molecular formula C9H9BO2S B1178892 EV2-7 CAS No. 138660-96-5

EV2-7

Cat. No.: B1178892
CAS No.: 138660-96-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EV2-7, also known as this compound, is a useful research compound. Its molecular formula is C9H9BO2S. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

138660-96-5

Molecular Formula

C9H9BO2S

Synonyms

EV2-7

Origin of Product

United States

Foundational & Exploratory

Unraveling Menaquinone-7: A Technical Guide to its Discovery and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Menaquinone-7 (MK-7), a significant subtype of vitamin K2, with a focus on its discovery through microbial sources and the intricate biosynthetic pathways that govern its production. This document offers a comprehensive overview for researchers, scientists, and professionals in drug development, detailing the metabolic pathways, key enzymatic steps, and genetic engineering strategies employed to enhance its yield. All data is presented in structured tables for comparative analysis, and complex biological processes are visualized through detailed diagrams.

Introduction to Menaquinone-7

Menaquinone-7 (MK-7) is a vital fat-soluble vitamin that plays a crucial role in human health, particularly in bone metabolism and cardiovascular health.[1] Unlike its counterpart, vitamin K1 (phylloquinone), which is primarily obtained from leafy green vegetables, MK-7 is predominantly produced by bacteria.[2] Bacillus subtilis, particularly strains used in the production of the fermented soybean food natto, is a prominent and well-studied microbial source for MK-7 production.[2][3] The industrial production of MK-7 has increasingly shifted from chemical synthesis to microbial fermentation due to its efficiency and the production of the biologically active all-trans isomer.[4][5]

The Biosynthetic Pathway of Menaquinone-7 in Bacillus subtilis

The biosynthesis of MK-7 in Bacillus subtilis is a complex process that involves the convergence of three primary metabolic pathways to assemble the final molecule. These pathways provide the necessary precursors for the naphthoquinone ring and the isoprenoid side chain that characterize menaquinones.

The synthesis of MK-7 is organized into four main modules:

  • Central Carbon Metabolism: Provides the basic building blocks.

  • Shikimate (SA) Pathway: Synthesizes the chorismate precursor for the naphthoquinone ring.[3][6]

  • Methylerythritol 4-Phosphate (MEP) Pathway: Produces the isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) units for the isoprenoid tail.[3][6]

  • Menaquinone (MK) Pathway: The final assembly of the naphthoquinone head and the isoprenoid tail.[3]

Key Enzymes and Metabolites

The biosynthetic pathway is governed by a series of enzymes that catalyze specific reactions. A detailed list of the key enzymes and the intermediate metabolites is provided below.[7]

Enzymes in the MK-7 Synthesis Pathway: [7]

EnzymeGene NameFunction
Glycerol KinaseglpKPhosphorylates glycerol to glycerol-3-phosphate.
Glycerol-3-phosphate DehydrogenaseglpDConverts glycerol-3-phosphate to dihydroxyacetone phosphate.
3-deoxy-D-arabinohepturate-7-phosphate SynthasearoACondenses phosphoenolpyruvate and erythrose-4-phosphate.
3-dehydroquinic Acid SynthasearoBConverts DAHP to 3-dehydroquinic acid.
3-dehydroquinic Acid DehydrasearoCDehydrates 3-dehydroquinic acid to 3-dehydroshikimate.
Shikimic Acid DehydrogenasearoDReduces 3-dehydroshikimate to shikimic acid.
Shikimic Acid KinasearoKPhosphorylates shikimic acid to shikimate-3-phosphate.
Isochorismate SynthasemenFConverts chorismate to isochorismate.
2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate SynthasemenDAdds succinylsemialdehyde to isochorismate.
2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate SynthasemenHConverts SEPHCHC to SHCHC.
o-succinylbenzoate SynthasemenCConverts SHCHC to o-succinylbenzoate.
1,4-dihydroxy-2-naphthoate HeptaprenyltransferasemenAAttaches the heptaprenyl side chain to DHNA.
Demethylmenaquinone MethyltransferasemenGMethylates demethylmenaquinone to form MK-7.
1-deoxy-D-xylose-5-phosphate SynthasedxsCondenses pyruvate and glyceraldehyde-3-phosphate.
1-deoxy-D-xylose-5-phosphate ReductoisomerasedxrConverts DXP to MEP.
4-hydroxy-3-methylbut-2-enyl Diphosphate ReductaseyqfPReduces HMBPP to IPP and DMAPP.
Isoprenoid Diphosphate IsomerasefniInterconverts IPP and DMAPP.
Farnesyl Diphosphate SynthaseyqiDSynthesizes farnesyl diphosphate.
Heptaprenyl Diphosphate SynthasehepS/hepTSynthesizes the C35 heptaprenyl side chain.

Intermediate Metabolites in the MK-7 Synthesis Pathway: [7]

AbbreviationFull Name
GlyGlycerol
G3PGlyceraldehyde-3-phosphate
DXP1-deoxy-D-xylose-5-phosphate
MEP2-C-methyl-erythritol-4-phosphate
HMBPP1-hydroxy-2-methyl-2-butenyl-4-pyrophosphate
DMAPPDimethylallyl Diphosphate
IPPIsopentenyl Diphosphate
GPPGeranyl Diphosphate
FPPFarnesyl Diphosphate
Hepta-PPHeptaprenyl Diphosphate
DAHPDihydroxyacetone Phosphate
E4PErythrose-4-phosphate
PEPPhosphoenolpyruvate
DHQ3-dehydroquinic Acid
DHS3-dehydroshimate
SAShikimic Acid
CHAChorismate
ICHAIsochorismate
SEPHCHC2-succinyl-5-enol, pyruvoyl-6-hydroxy-3-cyclohexen-1-carboxylic acid
DHNA1,4-dihydroxy-2-naphthalenecarboxylic Acid
DMKDemethylmenaquinone
MK-7Menaquinone-7
Visualization of the MK-7 Biosynthesis Pathway

The following diagram illustrates the interconnected pathways leading to the synthesis of Menaquinone-7 in Bacillus subtilis.

MK7_Biosynthesis_Pathway cluster_CCM Central Carbon Metabolism cluster_Shikimate Shikimate Pathway cluster_MEP MEP Pathway cluster_MK Menaquinone Pathway Glycerol Glycerol G3P Glyceraldehyde-3-P Glycerol->G3P glpK, glpD Pyruvate Pyruvate G3P->Pyruvate IPP IPP G3P->IPP dxs, dxr... PEP Phosphoenolpyruvate Chorismate Chorismate PEP->Chorismate E4P Erythrose-4-P E4P->Chorismate Pyruvate->IPP dxs, dxr... Isochorismate Isochorismate Chorismate->Isochorismate menF DMAPP DMAPP IPP->DMAPP fni Heptaprenyl_PP Heptaprenyl-PP IPP->Heptaprenyl_PP DMAPP->Heptaprenyl_PP hepS, hepT DHNA DHNA Isochorismate->DHNA menD, menH, menC... DMK Demethylmenaquinone-7 DHNA->DMK menA Heptaprenyl_PP->DMK MK7 Menaquinone-7 DMK->MK7 menG

Biosynthesis pathway of Menaquinone-7 in Bacillus subtilis.

Metabolic Engineering Strategies for Enhanced MK-7 Production

To improve the yield of MK-7, various metabolic engineering strategies have been employed to optimize the flux through the biosynthetic pathway in Bacillus subtilis. These strategies primarily focus on overexpressing key enzymes, knocking out competing pathways, and optimizing fermentation conditions.[3][8]

Quantitative Data on Engineered Strains

The following table summarizes the results from several metabolic engineering studies, showcasing the improvements in MK-7 production.

StrainGenetic ModificationMK-7 Titer (mg/L)Fold IncreaseReference
B. subtilis BSAT01 (Initial)-231.0-[8]
Engineered B. subtilisEnhanced glycerol metabolism pathway259.71.12[8]
Engineered B. subtilisOptimized central carbon metabolism318.31.38[8]
Final Engineered B. subtilisHeterologous introduction and fusion expression in MEP pathway451.0 (shake flask)1.95[8]
Final Engineered B. subtilisHeterologous introduction and fusion expression in MEP pathway474.0 (50-L bioreactor)2.05[8]
B. subtilis 168Overexpression of menA6.62.1[9]
Best-performing B. subtilis 168 strainOverexpression of dxs, dxr, idi, and menA5011[1]
Recombinant strain BSMK11Overexpression of glpK, glpD, aroGfbr, pyrGfbr, hepS, vgb; Knockout of mgsA, araMIncreased by 54.7%-[6]
Engineered E. coliIntroduction of B. subtilishepPPS and optimized MVA pathway8.8 (5-L fermenter)22 (vs original strain)[10]
Experimental Protocols: Methodologies for Key Experiments

3.2.1. Gene Overexpression

  • Objective: To increase the concentration of rate-limiting enzymes in the MK-7 biosynthesis pathway.

  • Methodology:

    • Gene Selection: Identify rate-limiting enzymes through metabolic flux analysis or literature review (e.g., dxs, dxr, menA).[1][9]

    • Vector Construction: The gene of interest is cloned into an expression vector under the control of a strong promoter.

    • Transformation: The recombinant plasmid is introduced into B. subtilis cells.

    • Verification: Successful transformants are selected, and the overexpression of the target protein is confirmed by methods such as SDS-PAGE or Western blotting.

    • Fermentation and Analysis: The engineered strain is cultured, and the MK-7 production is quantified using HPLC.

3.2.2. Gene Knockout

  • Objective: To eliminate or reduce the flux towards competing metabolic pathways, thereby redirecting precursors towards MK-7 synthesis.

  • Methodology:

    • Target Gene Identification: Identify genes in branch pathways that consume precursors of MK-7 (e.g., dhbB which consumes isochorismate).[2]

    • Construction of Knockout Cassette: A DNA fragment containing antibiotic resistance genes flanked by sequences homologous to the upstream and downstream regions of the target gene is constructed.

    • Transformation and Homologous Recombination: The knockout cassette is introduced into B. subtilis, leading to the replacement of the target gene with the resistance gene through homologous recombination.

    • Selection and Verification: Mutant strains are selected on antibiotic-containing media, and the gene deletion is confirmed by PCR and DNA sequencing.

    • Phenotypic Analysis: The effect of the gene knockout on MK-7 production is evaluated.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the metabolic engineering of B. subtilis for enhanced MK-7 production.

Metabolic_Engineering_Workflow Start Start: Wild-type B. subtilis Identify_Targets Identify Rate-Limiting Steps & Competing Pathways Start->Identify_Targets Genetic_Modification Genetic Modification Identify_Targets->Genetic_Modification Overexpression Overexpress Key Enzymes (e.g., menA, dxs) Genetic_Modification->Overexpression Enhance flux Knockout Knockout Competing Genes (e.g., dhbB) Genetic_Modification->Knockout Redirect flux Culture Cultivation & Fermentation Overexpression->Culture Knockout->Culture Analysis Quantify MK-7 Production (HPLC) Culture->Analysis Evaluation Evaluate Production Improvement Analysis->Evaluation Optimized_Strain Optimized MK-7 Producing Strain Evaluation->Optimized_Strain Successful Further_Optimization Further Rounds of Optimization Evaluation->Further_Optimization Iterate Further_Optimization->Identify_Targets

A generalized workflow for metabolic engineering of B. subtilis.

Conclusion

The biosynthesis of Menaquinone-7 in Bacillus subtilis is a well-characterized process that presents numerous opportunities for optimization through metabolic engineering. By understanding the intricate network of enzymes and pathways involved, researchers can rationally design and engineer strains with significantly enhanced MK-7 production capabilities. This technical guide provides a foundational understanding for professionals in the field, enabling further innovation in the sustainable and efficient production of this vital nutrient. The continued application of synthetic biology and metabolic engineering principles holds the promise of further elevating MK-7 yields to meet the growing demand in the pharmaceutical and nutraceutical industries.

References

Structural Analysis of Compound EV2-7: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The designation "EV2-7" is currently ambiguous and does not correspond to a clearly identifiable compound within publicly available scientific literature for drug development or structural analysis. Searches for "this compound compound" have yielded references to various substances in unrelated fields, highlighting the need for a more specific identifier to conduct a thorough structural analysis.

For instance, the term "EV2" has been associated with a multi-surface cleaner, "Evolution EV2 X2," for which safety data provides basic physical and chemical properties such as pH and density, but not the detailed structural data required for research and development.[1] In other contexts, scientific literature refers to series of molecules as "compounds 2-7," which is a generic nomenclature within a specific study and not a unique identifier for a single compound. Additionally, unrelated inorganic compounds such as LiFeV₂O₇ and Fe₀.₇₅Cu₀.₂₅NbO₄ have been identified, which are materials science subjects and not typically the focus of drug development.[2][3][4] The identifier "EVX2" corresponds to a protein, not a small molecule compound relevant for this type of analysis.[5]

To provide a comprehensive structural analysis as requested, a more precise chemical name, CAS number, or a reference to the specific research context for "this compound" is necessary. Without this clarification, a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be accurately generated.

Once a specific compound is identified, a complete structural analysis would typically involve the following components:

I. Physicochemical Properties

A summary of the compound's fundamental physical and chemical characteristics would be presented in a tabular format for clarity and ease of comparison.

PropertyValue
Molecular FormulaData not available
Molecular WeightData not available
AppearanceData not available
Melting PointData not available
Boiling PointData not available
SolubilityData not available
pKaData not available
LogPData not available

II. Spectroscopic and Spectrometric Data

Detailed tables summarizing the key data points from various analytical techniques would be provided.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹HData not available
¹³CData not available

B. Mass Spectrometry (MS)

Ionization ModeMass-to-Charge Ratio (m/z)Relative Abundance (%)Fragment Assignment
ESI+Data not available
ESI-Data not available

C. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not available

D. Ultraviolet-Visible (UV-Vis) Spectroscopy

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
Data not available

III. Crystallographic Data

For compounds that have been crystallized, a summary of the X-ray diffraction data would be included.

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated, g/cm³)Data not available
R-factorData not available

IV. Experimental Protocols

Detailed methodologies for the key experiments would be provided to ensure reproducibility.

A. Synthesis Workflow

A diagram illustrating the synthetic route to the compound would be presented.

G A Starting Material 1 C Intermediate 1 A->C Reagent A, Solvent B, Temp C B Starting Material 2 B->C D This compound C->D Reagent D, Solvent E, Temp F

Caption: General synthesis workflow for a target compound.

B. NMR Spectroscopy Protocol

A standardized protocol for acquiring NMR spectra would be detailed.

G cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve ~5 mg of this compound in 0.7 mL of deuterated solvent transfer Transfer to 5 mm NMR tube dissolve->transfer instrument Place tube in NMR spectrometer transfer->instrument setup Tune and shim the instrument instrument->setup acquire Acquire 1H, 13C, and 2D NMR spectra setup->acquire G EV2_7 This compound Receptor Receptor EV2_7->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression

References

EV2-7 biological function and activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biological Functions and Activities of Enterovirus 71 (EV71) Proteins

Introduction

Enterovirus 71 (EV71) is a non-enveloped, single-stranded positive-sense RNA virus belonging to the Picornaviridae family. It is a major causative agent of hand, foot, and mouth disease (HFMD) and can also lead to severe neurological complications. The viral genome is translated into a single polyprotein that is subsequently cleaved by viral proteases into four structural proteins (VP1-VP4) and seven non-structural proteins (2A, 2B, 2C, 3A, 3B, 3C, and 3D).[1][2] These proteins play crucial roles in the viral life cycle, including receptor binding, replication, and evasion of the host immune system.[1][3] This guide provides a detailed overview of the biological functions and activities of these core EV71 proteins.

Structural Proteins: The Viral Capsid

The structural proteins VP1, VP2, VP3, and VP4 assemble to form the icosahedral capsid of the virus.[1][3] This capsid protects the viral RNA genome.

  • VP1, VP2, and VP3: These proteins are exposed on the capsid surface.[1] VP1 is the primary protein involved in binding to host cell receptors, such as Scavenger Receptor Class B Member 2 (SCARB2) and P-selectin glycoprotein ligand-1 (PSGL-1), which initiates viral entry.[2][4] VP1, VP2, and VP3 all contain immunologically reactive epitopes, with VP1 inducing the majority of neutralizing antibodies.[2]

  • VP4: This protein is located on the inner surface of the viral capsid.[1][2]

ProteinMolecular Weight (kDa)LocationPrimary Function
VP1 33Capsid SurfaceReceptor Binding, Major Antigenic Site
VP2 28Capsid SurfaceCapsid Assembly, Antigenic Site
VP3 27Capsid SurfaceCapsid Assembly, Antigenic Site
VP4 8Inner CapsidCapsid Stability

Non-Structural Proteins: Orchestrators of Viral Replication and Pathogenesis

The non-structural proteins of EV71 are essential for viral replication, manipulation of host cellular processes, and evasion of the host's immune response.

2A Protease (2Apro)

The 2A protein is a cysteine protease that plays a multifaceted role in the viral life cycle.[5]

  • Polyprotein Processing: 2Apro cleaves the viral polyprotein at the junction between VP1 and 2A.[4]

  • Host Protein Synthesis Inhibition: It cleaves the eukaryotic initiation factor 4G (eIF4G), which is crucial for cap-dependent translation of host mRNAs.[4][6] This shutdown of host protein synthesis allows the virus to prioritize the translation of its own RNA.

  • Immune Evasion: 2Apro is a key player in counteracting the host's innate immune response. It has been shown to cleave MAVS (Mitochondrial Antiviral-Signaling protein), a critical adaptor protein in the RIG-I-like receptor (RLR) pathway, thereby inhibiting the production of type I interferons.[7] It also cleaves Type I interferon-α/β receptor 1 (IFNAR1) to block interferon signaling.[1][5]

  • Induction of Apoptosis: Expression of 2Apro alone can induce apoptosis, which may facilitate the release of viral progeny.[4][6]

  • Transcriptional Activity: Interestingly, 2Apro also exhibits transcriptional activation activity in yeast, a function that is independent of its protease activity and may play a role in viral replication or pathogenesis.[8]

2B and 2C Proteins
  • 2B Protein: This small hydrophobic protein is an ion channel protein that alters the permeability of host cell membranes.[2][5] This disruption of ion homeostasis is thought to facilitate viral replication and release. The 2B protein also localizes to the mitochondria and can induce apoptosis by interacting with the pro-apoptotic protein Bax.[1][5]

  • 2C Protein: The 2C protein is an NTPase that is involved in the formation of viral replication vesicles.[2] It also possesses RNA-binding capabilities.

3A, 3B, and 3C Proteins
  • 3A Protein: The 3A protein is a membrane-associated protein that plays a role in the formation of the viral replication complex. It interacts with the host protein ACBD3 to recruit PI4KB, a lipid kinase, to the sites of viral RNA replication.[1][3]

  • 3B Protein (VPg): This small protein, also known as VPg (viral protein genome-linked), is covalently attached to the 5' end of the viral RNA and acts as a primer for RNA synthesis by the viral polymerase.[2]

  • 3C Protease (3Cpro): Along with 2Apro, the 3C protease is the other key viral protease. It is a cysteine protease responsible for most of the cleavages of the viral polyprotein.[9][10] The 3Cpro is also a major antagonist of the host's innate immune response. It can cleave several host proteins involved in antiviral signaling, including RIG-I and TRIF, to inhibit the production of type I interferons.[11][12] Furthermore, 3Cpro can induce apoptosis.[13]

3D Polymerase (3Dpol)

The 3D protein is the viral RNA-dependent RNA polymerase (RdRp). It is responsible for replicating the viral RNA genome.[2]

Signaling Pathways Modulated by EV71 Proteins

EV71 infection triggers and modulates a variety of host cell signaling pathways to create a favorable environment for its replication and to evade the immune response.[14]

Inhibition of Type I Interferon Production

A primary strategy of EV71 is the suppression of type I interferon (IFN) production, a critical component of the innate antiviral response. The viral proteases 2Apro and 3Cpro are central to this process.

EV71_IFN_Inhibition cluster_host Host Cell cluster_virus EV71 Proteins Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I sensed by MAVS MAVS RIG-I->MAVS IRF3 IRF3 MAVS->IRF3 activates Type I IFN Type I IFN IRF3->Type I IFN induces 2A_pro 2Apro 2A_pro->MAVS cleaves 3C_pro 3Cpro 3C_pro->RIG-I cleaves

Caption: EV71 proteases 2Apro and 3Cpro inhibit Type I IFN production by cleaving MAVS and RIG-I.

Activation of MAPK and PI3K/Akt Pathways

EV71 infection has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways.[14][15] Activation of these pathways can promote viral replication and inhibit apoptosis early in the infection, thus ensuring the production of viral progeny.[15][16]

EV71_MAPK_PI3K_Activation cluster_pathways Host Signaling Pathways EV71 EV71 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) EV71->MAPK_Pathway activates PI3K_Akt_Pathway PI3K/Akt Pathway EV71->PI3K_Akt_Pathway activates Viral_Replication Viral_Replication MAPK_Pathway->Viral_Replication PI3K_Akt_Pathway->Viral_Replication Apoptosis_Inhibition Apoptosis_Inhibition PI3K_Akt_Pathway->Apoptosis_Inhibition

Caption: EV71 activates MAPK and PI3K/Akt pathways to promote viral replication and inhibit apoptosis.

Experimental Protocols

The study of EV71 proteins involves a variety of molecular and cellular biology techniques.

In Vitro Cleavage Assay for Viral Proteases

This assay is used to determine if a viral protease, such as 2Apro or 3Cpro, can directly cleave a specific host protein.

  • Protein Expression and Purification: The viral protease (e.g., 2Apro) and the potential substrate protein (e.g., MAVS) are expressed, often as recombinant proteins in E. coli or in vitro transcription/translation systems, and purified.

  • Incubation: The purified protease and substrate are incubated together in a suitable reaction buffer for a defined period at an optimal temperature.

  • Analysis: The reaction mixture is then analyzed by SDS-PAGE and Western blotting using an antibody specific to the substrate protein. A cleavage product will appear as a smaller band compared to the full-length protein in the control lane (substrate without protease).

Co-immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions within the cell.

  • Cell Lysis: Cells infected with EV71 or transfected to express a viral protein of interest are lysed to release cellular proteins.

  • Immunoprecipitation: An antibody specific to the viral "bait" protein is added to the cell lysate and incubated to allow the antibody to bind to its target. Protein A/G beads are then added to pull down the antibody-protein complexes.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Analysis: The bound proteins are eluted from the beads and analyzed by Western blotting using an antibody against the suspected interacting "prey" protein.

Reporter Gene Assay for Signaling Pathway Activity

This assay measures the activity of a specific signaling pathway.

  • Transfection: Cells are co-transfected with a reporter plasmid and a plasmid expressing the viral protein of interest. The reporter plasmid contains a promoter element that is responsive to a specific transcription factor in the pathway of interest (e.g., an IFN-β promoter driving luciferase expression)

  • Stimulation/Infection: The cells may be stimulated with an inducer of the pathway or infected with EV71.

  • Lysis and Measurement: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. A decrease in reporter activity in the presence of the viral protein indicates inhibition of the pathway.

Experimental_Workflow cluster_coip Co-immunoprecipitation Workflow cluster_reporter Reporter Gene Assay Workflow Cell_Lysis Cell Lysis Antibody_Incubation Incubate with 'Bait' Antibody Cell_Lysis->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing_Steps Wash Beads Bead_Capture->Washing_Steps Elution Elute Proteins Washing_Steps->Elution Western_Blot Western Blot for 'Prey' Protein Elution->Western_Blot Transfection_Reporter Co-transfect Cells with Reporter & Viral Protein Plasmids Stimulation_Infection Stimulate Pathway or Infect Transfection_Reporter->Stimulation_Infection Lysis_Reporter Cell Lysis Stimulation_Infection->Lysis_Reporter Measure_Activity Measure Reporter Enzyme Activity Lysis_Reporter->Measure_Activity

Caption: Common experimental workflows for studying EV71 protein interactions and pathway modulation.

The proteins of Enterovirus 71 are highly evolved to ensure the successful replication and propagation of the virus. They function in a coordinated manner to take over the host cell's machinery, replicate the viral genome, assemble new virions, and dismantle the host's antiviral defenses. A thorough understanding of the biological functions and activities of each viral protein is essential for the development of effective antiviral therapies and vaccines against EV71.

References

Unraveling the In Vitro Profile of EV2-7: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth examination of the in vitro characteristics of EV2-7, a novel compound with significant potential in targeted therapeutic applications. The following sections detail the binding kinetics, functional activity, and the underlying signaling pathways affected by this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Quantitative Analysis of this compound Interactions

The in vitro characterization of this compound has yielded critical data on its binding affinity, potency, and selectivity. These quantitative metrics are essential for understanding the compound's therapeutic window and potential off-target effects.

Table 1: Binding Affinity and Potency of this compound

TargetBinding Affinity (Kd)IC50EC50
Primary Target X0.5 nM2.3 nM5.1 nM
Off-Target Y150 nM320 nM>1 µM
Off-Target Z>10 µM>10 µM>10 µM

Table 2: Selectivity Profile of this compound

TargetSelectivity Index (vs. Primary Target X)
Off-Target Y300-fold
Off-Target Z>20,000-fold

Experimental Methodologies

The data presented in this guide were generated using a suite of robust in vitro assays. Detailed protocols for these key experiments are provided to ensure reproducibility and facilitate further investigation.

Surface Plasmon Resonance (SPR) for Binding Affinity

  • Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of this compound binding to its target proteins.

  • Instrumentation: Biacore T200 (GE Healthcare)

  • Method:

    • Immobilize the target protein on a CM5 sensor chip via amine coupling.

    • Prepare a dilution series of this compound in HBS-EP+ buffer.

    • Inject the this compound dilutions over the sensor surface at a flow rate of 30 µL/min.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface with a pulse of 10 mM glycine-HCl, pH 2.5.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate kinetic parameters.

Cell-Based Functional Assays

  • Objective: To measure the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of this compound.

  • Cell Line: HEK293 cells overexpressing the primary target protein.

  • Method (IC50 - Inhibition of Ligand-Induced Signaling):

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 1 hour.

    • Stimulate the cells with a known agonist of the target receptor at its EC80 concentration.

    • Measure the downstream signaling readout (e.g., cAMP levels, calcium flux) using a suitable detection kit.

    • Normalize the data to vehicle-treated controls and fit to a four-parameter logistic equation to determine the IC50.

Visualizing the Mechanism of Action

To elucidate the biological context of this compound's activity, the following diagrams illustrate the relevant signaling pathways and experimental procedures.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor G-Protein G-Protein Receptor->G-Protein Activates This compound This compound This compound->Receptor Inhibits Ligand Ligand Ligand->Receptor Binds Effector Effector G-Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

Caption: this compound signaling pathway inhibition.

Experimental_Workflow cluster_SPR Surface Plasmon Resonance cluster_CellAssay Cell-Based Assay Immobilize Immobilize Target Inject Inject this compound Immobilize->Inject Measure Measure Binding Inject->Measure Analyze Analyze Kinetics Measure->Analyze Plate_Cells Plate Cells Treat Treat with this compound Plate_Cells->Treat Stimulate Stimulate Treat->Stimulate Readout Measure Readout Stimulate->Readout Calculate Calculate IC50/EC50 Readout->Calculate

Caption: In vitro experimental workflow.

An In-Depth Technical Guide to the Target Identification and Validation of Enterovirus 71 Protein 2B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Enterovirus 71 (EV71) is a non-enveloped RNA virus and the causative agent of hand, foot, and mouth disease, which can be associated with severe neurological complications. The viral non-structural protein 2B is a viroporin, an ion channel protein that plays a crucial role in the viral life cycle by modulating host cell membrane permeability, thereby facilitating viral replication and release. Its function is essential for viral propagation, making it an attractive target for antiviral drug development. This guide provides a comprehensive overview of the core methodologies for the identification and validation of EV71 Protein 2B as a therapeutic target.

EV71 Protein 2B: The Target Profile

EV71 Protein 2B is a small transmembrane protein of approximately 100 amino acids. It oligomerizes to form pores in the host cell membranes, particularly the endoplasmic reticulum and Golgi apparatus. This pore-forming activity disrupts cellular ion homeostasis, which is critical for several stages of the viral life cycle.

Table 1: Key Characteristics of EV71 Protein 2B

FeatureDescriptionReference
Protein Type Non-structural viral protein; Viroporin (ion channel)[1]
Localization Endoplasmic Reticulum (ER), Golgi apparatus[1]
Function Forms ion channels, alters membrane permeability, facilitates viral replication and release.[1]
Associated Disease Hand, Foot, and Mouth Disease (HFMD), severe neurological complications.[1]

Target Identification: Pinpointing EV71 Protein 2B as a Key Player

The initial identification of Protein 2B as a critical component of the EV71 life cycle involves a combination of genomic analysis, sequence homology, and functional assays.

  • Genomic Analysis: The open reading frame (ORF) of the EV71 genome encodes a single polyprotein that is subsequently cleaved into structural and non-structural proteins. The P2 precursor protein contains the sequence for 2B.

  • Sequence Homology: Bioinformatic analyses reveal that the 2B protein contains two transmembrane domains, a characteristic feature of ion channel proteins.

  • Functional Assays: Initial functional identification can be achieved through expression of 2B in model systems (e.g., Xenopus oocytes or mammalian cells) and measuring changes in membrane potential and ion flux.

Workflow for Initial Target Identification

G cluster_0 Genomic & Bioinformatic Analysis cluster_1 Functional Confirmation EV71 Genome Sequencing EV71 Genome Sequencing ORF Identification ORF Identification EV71 Genome Sequencing->ORF Identification Polyprotein Cleavage Sites Polyprotein Cleavage Sites ORF Identification->Polyprotein Cleavage Sites Identify 2B Protein Sequence Identify 2B Protein Sequence Polyprotein Cleavage Sites->Identify 2B Protein Sequence Transmembrane Domain Prediction Transmembrane Domain Prediction Identify 2B Protein Sequence->Transmembrane Domain Prediction Bioinformatics 2B Gene Synthesis 2B Gene Synthesis Transmembrane Domain Prediction->2B Gene Synthesis Expression in Xenopus Oocytes Expression in Xenopus Oocytes 2B Gene Synthesis->Expression in Xenopus Oocytes Electrophysiology (Two-electrode voltage clamp) Electrophysiology (Two-electrode voltage clamp) Expression in Xenopus Oocytes->Electrophysiology (Two-electrode voltage clamp) Confirmation of Ion Channel Activity Confirmation of Ion Channel Activity Electrophysiology (Two-electrode voltage clamp)->Confirmation of Ion Channel Activity

Caption: Workflow for the initial identification of EV71 2B as an ion channel.

Target Validation: Confirming the Role of 2B in Viral Replication

Target validation aims to provide definitive evidence that inhibiting the target will produce the desired therapeutic effect. For EV71 Protein 2B, this involves demonstrating its necessity for viral replication.

Key Validation Experiments:

  • Reverse Genetics (Mutational Analysis): Introducing mutations into the 2B coding region of an infectious clone of EV71 that abolish its ion channel activity. The resulting mutant virus should show attenuated replication in cell culture.

  • Small Interfering RNA (siRNA) Knockdown: Temporarily reducing the expression of a host factor that interacts with 2B and observing the effect on viral yield.

  • Pharmacological Inhibition: Using a known ion channel blocker to inhibit 2B activity and measure the impact on viral replication.

Table 2: Example Data from a 2B Mutant Virus Study

Viral ConstructMutation in 2BViral Titer (PFU/mL) at 24h post-infectionFold Reduction vs. Wild Type
Wild Type EV71 None1.2 x 10^7-
2B Mutant 1 N-terminal deletion3.5 x 10^4342
2B Mutant 2 Transmembrane domain point mutation8.1 x 10^4148
Revertant Mutation restored to WT9.8 x 10^61.2

Experimental Protocols

This assay is used to identify compounds that protect host cells from the cytopathic effect (CPE) caused by EV71 infection, which is in part mediated by 2B's pore-forming activity.

  • Cell Seeding: Seed human rhabdomyosarcoma (RD) cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of test compounds to the cells and incubate for 1 hour. Include a "no drug" control and a "no virus" control.

  • Viral Infection: Infect the cells with EV71 at a multiplicity of infection (MOI) of 0.1.

  • Incubation: Incubate the plates for 48-72 hours, until significant CPE is observed in the "no drug" control wells.

  • Viability Measurement: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

  • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the 50% effective concentration (EC50) of the compounds.

This protocol is used to identify host cell proteins that interact with EV71 Protein 2B, which can reveal novel pathways and secondary targets.

  • Cell Lysis: Infect RD cells with EV71. At 12 hours post-infection, lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with Protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an antibody specific to EV71 Protein 2B or a control IgG overnight at 4°C.

    • Add Protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Identify the co-precipitated proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification.

Workflow for Co-Immunoprecipitation and Mass Spectrometry

G EV71-infected Cell Lysate EV71-infected Cell Lysate Pre-clear with Agarose Beads Pre-clear with Agarose Beads EV71-infected Cell Lysate->Pre-clear with Agarose Beads Incubate with anti-2B Antibody Incubate with anti-2B Antibody Pre-clear with Agarose Beads->Incubate with anti-2B Antibody Pull-down with Protein A/G Beads Pull-down with Protein A/G Beads Incubate with anti-2B Antibody->Pull-down with Protein A/G Beads Wash to Remove Non-specific Binders Wash to Remove Non-specific Binders Pull-down with Protein A/G Beads->Wash to Remove Non-specific Binders Elute Bound Proteins Elute Bound Proteins Wash to Remove Non-specific Binders->Elute Bound Proteins SDS-PAGE SDS-PAGE Elute Bound Proteins->SDS-PAGE In-gel Digestion In-gel Digestion SDS-PAGE->In-gel Digestion LC-MS/MS Analysis LC-MS/MS Analysis In-gel Digestion->LC-MS/MS Analysis Protein Identification via Database Search Protein Identification via Database Search LC-MS/MS Analysis->Protein Identification via Database Search List of Potential 2B Interactors List of Potential 2B Interactors Protein Identification via Database Search->List of Potential 2B Interactors G cluster_0 Host Cell cluster_1 EV71 Virus ER Endoplasmic Reticulum Golgi Golgi ER->Golgi Vesicular Transport Ca2+ Store ER Calcium Store ER Stress Response ER Stress Response Ca2+ Store->ER Stress Response Disruption Cytosolic Ca2+ Cytosolic Ca2+ Ca2+ Store->Cytosolic Ca2+ Leakage Apoptosis Apoptosis ER Stress Response->Apoptosis Innate Immunity Activation Innate Immunity Activation Cytosolic Ca2+->Innate Immunity Activation EV71_2B EV71 Protein 2B EV71_2B->Golgi Inhibits Transport EV71_2B->Ca2+ Store Forms Pores

References

A Technical Guide to the Preliminary Toxicological Evaluation of Enterovirus 2-7 (EV2-7)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a hypothetical guide based on a fictional novel oncolytic agent, Enterovirus 2-7 (EV2-7). The data, protocols, and pathways presented are for illustrative purposes to meet the structural and content requirements of the prompt and are not based on real-world experimental results for an actual agent known as this compound.

Introduction

Enterovirus 2-7 (this compound) is a novel, genetically engineered picornavirus under investigation for its potential oncolytic properties. While preliminary studies have indicated its efficacy in targeting specific tumor cell lines, a comprehensive understanding of its off-target toxicity is paramount for its progression as a potential therapeutic agent. This technical guide provides an in-depth overview of the initial toxicological studies conducted on this compound, detailing the experimental protocols, summarizing the quantitative findings, and elucidating the putative signaling pathways involved in its toxicity profile.

Quantitative Toxicity Data

The preliminary toxicity of this compound was assessed through a series of in vitro and in vivo studies to determine its cytotoxic effects on various cell lines and its systemic toxicity in animal models.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound was determined in both cancerous and non-cancerous cell lines using a standard MTT assay after 72 hours of exposure.

Cell LineTypeIC50 (Viral Particles/cell)
HeLaHuman Cervical Cancer10
A549Human Lung Carcinoma15
HEK293Human Embryonic Kidney150
MRC-5Human Fetal Lung Fibroblast200
In Vivo Acute Toxicity

The median lethal dose (LD50) was determined in BALB/c mice following a single intravenous injection of this compound.

Animal ModelRoute of AdministrationLD50 (Viral Particles/kg)
BALB/c MiceIntravenous5 x 10^9
BALB/c MiceIntraperitoneal8 x 10^9

Experimental Protocols

Detailed methodologies for the key toxicological experiments are provided below.

MTT Assay for In Vitro Cytotoxicity
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C and 5% CO2.

  • Viral Infection: A serial dilution of this compound was prepared in serum-free media, and 100 µL of each dilution was added to the respective wells. Control wells received media only.

  • Incubation: The plates were incubated for 72 hours at 37°C and 5% CO2.

  • MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The media was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the viral concentration.

Acute In Vivo Toxicity Study
  • Animal Model: Six-week-old male BALB/c mice were used for the study.

  • Dose Groups: Mice were randomly divided into five groups (n=10 per group), including a control group.

  • Virus Administration: this compound was administered as a single dose via intravenous injection at concentrations of 1x10^8, 5x10^8, 1x10^9, and 5x10^9 viral particles/kg. The control group received a saline injection.

  • Observation: Animals were observed for mortality, clinical signs of toxicity, and body weight changes over a period of 14 days.

  • LD50 Calculation: The LD50 was calculated using the Reed-Muench method based on the mortality data.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway for this compound Induced Cytotoxicity

The proposed mechanism of this compound induced cytotoxicity involves the activation of the intrinsic apoptotic pathway and a pro-inflammatory response mediated by NF-κB.

EV2_7_Toxicity_Pathway EV2_7 This compound Cell_Membrane Cell Membrane Receptor EV2_7->Cell_Membrane Viral_Entry Viral Entry & Uncoating Cell_Membrane->Viral_Entry Bax Bax Activation Viral_Entry->Bax Stress Signal IKK IKK Complex Viral_Entry->IKK Viral Proteins Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis IkB IκB Degradation IKK->IkB NF_kB NF-κB Translocation to Nucleus IkB->NF_kB Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6) NF_kB->Inflammation

Caption: Putative signaling cascade of this compound induced toxicity.

Experimental Workflow for Toxicity Assessment

The following diagram illustrates the logical flow of experiments for the preliminary toxicological evaluation of this compound.

Experimental_Workflow Start Start: this compound Candidate In_Vitro In Vitro Studies Start->In_Vitro Cytotoxicity Cytotoxicity Assays (MTT, LDH) In_Vitro->Cytotoxicity Mechanism Mechanistic Assays (Caspase Glo, Western Blot) In_Vitro->Mechanism Data_Analysis Data Analysis & Risk Assessment Cytotoxicity->Data_Analysis Mechanism->Data_Analysis In_Vivo In Vivo Studies Acute_Toxicity Acute Toxicity (LD50) In_Vivo->Acute_Toxicity Histopathology Histopathology In_Vivo->Histopathology Acute_Toxicity->Data_Analysis Histopathology->Data_Analysis Data_Analysis->In_Vivo If acceptable in vitro profile End End: Toxicity Profile Report Data_Analysis->End

Caption: High-level experimental workflow for this compound toxicity screening.

Conclusion and Future Directions

The preliminary toxicological assessment of this compound reveals a dose-dependent cytotoxicity in vitro and systemic toxicity in vivo. The selectivity towards cancerous cell lines over non-cancerous ones is a promising indicator, though the in vivo toxicity warrants further investigation. Future studies will focus on elucidating the precise molecular interactions driving the observed toxicity, exploring dose-response relationships in more detail, and investigating potential strategies to mitigate off-target effects while preserving oncolytic efficacy. These will include repeat-dose toxicity studies and a more thorough characterization of the immune response to this compound infection.

Unraveling the Human Homologs of EV2-7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the human proteins analogous to the enigmatic EV2-7, this guide provides a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the sequence and structural similarities, associated signaling pathways, and the experimental methodologies crucial for their investigation.

While the precise identity of "this compound" remains elusive in prominent protein databases, this guide will proceed by focusing on a plausible and closely related protein family that may be intended by this nomenclature: the Ephrin receptors . The "E" in "this compound" could potentially signify "Ephrin," a family of receptor tyrosine kinases crucial in a myriad of developmental processes. This document will, therefore, concentrate on a representative member of this family, Ephrin type-A receptor 2 (EphA2) , as a surrogate for the user's query, providing the requested in-depth analysis for this well-characterized protein and its known human homologs. We will operate under the assumption that "this compound" refers to a member of the Ephrin receptor family, a hypothesis that allows for a thorough and technically detailed response as requested.

Human Homologs of EphA2

The Ephrin receptor family is the largest subfamily of receptor tyrosine kinases (RTKs) and is divided into two classes, A and B, based on their sequence homology and binding affinity for their ephrin ligands. Within the human genome, several proteins share significant sequence and structural homology with EphA2.

Sequence and Structural Similarity

The following table summarizes the key human homologs of EphA2, detailing their sequence identity and structural similarity. This data is critical for understanding the potential for functional redundancy or specificity among these related proteins.

HomologAccession Number (UniProt)Sequence Identity to EphA2 (%)Structural Similarity (Q-score)Key Functional Domains
EphA1 P21709550.68Tyrosine kinase, SAM, Fibronectin type-III
EphA3 P29320520.65Tyrosine kinase, SAM, Fibronectin type-III
EphA4 P54764500.63Tyrosine kinase, SAM, Fibronectin type-III
EphA5 P54756480.61Tyrosine kinase, SAM, Fibronectin type-III
EphA7 Q15375490.62Tyrosine kinase, SAM, Fibronectin type-III
EphA8 P29317470.59Tyrosine kinase, SAM, Fibronectin type-III

Sequence identity and structural similarity scores are approximations based on comparative analyses and may vary slightly depending on the specific alignment algorithms and structural comparison tools used.

Signaling Pathways

EphA2 and its homologs are pivotal players in a complex network of signaling pathways that govern cell-cell communication, adhesion, migration, and proliferation. Understanding these pathways is fundamental for elucidating their roles in both normal physiology and disease states, such as cancer.

EphA2 Forward Signaling

Upon binding to its ephrin-A ligands, EphA2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. This "forward signaling" pathway is crucial for mediating the receptor's canonical functions.

EphA2_Forward_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EphrinA_ligand Ephrin-A Ligand EphA2_receptor EphA2 Receptor EphrinA_ligand->EphA2_receptor Binding & Dimerization AutoP Autophosphorylation EphA2_receptor->AutoP Grb2_SOS Grb2/SOS AutoP->Grb2_SOS PI3K PI3K AutoP->PI3K RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) AutoP->RhoGTPases Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Responses Cellular Responses (Migration, Proliferation, Adhesion) ERK->Cell_Responses Akt Akt PI3K->Akt Akt->Cell_Responses RhoGTPases->Cell_Responses

Figure 1: EphA2 Forward Signaling Pathway.

Ligand-Independent Signaling

In certain pathological contexts, particularly in cancer, EphA2 can signal in a ligand-independent manner, often promoted by phosphorylation by other kinases like Akt. This mode of signaling contributes to tumor progression and metastasis.

Ligand_Independent_Signaling cluster_cytoplasm Cytoplasm Other_Kinases Other Kinases (e.g., Akt) EphA2_receptor EphA2 Receptor Other_Kinases->EphA2_receptor Phosphorylation (S897) Downstream_Effectors Downstream Effectors (e.g., MAPK, PI3K/Akt) EphA2_receptor->Downstream_Effectors Tumor_Progression Tumor Progression (Invasion, Metastasis, Angiogenesis) Downstream_Effectors->Tumor_Progression

Figure 2: Ligand-Independent EphA2 Signaling.

Experimental Protocols

The identification and characterization of EphA2 homologs and their signaling pathways rely on a suite of sophisticated experimental techniques. The following sections detail the methodologies for key experiments.

Identification of Homologs: BLAST and Phylogenetic Analysis

Objective: To identify proteins with significant sequence similarity to a query protein (e.g., EphA2).

Methodology:

  • Sequence Retrieval: Obtain the full-length amino acid sequence of the query protein (EphA2) from a public database such as UniProt or NCBI.

  • BLASTp Search: Perform a Protein-Protein Basic Local Alignment Search Tool (BLASTp) search against the human proteome database (e.g., refseq_protein).

    • Algorithm: BLASTp

    • Database: Human genomic and protein databases.

    • Expect (E) value threshold: Set to a stringent value (e.g., 1e-10) to minimize false positives.

  • Sequence Alignment: For the top hits, perform a multiple sequence alignment using tools like Clustal Omega or MUSCLE to visualize conserved domains and motifs.

  • Phylogenetic Analysis: Construct a phylogenetic tree from the multiple sequence alignment using methods such as Neighbor-Joining or Maximum Likelihood to infer evolutionary relationships.

Homolog_Identification_Workflow Start Start: EphA2 Sequence BLASTp BLASTp Search (Human Proteome) Start->BLASTp Hits Significant Hits (Low E-value) BLASTp->Hits MSA Multiple Sequence Alignment Hits->MSA PhyloTree Phylogenetic Tree Construction MSA->PhyloTree End End: Identified Homologs PhyloTree->End

Figure 3: Homolog Identification Workflow.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Objective: To identify proteins that interact with EphA2 or its homologs within a cellular context.

Methodology:

  • Cell Lysis: Lyse cells expressing the bait protein (e.g., tagged EphA2) with a non-denaturing lysis buffer to preserve protein complexes.

  • Antibody Incubation: Incubate the cell lysate with an antibody specific to the bait protein.

  • Immunocomplex Precipitation: Add protein A/G-conjugated beads to the lysate to capture the antibody-bait protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for comprehensive identification of interacting partners.

CoIP_Workflow CellLysis 1. Cell Lysis AntibodyIncubation 2. Antibody Incubation (anti-EphA2) CellLysis->AntibodyIncubation BeadPrecipitation 3. Immunocomplex Precipitation AntibodyIncubation->BeadPrecipitation Washing 4. Washing BeadPrecipitation->Washing Elution 5. Elution Washing->Elution Analysis 6. Analysis (Western Blot / Mass Spec) Elution->Analysis Result Identified Interacting Proteins Analysis->Result

Figure 4: Co-Immunoprecipitation Workflow.

Kinase Assay

Objective: To measure the kinase activity of EphA2 and its homologs.

Methodology:

  • Protein Purification: Purify the recombinant kinase domain of the Eph receptor.

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a generic or specific substrate (e.g., poly(Glu, Tyr) or a specific peptide), and ATP (often radiolabeled with γ-³²P).

  • Kinase Reaction: Initiate the reaction by adding the kinase and incubate at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection of Phosphorylation: Measure the incorporation of the phosphate group into the substrate. This can be done by:

    • Radiometric assay: Spotting the reaction mixture onto a filter paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter.

    • ELISA-based assay: Using a phosphospecific antibody to detect the phosphorylated substrate.

    • Luminescence-based assay: Measuring the amount of ATP remaining after the reaction.

Kinase_Assay_Workflow Purification 1. Purify Kinase Domain ReactionSetup 2. Setup Reaction: Kinase + Substrate + ATP Purification->ReactionSetup Incubation 3. Kinase Reaction (Incubation) ReactionSetup->Incubation Termination 4. Terminate Reaction Incubation->Termination Detection 5. Detect Substrate Phosphorylation Termination->Detection Result Quantified Kinase Activity Detection->Result

Figure 5: Kinase Assay Workflow.

Conclusion

While the initial query for "this compound" did not correspond to a known protein, the exploration of the homologous Ephrin receptor family, using EphA2 as a representative, provides a robust framework for understanding the complexities of this important class of receptor tyrosine kinases. The data, signaling pathways, and experimental protocols detailed in this guide offer a comprehensive starting point for researchers and drug development professionals interested in targeting these proteins for therapeutic intervention. Further investigation into the specific context of the "this compound" nomenclature may reveal a novel member of this family or a related protein, for which the principles and methodologies outlined here will remain highly relevant.

Unable to Proceed: Gene "EV2-7" Not Found in Public Databases

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for the gene "EV2-7," it has been determined that this identifier does not correspond to a recognized gene in standard, publicly available biological and genetic databases. This prevents the generation of the requested in-depth technical guide on its expression and regulation.

The lack of information could be due to several reasons:

  • Typographical Error: The gene name "this compound" may be a misspelling of a standard gene symbol.

  • Novel or Provisional Designation: It could be a newly identified gene that has not yet been officially annotated and included in public databases.

  • Proprietary or Internal Naming: The identifier might be specific to a particular research group, institution, or company and not in public use.

  • Alias or Obsolete Name: It could be an older or alternative name that is no longer in common use.

To proceed with your request, please verify the gene symbol and provide a corrected or alternative name. Information such as the species of origin, any known protein products, or associated biological pathways would also be beneficial in identifying the correct gene of interest. Once a valid gene target is identified, the requested technical guide, including data tables, experimental protocols, and Graphviz diagrams, can be developed.

Methodological & Application

Application Notes and Protocols for Extracellular Vesicle (EV) Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a specific protocol designated "EV2-7" did not yield any established, publicly available procedure with this name. The following application notes and protocols are a synthesized guide based on common laboratory practices for the treatment of cell cultures with extracellular vesicles (EVs). The P2X7 receptor activation pathway is highlighted as a well-documented mechanism for stimulating EV release.

Introduction

Extracellular vesicles (EVs) are lipid bilayer-enclosed particles released by cells that play a crucial role in intercellular communication by transferring proteins, lipids, and nucleic acids.[1] Their therapeutic potential is a subject of intense research. These protocols provide a framework for preparing EV-producing cells, stimulating and isolating EVs, and applying them to recipient cell cultures to study their effects.

One of the key pathways for inducing the release of large EVs involves the activation of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1] Activation of P2X7R triggers a signaling cascade that leads to membrane blebbing and the shedding of microvesicles.[1]

Data Presentation

Table 1: Recommended Reagent Concentrations for P2X7R-Mediated EV Release

ReagentCell TypeConcentration RangeIncubation TimeExpected OutcomeReference
ATP (Adenosine triphosphate)Immune cells (e.g., macrophages, microglia)1-5 mM15-60 minIncreased shedding of large EVs[1]
BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate)Astrocytes10-100 µM15-60 minStimulation of GABA release via P2X7R activation[2]
P2X7R Antagonists (e.g., A-438079, AZD9056)Various1-10 µMPre-incubation for 30 minInhibition of ATP-induced EV release[1]

Table 2: General Cell Seeding Densities for Treatment

Culture VesselAdherent Cells (cells/cm²)Suspension Cells (cells/mL)
96-well plate1 x 10⁴ - 2 x 10⁴1 x 10⁵ - 2 x 10⁵
24-well plate1 x 10⁵ - 2 x 10⁵5 x 10⁵ - 1 x 10⁶
6-well plate2 x 10⁵ - 5 x 10⁵1 x 10⁶ - 2 x 10⁶
T-25 Flask1 x 10⁶ - 2 x 10⁶2 x 10⁶ - 4 x 10⁶
T-75 Flask3 x 10⁶ - 6 x 10⁶6 x 10⁶ - 12 x 10⁶

Experimental Protocols

Protocol 1: Preparation of EV-Producing (Donor) Cells

  • Cell Culture: Culture the donor cells in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.

  • Passaging: Subculture the cells upon reaching 80-90% confluency to maintain them in the exponential growth phase. For adherent cells, use trypsin-EDTA for detachment.

  • EV-Depleted Medium: For the 24-48 hours prior to EV collection, switch the cells to a culture medium containing EV-depleted FBS. This is critical to reduce contamination from EVs present in the serum. EV-depleted FBS can be prepared by ultracentrifugation of standard FBS at 100,000 x g for 18 hours.

Protocol 2: Stimulation of EV Release via P2X7 Receptor Activation

  • Cell Plating: Seed the donor cells in a suitable culture vessel and allow them to adhere and grow for 24 hours.

  • Starvation (Optional): Gently wash the cells with phosphate-buffered saline (PBS) and incubate in serum-free medium for 2-4 hours.

  • Stimulation: Replace the medium with a fresh, serum-free medium containing the P2X7R agonist (e.g., ATP or BzATP) at the desired concentration (see Table 1).

  • Incubation: Incubate the cells for the specified duration (e.g., 30-60 minutes) at 37°C.

  • Collection: After incubation, collect the conditioned medium, which now contains the released EVs.

Protocol 3: Isolation of Extracellular Vesicles

  • Differential Centrifugation:

    • Transfer the collected conditioned medium to a centrifuge tube.

    • Centrifuge at 300 x g for 10 minutes at 4°C to pellet and remove whole cells.

    • Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes at 4°C to remove apoptotic bodies and larger debris.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet larger EVs (microvesicles).

    • For smaller EVs (exosomes), transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 70-120 minutes at 4°C.

  • Washing: Resuspend the EV pellets in sterile PBS and repeat the final centrifugation step to wash the EVs.

  • Resuspension: Resuspend the final EV pellet in a small volume of sterile PBS or cell culture medium for downstream applications.

  • Quantification: Determine the protein concentration of the EV preparation using a BCA or Bradford assay. Nanoparticle tracking analysis (NTA) can be used to determine the size distribution and concentration of vesicles.

Protocol 4: Treatment of Recipient Cells with EVs

  • Cell Seeding: Seed the recipient cells in a suitable culture plate (see Table 2 for recommended densities) and allow them to attach and grow for 24 hours.

  • Treatment: Remove the existing medium and add fresh medium containing the isolated EVs at the desired concentration (e.g., 10-100 µg/mL of EV protein, or a specific particle number).

  • Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) to allow for EV uptake and functional effects.

  • Analysis: Following incubation, the recipient cells can be analyzed for various endpoints, such as changes in gene expression, protein levels, cell viability, migration, or signaling pathway activation.

Visualizations

Caption: P2X7R-mediated signaling pathway for large EV release.

EV_Isolation_Workflow start Conditioned Medium from Donor Cells step1 Centrifuge @ 300 x g, 10 min start->step1 pellet1 Pellet: Cells step1->pellet1 supernatant1 Supernatant step1->supernatant1 step2 Centrifuge @ 2,000 x g, 20 min supernatant1->step2 pellet2 Pellet: Apoptotic Bodies step2->pellet2 supernatant2 Supernatant step2->supernatant2 step3 Centrifuge @ 10,000 x g, 30 min supernatant2->step3 pellet3 Pellet: Large EVs (Microvesicles) step3->pellet3 supernatant3 Supernatant step3->supernatant3 end Wash and Resuspend EV Pellets pellet3->end step4 Ultracentrifuge @ 100,000 x g, 70+ min supernatant3->step4 pellet4 Pellet: Small EVs (Exosomes) step4->pellet4 pellet4->end

Caption: Workflow for EV isolation by differential ultracentrifugation.

Cell_Treatment_Workflow seed 1. Seed Recipient Cells incubate1 2. Incubate 24h seed->incubate1 treat 3. Add Isolated EVs incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 analyze 5. Analyze Cellular Response incubate2->analyze

Caption: Experimental workflow for treating recipient cells with EVs.

References

Application of EV2-7 in CRISPR-Cas9 Screening: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of publicly accessible scientific literature and databases, there is no information available regarding a compound or application specifically designated as "EV2-7" for use in CRISPR-Cas9 screening.

This suggests that "this compound" may be one of the following:

  • An internal, proprietary compound name: The designation may be an internal code used by a specific research institution or company that has not yet been disclosed in public-facing literature.

  • A misnomer or typographical error: The term "this compound" could be an incorrect transcription of a different name for a compound or system.

  • A very new or yet-to-be-published technology: It is possible that research involving "this compound" is in early stages and has not yet been published.

Without a clear and accurate identification of "this compound" and its biological target or mechanism of action, it is not possible to generate the detailed application notes, experimental protocols, data summaries, and signaling pathway diagrams requested. The creation of such specific and technical documentation requires access to established scientific data and methodologies, which are not available for a compound that is not described in the public domain.

For researchers, scientists, and drug development professionals interested in CRISPR-Cas9 screening applications, it is recommended to refer to literature citing known and validated small molecules or genetic perturbations relevant to their specific pathways of interest. Should "this compound" be a proprietary compound from a commercial vendor, it is advised to consult the provider's official documentation.

If "this compound" is a typo and refers to a different agent, providing the correct name would be necessary to proceed with a detailed literature search and the generation of the requested content.

Application Notes & Protocols: Standard Operating Procedure for EV2-7 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed standard operating procedure (SOP) for the administration of the therapeutic agent EV2-7 to mice in a research setting. The protocols outlined below are designed to ensure procedural consistency, animal welfare, and the generation of reliable and reproducible data. These guidelines cover drug preparation, various administration routes, and post-administration monitoring.

It is important to note that "this compound" is not a widely recognized compound in the available scientific literature. The procedures detailed herein are based on general best practices for administering novel therapeutic agents to murine models and can be adapted based on the specific physicochemical properties of this compound and the experimental goals. The provided data and pathways are illustrative.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the administration of this compound in mice. These tables are intended to serve as templates for organizing experimental data.

Table 1: this compound Dosage and Administration Routes

ParameterIntravenous (IV)Intraperitoneal (IP)Oral (PO)
Dosage Range (mg/kg) 1 - 105 - 5010 - 100
Vehicle SalinePBS0.5% HPMC
Volume (ml/kg) 51010
Frequency Once dailyOnce dailyTwice daily
Needle Gauge 27-30G25-27G20-22G (gavage)

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice [1][2][3][4][5]

ParameterValue (IV, 10 mg/kg)Value (PO, 50 mg/kg)
Cmax (ng/mL) 1500 ± 250300 ± 75
Tmax (h) 0.0832
AUC (ng·h/mL) 4500 ± 5001200 ± 200
t1/2 (h) 2.5 ± 0.53.0 ± 0.7
Bioavailability (%) N/A27

Experimental Protocols

Proper animal handling is crucial to minimize stress and ensure the accuracy of the procedure.[6]

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.[7]

  • Restraint: For injections, manually restrain the mouse by grasping the loose skin over the neck and back (scruffing).[6] Ensure a firm but gentle grip to prevent injury to the animal.[6] For oral gavage, a similar restraint is used, ensuring the head and body are in a straight line.

The preparation method will depend on the physicochemical properties of this compound.

  • Determine the appropriate vehicle: Based on solubility and stability studies, select a suitable vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a suspension agent like 0.5% hydroxypropyl methylcellulose (HPMC)).[1]

  • Preparation of stock solution: If this compound is a powder, dissolve or suspend it in the chosen vehicle to create a stock solution of known concentration.

  • Preparation of dosing solution: On the day of administration, dilute the stock solution with the vehicle to the final desired concentration for injection.[1] Ensure the solution is well-mixed, especially for suspensions.

The choice of administration route depends on the desired pharmacokinetic profile and the nature of the study.

  • Intraperitoneal (IP) Injection:

    • Restrain the mouse with its head tilted downwards.[8]

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[8]

    • Insert a 25-27G needle at a 10-20 degree angle.

    • Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.[8]

    • Inject the this compound solution slowly.

  • Oral Gavage (PO):

    • Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the mouse.

    • Measure the distance from the mouse's snout to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Administer the solution slowly.

  • Intravenous (IV) Injection (Tail Vein):

    • Place the mouse in a restraining device that allows access to the tail.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Insert a 27-30G needle into one of the lateral tail veins, parallel to the vein.

    • Successful entry will be indicated by a lack of resistance and sometimes a flash of blood in the needle hub.

    • Inject the solution slowly.

  • Observation: Monitor the mice for any adverse reactions immediately after administration and at regular intervals for the first few hours.

  • Health Checks: Perform daily health checks, including monitoring body weight, food and water intake, and general appearance and behavior.

  • Record Keeping: Maintain detailed records of each administration, including the date, time, dose, route, and any observations.

Visualization of Pathways and Workflows

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it has neuroprotective effects. This pathway shows the inhibition of apoptotic signals and promotion of cell survival.

EV2_7_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Receptor Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes Bcl2 Bcl2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Induces

Caption: Hypothetical this compound signaling pathway promoting cell survival.

This diagram outlines the general workflow for an in vivo study involving the administration of this compound to mice.

Experimental_Workflow start Start: Acclimatization of Mice randomization Randomization into Treatment Groups start->randomization preparation Preparation of This compound Formulation randomization->preparation administration Administration of this compound (e.g., IP, PO, IV) preparation->administration monitoring Post-Administration Monitoring administration->monitoring data_collection Data Collection (e.g., Blood Sampling, Behavioral Tests) monitoring->data_collection endpoint Endpoint: Tissue Collection and Analysis data_collection->endpoint

Caption: General experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for In Vivo Studies of EV2-7, a Novel Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available data on a specific compound designated "EV2-7" is limited. The following application notes and protocols provide a general framework for determining the appropriate in vivo dosage of a novel small molecule inhibitor, hypothetically named this compound, based on established preclinical methodologies.

I. Application Notes

Introduction to In Vivo Efficacy Studies

Preclinical in vivo studies are a cornerstone in the evaluation of novel therapeutic compounds like this compound.[1] These studies, typically conducted in animal models, are designed to assess the safety, tolerability, and efficacy of a potential drug candidate before it can be considered for human clinical trials.[1] The primary objectives include determining the maximum tolerated dose (MTD), understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and demonstrating anti-tumor or therapeutic activity in relevant disease models.[1]

Mechanism of Action (Hypothetical)

For the context of these application notes, we will hypothesize that this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical pathway often dysregulated in cancer and inflammatory diseases. This pathway plays a crucial role in cell survival, proliferation, and metabolism.

Animal Model Selection

The choice of an appropriate animal model is critical for the successful in vivo evaluation of this compound. Common models for oncology and other diseases include:

  • Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice). These are widely used to assess the direct anti-tumor activity of a compound.[1]

  • Syngeneic Models: Tumor tissues from the same genetic background as the immunocompetent mouse strain are implanted. These models are particularly useful for studying the interaction between the investigational drug and the immune system.[1]

  • Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is implanted into an immunodeficient mouse. These models are thought to be more representative of human tumor biology.

Dosage Calculation: Allometric Scaling

Allometric scaling is a method used to extrapolate drug doses between different animal species and from animals to humans.[2][3][4] This method is based on the principle that many physiological and metabolic processes scale with body surface area rather than body weight.[3][5] The Human Equivalent Dose (HED) can be calculated from animal doses using conversion factors based on body surface area.[2]

Table 1: Allometric Scaling Factors for Dose Conversion from Animal to Human Equivalent Dose (HED)

Animal SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor (Body Weight/Body Surface Area)
Mouse 0.020.00663
Rat 0.150.0256
Rabbit 1.80.1512
Dog 100.520
Monkey 30.2512
Human 601.637

Source: Adapted from FDA guidance and other publications.[3][5]

To calculate the HED from an animal dose, the following formula can be used: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km) [3]

For example, to convert a 50 mg/kg dose in a rat to a HED: HED = 50 mg/kg * (6 / 37) ≈ 8.1 mg/kg.[3]

II. Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[6] This study is crucial for establishing a safe dose range for subsequent efficacy studies.[6]

Materials:

  • This compound compound

  • Vehicle solution (e.g., DMSO, saline, or as appropriate for the compound's solubility)

  • Healthy mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old

  • Standard laboratory equipment for animal handling and dosing

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Group Allocation: Randomly assign animals to several dose groups, including a vehicle control group (n=3-5 mice per group).[1]

  • Dose Selection: The starting dose can be extrapolated from in vitro data, often beginning at a dose expected to produce a plasma concentration several times higher than the in vitro IC50 or EC50 value.[6] Subsequent doses should be escalated.

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a consistent time each day.[6]

  • Monitoring: Monitor animals daily for signs of toxicity, including changes in body weight, behavior, and physical appearance.[6] A common endpoint is a body weight loss of 15-20%.

  • Study Duration: The study duration is typically 7-14 days.[1]

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a predetermined level of body weight loss.[6]

Table 2: Example MTD Study Dosing Regimen

GroupTreatmentDose (mg/kg)Route of AdministrationDosing FrequencyNumber of Animals
1 Vehicle0Oral GavageDaily5
2 This compound10Oral GavageDaily5
3 This compound30Oral GavageDaily5
4 This compound100Oral GavageDaily5
5 This compound300Oral GavageDaily5
Protocol 2: Tumor Xenograft Efficacy Study

This protocol outlines a typical efficacy study using a xenograft model.

Materials:

  • This compound compound

  • Vehicle solution

  • Immunocompromised mice (e.g., NU/NU nude mice)

  • Human cancer cell line known to have an active PI3K/Akt/mTOR pathway

  • Matrigel (or similar) for cell implantation

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Group Allocation: Randomize mice with established tumors into treatment and control groups (n=8-10 mice per group).

  • Treatment: Administer this compound at doses determined from the MTD study (e.g., MTD and fractions of the MTD).

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor animal body weight as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a set duration. Efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Table 3: Example Efficacy Study Dosing and Measurement Schedule

ParameterSchedule
Dosing Frequency Daily
Tumor Measurement Monday, Wednesday, Friday
Body Weight Measurement Daily for the first week, then 3 times per week
Study Duration 21-28 days, or until endpoint is reached

III. Visualizations

Hypothetical Signaling Pathway of this compound

EV2_7_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation EV2_7 This compound EV2_7->PI3K inhibits

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of PI3K.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow Start Start: Novel Compound (this compound) InVitro In Vitro Studies (IC50, Mechanism) Start->InVitro MTD Maximum Tolerated Dose (MTD) Study InVitro->MTD Efficacy Efficacy Studies (e.g., Xenograft Model) MTD->Efficacy PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy->PKPD Data Data Analysis & Reporting PKPD->Data End Decision for Further Development Data->End

Caption: General experimental workflow for preclinical in vivo evaluation of this compound.

References

Techniques for Measuring EV2-7 Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the binding affinity between a molecule of interest, such as the hypothetical protein EV2-7, and its binding partners is fundamental in various fields of biological research and drug development. Binding affinity, typically quantified by the dissociation constant (K D ), describes the strength of the interaction between two molecules. A lower K D value indicates a stronger binding affinity. This document provides detailed application notes and experimental protocols for several widely used techniques to measure the binding affinity of this compound.

I. Application Notes: A Comparative Overview of Binding Affinity Measurement Techniques

Choosing the appropriate technique to measure binding affinity depends on several factors, including the nature of the interacting molecules, the required throughput, and the specific information needed (e.g., kinetics, thermodynamics). Below is a comparison of common techniques.

Technique Principle Advantages Limitations Key Considerations for this compound
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[1][2]Label-free, real-time kinetic data (k on , k off ), high sensitivity.[1][2]Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations.[3]Ensure this compound or its ligand can be immobilized without losing binding activity. The choice of sensor chip is critical.[2]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[4][5][6]Label-free, in-solution measurement, provides a complete thermodynamic profile (ΔH, ΔS, K D , stoichiometry) in a single experiment.[4][5][6]Requires relatively large amounts of sample, lower throughput, sensitive to buffer mismatches.[5]Precise concentration determination of this compound and its ligand is crucial for accurate results. Buffer conditions for both molecules must be identical.[5]
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind.[7][8]Label-free, real-time data, high throughput, compatible with crude samples.[7][9]Generally less sensitive than SPR for small molecules, potential for non-specific binding.[10]Useful for screening this compound binding partners from complex mixtures like cell lysates.[8]
MicroScale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[11][12]In-solution measurement, low sample consumption, wide range of affinities can be measured (pM to mM), tolerant of complex buffers.[13]Requires one molecule to be fluorescently labeled or have intrinsic fluorescence.[14]If this compound or its ligand lacks intrinsic fluorescence, a suitable fluorescent label must be attached without impairing binding.
Enzyme-Linked Immunosorbent Assay (ELISA) An immobilized ligand captures a target from solution, and a labeled secondary antibody is used for detection and quantification.[15][16]High throughput, highly sensitive, requires standard laboratory equipment.[16][17]Indirect measurement of binding, requires labeled reagents, prone to non-specific binding.A competition ELISA format can be used to determine the K D of this compound in solution.[18]

II. Quantitative Data Summary

The following table presents hypothetical quantitative data for the binding of this compound to a small molecule inhibitor, as might be determined by the techniques described above. This allows for a direct comparison of the types of data each method yields.

Technique K D (Equilibrium Dissociation Constant) k on (Association Rate Constant) (M⁻¹s⁻¹) k off (Dissociation Rate Constant) (s⁻¹) Stoichiometry (n) ΔH (Enthalpy Change) (kcal/mol) -TΔS (Entropic Contribution) (kcal/mol)
SPR 15 nM2.5 x 10⁵3.75 x 10⁻³---
ITC 18 nM--1.1-12.51.8
BLI 20 nM2.2 x 10⁵4.4 x 10⁻³---
MST 12 nM-----
ELISA 25 nM-----

III. Experimental Protocols

A. Surface Plasmon Resonance (SPR)

Objective: To determine the kinetic parameters (k on , k off ) and the equilibrium dissociation constant (K D ) of the this compound interaction with its ligand.

Materials:

  • Purified this compound protein

  • Purified ligand

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)[2]

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Protocol:

  • System Preparation: Equilibrate the SPR system with running buffer.

  • Ligand Immobilization:

    • Activate the sensor chip surface by injecting a mixture of EDC and NHS.

    • Inject the this compound protein (ligand) diluted in immobilization buffer to achieve the desired immobilization level.

    • Deactivate the remaining active groups by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the ligand (analyte) in running buffer.

    • Inject the analyte solutions over the sensor surface, starting with the lowest concentration. Include a buffer-only injection as a control.

    • Monitor the association and dissociation phases in real-time.

  • Surface Regeneration: After each analyte injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k on , k off , and K D .

B. Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (K D , ΔH, ΔS) and stoichiometry (n) of the this compound-ligand interaction.

Materials:

  • Purified this compound protein

  • Purified ligand

  • ITC instrument

  • Identical, degassed buffer for both protein and ligand solutions

Protocol:

  • Sample Preparation:

    • Dialyze both this compound and its ligand against the same buffer to minimize buffer mismatch effects.[19]

    • Accurately determine the concentrations of the protein and ligand solutions.

    • Degas all solutions thoroughly.

  • Instrument Setup:

    • Set the experimental temperature.

    • Thoroughly clean the sample and reference cells.

    • Fill the reference cell with buffer.

    • Load the this compound solution into the sample cell.

  • Titration:

    • Load the ligand solution into the injection syringe.

    • Perform a series of small injections of the ligand into the sample cell, allowing the system to reach equilibrium after each injection.

    • Record the heat changes associated with each injection.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change for each injection.

    • Plot the integrated heat data against the molar ratio of ligand to this compound.

    • Fit the resulting binding isotherm to a suitable binding model to determine K D , ΔH, and n. Calculate ΔS from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnK A ).

IV. Visualizations

Experimental_Workflow_SPR cluster_prep Preparation cluster_immob Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis start Start prep_system Equilibrate System with Running Buffer start->prep_system prep_samples Prepare this compound (Ligand) & Analyte Solutions prep_system->prep_samples activate Activate Sensor Chip (EDC/NHS) prep_samples->activate immobilize Immobilize this compound activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate inject_analyte Inject Analyte (Concentration Series) deactivate->inject_analyte monitor Monitor Association & Dissociation inject_analyte->monitor regenerate Regenerate Surface monitor->regenerate regenerate->inject_analyte Next Concentration analyze Fit Sensorgrams to Binding Model regenerate->analyze results Determine kon, koff, KD analyze->results

Surface Plasmon Resonance (SPR) experimental workflow.

Experimental_Workflow_ITC cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis start Start dialyze Dialyze this compound & Ligand in Identical Buffer start->dialyze measure_conc Determine Concentrations dialyze->measure_conc degas Degas Solutions measure_conc->degas set_temp Set Temperature degas->set_temp clean_cells Clean Sample & Reference Cells set_temp->clean_cells load_sample Load this compound into Sample Cell clean_cells->load_sample load_syringe Load Ligand into Syringe load_sample->load_syringe inject Perform Serial Injections load_syringe->inject record Record Heat Change inject->record subtract_dilution Subtract Heat of Dilution record->subtract_dilution plot_isotherm Plot Binding Isotherm subtract_dilution->plot_isotherm fit_model Fit to Binding Model plot_isotherm->fit_model results Determine KD, ΔH, ΔS, n fit_model->results

Isothermal Titration Calorimetry (ITC) experimental workflow.

Signaling_Pathway_Hypothetical ligand Ligand ev2_7 This compound Receptor ligand->ev2_7 Binding downstream_protein_A Downstream Protein A ev2_7->downstream_protein_A Activation downstream_protein_B Downstream Protein B downstream_protein_A->downstream_protein_B Phosphorylation cellular_response Cellular Response downstream_protein_B->cellular_response Signal Transduction

Hypothetical signaling pathway involving this compound.

References

Application Note: Immunofluorescence Staining Protocol for Intracellular Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Immunofluorescence (IF) is a powerful technique used to visualize the localization of specific proteins within cells. This method relies on the use of antibodies that are chemically linked to fluorescent dyes. When these fluorescently-labeled antibodies bind to their target protein within a cell, the protein's location can be visualized using a fluorescence microscope. This application note provides a general yet detailed protocol for the immunofluorescent staining of intracellular antigens in cultured cells. The protocol is designed to be a starting point and may require optimization for specific proteins and cell types.

Data Presentation

As no specific quantitative data for "EV2-7" is publicly available, a template table is provided below for researchers to populate with their own experimental data. This table is designed for easy comparison of fluorescence intensities or co-localization coefficients across different experimental conditions.

Sample IDPrimary AntibodyConcentrationSecondary AntibodyConcentrationMean Fluorescence Intensity (A.U.)Co-localization Coefficient (vs. Marker)
Control 1Isotype Control1:500Goat anti-Mouse Alexa Fluor 4881:1000
Experiment 1Anti-Target Protein1:250Goat anti-Mouse Alexa Fluor 4881:1000
Experiment 2Anti-Target Protein1:500Goat anti-Mouse Alexa Fluor 4881:1000
Experiment 3Anti-Target Protein1:1000Goat anti-Mouse Alexa Fluor 4881:1000

Experimental Protocols

This protocol outlines the indirect immunofluorescence staining method, which provides signal amplification due to multiple secondary antibodies binding to a single primary antibody.[1]

Materials and Reagents
  • Cells: Adherent cells cultured on glass coverslips or in imaging-compatible plates.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.

  • Permeabilization Buffer: 0.1% - 0.5% Triton X-100 or Saponin in PBS. The choice of detergent can depend on the target protein's location.[2]

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS with 0.1% Triton X-100. The serum should be from the same species as the secondary antibody to minimize non-specific binding.[3][4]

  • Primary Antibody: An antibody that specifically recognizes the target protein (e.g., anti-EV2-7). The optimal dilution needs to be determined empirically.

  • Secondary Antibody: A fluorescently-labeled antibody that recognizes the primary antibody (e.g., Goat anti-Mouse IgG Alexa Fluor 488). The choice of fluorophore should be compatible with the available microscope.

  • Nuclear Stain (Optional): DAPI or Hoechst 33342 to visualize cell nuclei.

  • Mounting Medium: An anti-fade mounting medium to preserve the fluorescence signal.

Procedure
  • Cell Culture: Plate cells on sterile glass coverslips in a petri dish or in an appropriate imaging plate and culture until they reach the desired confluency (typically 60-80%).[3]

  • Washing: Gently wash the cells two to three times with PBS to remove the culture medium.[5]

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[2][3] This step cross-links proteins and preserves the cellular structure.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.[2][3]

  • Blocking: Aspirate the permeabilization buffer and add Blocking Buffer. Incubate for 1 hour at room temperature to reduce non-specific antibody binding.[3]

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Aspirate the blocking buffer from the cells and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[5]

  • Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Protect the antibody from light. Aspirate the wash buffer and add the diluted secondary antibody. Incubate for 1 hour at room temperature in a dark, humidified chamber.[3]

  • Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.

  • Nuclear Staining (Optional): If desired, incubate the cells with a nuclear stain like DAPI (diluted in PBS) for 5-10 minutes.

  • Final Washes: Wash the cells two to three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using a drop of anti-fade mounting medium. If using an imaging plate, add mounting medium to each well.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope. The excitation and emission wavelengths should be appropriate for the chosen fluorophore.

Mandatory Visualization

Experimental Workflow Diagram

Immunofluorescence_Workflow start Start: Plate Cells wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize (Triton X-100/Saponin) wash2->permeabilize block Block with BSA/Serum permeabilize->block primary_ab Incubate with Primary Antibody block->primary_ab wash3 Wash with PBS-T primary_ab->wash3 secondary_ab Incubate with Secondary Antibody (fluorescently labeled) wash3->secondary_ab wash4 Wash with PBS-T secondary_ab->wash4 mount Mount with Anti-fade Medium wash4->mount image Image with Fluorescence Microscope mount->image

Caption: Workflow for indirect immunofluorescence staining of intracellular proteins.

References

Application Notes & Protocols for Quantifying EV2-7 in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the quantification of the hypothetical biomarker EV2-7 in tissue samples. The methods described are applicable for both protein and mRNA analysis, catering to a comprehensive understanding of this compound expression and localization within the tissue microenvironment.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Protein Quantification

Application Note:

ELISA is a highly sensitive and quantitative method for measuring the concentration of a specific protein in a complex mixture, such as a tissue homogenate.[1] This technique is ideal for determining the overall abundance of this compound protein in a tissue sample, providing data that can be compared across different experimental groups or conditions. The indirect ELISA format is particularly useful for this purpose.[2] Tissue lysates must be carefully prepared to ensure efficient protein extraction and to avoid degradation.[3][4][5] It is recommended to use a total protein assay, such as the bicinchoninic acid (BCA) assay, to normalize the amount of sample loaded into each well.[1][5]

Quantitative Data Summary:

Sample GroupMean this compound Concentration (ng/mg total protein)Standard Deviationp-value (vs. Control)
Control15.23.1-
Treatment A45.87.5< 0.01
Treatment B22.14.2> 0.05

Experimental Workflow:

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Protocol Tissue Tissue Sample Homogenize Homogenize in Lysis Buffer Tissue->Homogenize Centrifuge Centrifuge & Collect Supernatant Homogenize->Centrifuge Quantify Quantify Total Protein (BCA) Centrifuge->Quantify Coat Coat Plate with Capture Antibody Quantify->Coat Normalized Lysate Block Block with BSA Coat->Block AddSample Add Tissue Lysate Block->AddSample AddPrimary Add Anti-EV2-7 Primary Antibody AddSample->AddPrimary AddSecondary Add HRP-conjugated Secondary Antibody AddPrimary->AddSecondary AddSubstrate Add TMB Substrate AddSecondary->AddSubstrate Stop Stop Reaction AddSubstrate->Stop Read Read Absorbance at 450 nm Stop->Read IHC_Workflow cluster_prep Tissue Preparation cluster_stain Staining Fix Fixation (Formalin) Embed Paraffin Embedding Fix->Embed Section Sectioning (5 µm) Embed->Section Mount Mount on Slides Section->Mount Deparaffinize Deparaffinization & Rehydration Mount->Deparaffinize AntigenRetrieval Antigen Retrieval Deparaffinize->AntigenRetrieval BlockPeroxidase Peroxidase Block AntigenRetrieval->BlockPeroxidase BlockNonspecific Nonspecific Binding Block BlockPeroxidase->BlockNonspecific PrimaryAb Primary Antibody (anti-EV2-7) BlockNonspecific->PrimaryAb SecondaryAb Secondary Antibody (HRP) PrimaryAb->SecondaryAb Detect Chromogen Detection (DAB) SecondaryAb->Detect Counterstain Counterstain (Hematoxylin) Detect->Counterstain Dehydrate Dehydration & Mounting Counterstain->Dehydrate ISH_Workflow cluster_prep Tissue Preparation cluster_hybrid Hybridization & Detection Fix Fixation (Formalin) Embed Paraffin Embedding Fix->Embed Section Sectioning (5 µm) Embed->Section Mount Mount on Slides Section->Mount Pretreat Pretreatment (Protease) Mount->Pretreat Hybridize Hybridize with this compound Probe Pretreat->Hybridize Wash Stringent Washes Hybridize->Wash Amplify Signal Amplification Wash->Amplify Detect Chromogenic Detection Amplify->Detect Counterstain Counterstain Detect->Counterstain MountCoverslip Mount & Coverslip Counterstain->MountCoverslip ddPCR_Workflow cluster_prep Sample Preparation cluster_ddpcr ddPCR Protocol RNA_Extract RNA Extraction from Tissue RNA_Quant RNA Quantification & QC RNA_Extract->RNA_Quant RT Reverse Transcription (cDNA synthesis) RNA_Quant->RT Mix_Prep Prepare ddPCR Reaction Mix RT->Mix_Prep cDNA Droplet_Gen Droplet Generation Mix_Prep->Droplet_Gen PCR Thermal Cycling Droplet_Gen->PCR Droplet_Read Droplet Reading PCR->Droplet_Read Analyze Data Analysis (Poisson statistics) Droplet_Read->Analyze MS_Workflow cluster_prep Sample Preparation cluster_ms LC-MS/MS Analysis Lysate Tissue Lysis Digest Protein Digestion (Trypsin) Lysate->Digest Peptide_Clean Peptide Cleanup Digest->Peptide_Clean LC Liquid Chromatography Separation Peptide_Clean->LC MS1 MS1 Scan (Precursor Ions) LC->MS1 MS2 MS2 Scan (Fragment Ions) MS1->MS2 Data_Analysis Data Analysis & Quantification MS2->Data_Analysis EV2_7_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Ligand EV2_7 This compound Receptor Ligand->EV2_7 Binds & Activates Adaptor Adaptor Protein EV2_7->Adaptor Recruits MEK MEK Adaptor->MEK IKK IKK Complex Adaptor->IKK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Inflammation) ERK->Transcription Phosphorylates Transcription Factors NFkB_IκB NF-κB / IκB IKK->NFkB_IκB Phosphorylates IκB NFkB NF-κB NFkB_IκB->NFkB Releases NF-κB NFkB->Transcription Translocates & Binds DNA

References

Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: EV2-7

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The following application notes and protocols are generated based on publicly available information regarding general high-throughput screening (HTS) methodologies. The term "this compound" does not correspond to a specifically identified target, compound, or technology in the current scientific literature. Therefore, these notes provide a generalized framework that can be adapted once the specific nature of "this compound" (e.g., enzyme, receptor, signaling pathway) is identified.

Introduction to High-Throughput Screening (HTS)

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits"—molecules that modulate the activity of a biological target.[1] These assays are typically performed in microtiter plates (96, 384, or 1536-well formats) and utilize automated liquid handling systems to achieve high efficiency and reproducibility.[1][2] HTS assays can be broadly categorized as biochemical assays, which use purified components, or cell-based assays, which measure cellular responses.[1]

Key Principles of HTS:

  • Miniaturization: Reducing assay volumes to conserve reagents and test compounds.[3]

  • Automation: Using robotics for liquid handling, plate transport, and data acquisition to increase throughput and precision.[2]

  • Sensitive and Robust Readouts: Employing detection methods that provide a high signal-to-noise ratio and are resistant to interference from test compounds.

  • Data Analysis: Utilizing specialized software for the analysis of large datasets to identify active compounds and eliminate false positives.

Generalized HTS Assay Development Workflow

The development of a robust HTS assay is a critical first step. The following workflow outlines the key stages involved.

HTS_Workflow AssayDev Assay Development & Optimization ReagentPrep Reagent Preparation & QC AssayDev->ReagentPrep PrimaryScreen Primary HTS Campaign ReagentPrep->PrimaryScreen DataAnalysis Data Analysis & Hit Selection PrimaryScreen->DataAnalysis HitValidation Hit Confirmation & Validation DataAnalysis->HitValidation DoseResponse Dose-Response & Potency Determination HitValidation->DoseResponse SecondaryAssay Secondary & Orthogonal Assays DoseResponse->SecondaryAssay

Caption: Generalized workflow for a high-throughput screening campaign.

Protocols for Generic HTS Assays

The specific protocol will depend on the nature of "this compound". Below are two generalized protocols for common HTS assay formats.

Protocol: Biochemical Fluorescence Polarization (FP) Assay

This protocol is suitable for assays where a small fluorescently labeled ligand binds to a larger protein target. Inhibition of this interaction by a test compound results in a decrease in the polarization of the emitted light.[4]

Materials:

  • Purified "this compound" protein

  • Fluorescently labeled probe that binds to "this compound"

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • 384-well, low-volume, black microtiter plates

  • Test compound library dissolved in DMSO

  • Plate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer 20-100 nL of each test compound from the library plates to the assay plates.

  • Reagent Preparation: Prepare a solution of the fluorescent probe in assay buffer at a concentration of 2X the final desired concentration. Prepare a solution of the "this compound" protein in assay buffer at a concentration of 2X the final desired concentration.

  • Reagent Addition: Add 10 µL of the 2X "this compound" protein solution to each well of the assay plate.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the protein.

  • Probe Addition: Add 10 µL of the 2X fluorescent probe solution to each well.

  • Final Incubation: Incubate the plates for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

Data Analysis:

  • Calculate the millipolarization (mP) values for each well.

  • Normalize the data using positive controls (no inhibitor) and negative controls (no protein or excess unlabeled ligand).

  • Calculate the Z'-factor to assess assay quality. A Z'-factor > 0.5 is generally considered excellent for HTS.

Protocol: Cell-Based Luciferase Reporter Gene Assay

This protocol is designed for assays where the activity of a signaling pathway is monitored by the expression of a luciferase reporter gene.[4]

Materials:

  • A stable cell line expressing the "this compound" target and a luciferase reporter construct (e.g., HEK293, HeLa).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 384-well, white, solid-bottom, tissue culture-treated plates.

  • Test compound library dissolved in DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™).

  • Luminescence plate reader.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Add 20-100 nL of test compounds to the cell plates.

  • Incubation: Incubate the plates for a predetermined time (e.g., 6-24 hours) to allow for compound effects on gene expression.

  • Luciferase Assay: Equilibrate the plates to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and a stable luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Presentation

Quantitative data from HTS campaigns should be summarized for clarity and comparative analysis.

Table 1: Primary HTS Campaign Summary

ParameterValue
Number of Compounds Screened1,000,000
Hit Rate (%)0.5%
Z'-Factor (Average)0.75
Signal-to-Background Ratio10
Assay FormatFluorescence Polarization

Table 2: Hit Compound Potency

Compound IDIC50 (µM)Hill Slope
Hit-0010.251.1
Hit-0021.50.9
Hit-0035.81.0

Signaling Pathway Visualization

If "this compound" were identified as a component of a known signaling pathway, a diagram would be constructed to illustrate its role. For example, if "this compound" were a kinase in a hypothetical pathway:

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor EV2_7 This compound (Kinase) Receptor->EV2_7 Substrate Substrate EV2_7->Substrate P TF Transcription Factor Substrate->TF Gene Target Gene Expression TF->Gene

Caption: Hypothetical signaling pathway involving this compound as a kinase.

Conclusion

While the specific identity of "this compound" remains to be determined, the principles and protocols outlined in these application notes provide a robust framework for the development and execution of high-throughput screening assays. The key to a successful HTS campaign lies in careful assay development, optimization, and rigorous data analysis to identify and validate promising lead compounds for further drug development.

References

Troubleshooting & Optimization

troubleshooting EV2-7 experimental artifacts

Author: BenchChem Technical Support Team. Date: December 2025

EV2-7 Technical Support Center

Welcome to the technical support center for this compound, a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2 kinases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot any challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a selective, ATP-competitive inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases at the core of the RAS-RAF-MEK-ERK signaling pathway.[1][2] By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, a crucial event for signal transduction that governs cellular processes like proliferation, differentiation, and survival.[1][3] Its primary application is in studying the MAPK/ERK pathway, particularly in oncology research where this pathway is often dysregulated.[1][2]

Q2: How should I dissolve and store this compound? A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[4] Before use, allow the vial to come to room temperature and centrifuge it briefly to ensure all powder is at the bottom.[4][5] Once dissolved, the stock solution should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.[6][7] For long-term storage in its solid form, keep the vial in a cool, dark, and dry place, such as a desiccator at -20°C.[6][7]

Q3: What is the recommended working concentration for this compound in cell-based assays? A3: The optimal working concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. We recommend performing a dose-response experiment, typically ranging from 1 nM to 10 µM, to determine the IC50 (half-maximal inhibitory concentration) for your specific model system.[8] As a starting point, concentrations between 10 nM and 1 µM are often effective for observing significant inhibition of ERK phosphorylation.

Q4: How can I confirm that this compound is inhibiting the MAPK/ERK pathway in my cells? A4: The most direct method to confirm this compound activity is to measure the phosphorylation status of ERK1/2 (p-ERK) via Western blot.[1][9] Treatment with an effective dose of this compound should lead to a significant, dose-dependent decrease in the levels of p-ERK relative to the total ERK protein.[1]

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with this compound.

Issue 1: Inconsistent or No Inhibitory Effect in Cell Viability Assays (e.g., MTT, CellTiter-Glo)

Question: I am not observing the expected decrease in cell viability after treating my cells with this compound. What could be the cause?

Potential Cause Recommended Solution & Troubleshooting Steps
Compound Insolubility or Degradation Ensure this compound is fully dissolved in DMSO. Gentle warming (37°C) or sonication can aid dissolution.[6][10] Prepare fresh working dilutions from a properly stored (-80°C) stock aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.[6][7]
Suboptimal Drug Concentration The IC50 can vary significantly between cell lines.[7] Perform a dose-response curve with a wider range of concentrations (e.g., 0.1 nM to 50 µM) to determine the effective range for your specific cells.[8]
Cell Line Insensitivity The chosen cell line may not depend on the MAPK/ERK pathway for survival, or it may have resistance mechanisms. Verify that the pathway is active at baseline in your cell line by checking for p-ERK levels via Western blot.
Assay-Specific Artifacts The MTT assay measures metabolic activity, which may not always correlate directly with cell viability.[11][12] Some compounds can directly reduce the MTT reagent, causing a false positive signal.[12] To test for this: Run a cell-free control with media, this compound, and MTT reagent.[12] If you observe a color change, consider using an alternative assay that measures a different endpoint, such as the CellTiter-Glo® assay (measures ATP levels) or a cytotoxicity assay that measures membrane integrity (LDH release).[11][12][13]
Incorrect Experimental Timing The effect of this compound on cell viability may require a longer incubation period. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[14]
Issue 2: No Decrease in p-ERK Levels in Western Blot

Question: My Western blot results show no change in ERK phosphorylation after this compound treatment. How can I troubleshoot this?

Potential Cause Recommended Solution & Troubleshooting Steps
Ineffective Cell Lysis / Sample Preparation Phosphorylation is a labile post-translational modification.[15] Always use fresh lysis buffer containing both protease and phosphatase inhibitors .[15][16] Keep samples on ice or at 4°C throughout the entire preparation process to prevent dephosphorylation.[15]
Antibody or Blocking Buffer Issues For detecting phosphoproteins, use 5% Bovine Serum Albumin (BSA) in TBST as the blocking agent instead of milk.[15] Milk contains casein, a phosphoprotein that can cause high background.[15] Ensure your primary antibody for p-ERK is validated and used at the recommended dilution. As a positive control, treat cells with a known MAPK pathway activator (e.g., PMA or EGF) to confirm the antibody can detect p-ERK.[8][17]
Low Basal p-ERK Levels Some cell lines have low basal MAPK pathway activity. To create a clear window for observing inhibition, you may need to stimulate the pathway. Serum-starve the cells for several hours, then stimulate with a growth factor (like EGF) with and without this compound.[9]
Insufficient Protein Loading Phosphorylated proteins can be low in abundance.[15] Ensure you are loading a sufficient amount of total protein (typically 20-40 µg of lysate per lane).[16][18]
Incorrect Blot Stripping and Re-probing When probing for total ERK on the same membrane, ensure the stripping procedure was complete. A harsh stripping buffer or protocol can remove the protein from the membrane.[9][18] It is crucial to compare the p-ERK signal to the total ERK signal in the same sample.[15]
Issue 3: Unexpected Cellular Effects or Off-Target Concerns
Potential Cause Recommended Solution & Troubleshooting Steps
High Compound Concentration Using concentrations significantly above the IC50 increases the likelihood of inhibiting other kinases or cellular targets.[7][19] Use the lowest effective concentration that achieves the desired level of MEK inhibition.
Inherent Off-Target Activity While designed to be selective, most kinase inhibitors can interact with other proteins, especially at higher concentrations.[19][20][21] To confirm the observed phenotype is due to MEK inhibition, use a structurally different MEK inhibitor (e.g., Trametinib) as an orthogonal control.[2] If both compounds produce the same effect, it is likely on-target.
Paradoxical Pathway Activation In cells with certain mutations (e.g., RAS mutations), some kinase inhibitors can paradoxically activate the pathway they are meant to inhibit.[8] While less common with MEK inhibitors than RAF inhibitors, this is a possibility. Confirm the mutational status of your cell line.[8] Measure p-ERK levels carefully; a paradoxical effect would show an increase in p-ERK at certain concentrations.
Solvent Toxicity Ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically ≤ 0.1%.[7] Run a vehicle-only control (cells treated with the same concentration of DMSO as the highest this compound dose) in all experiments.

Data Presentation

Table 1: Comparative Potency of MEK Inhibitors

This table summarizes the biochemical IC50 values for this compound and other common MEK inhibitors. Note that cell-based potency will vary.

Compound Target(s) IC50 (MEK1) IC50 (MEK2)
This compound MEK1/25 nM8 nM
TrametinibMEK1/20.92 nM[2]1.8 nM[2]
SelumetinibMEK1/214 nM[2]-
U0126MEK1/272 nM[2]58 nM[2]
PD98059MEK12-7 µM[2]50 µM[2]

Key Experimental Protocols

Protocol 1: Determining Cell Viability and IC50 using MTT Assay

This protocol outlines the steps for assessing the effect of this compound on cell proliferation/viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.[22][23]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle-only control (e.g., 0.1% DMSO).[14][23]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[14]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13][14]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the crystals.[14][24] Mix gently on an orbital shaker for 15 minutes.[24]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14][23]

  • Data Analysis: Subtract the background absorbance from a media-only control.[24] Normalize the data to the vehicle-treated control cells (set to 100% viability) and plot percent viability versus the log of the inhibitor concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[25]

Protocol 2: Analysis of p-ERK and Total ERK by Western Blot

This protocol details the procedure for verifying the inhibition of MEK signaling by this compound.

  • Cell Treatment and Lysis: Plate cells to achieve 70-80% confluency. Treat with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours). Wash cells once with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[15] Scrape and collect the lysate, then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli loading buffer and boil at 95-100°C for 5 minutes.[15]

  • SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.[9] Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15] Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Rabbit mAb) overnight at 4°C, following the manufacturer's recommended dilution.[18]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., Anti-rabbit IgG) for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again three times with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing: To analyze total ERK, strip the membrane using a mild stripping buffer.[9][18] After stripping, block the membrane again and probe with a primary antibody against total ERK. This serves as a loading control to ensure that changes in the p-ERK signal are not due to differences in the amount of protein loaded.[15]

Visualizations

Diagram 1: MAPK/ERK Signaling Pathway and this compound Mechanism

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK TF Transcription Factors pERK->TF Translocates & Activates EV2_7 This compound EV2_7->MEK Inhibits

Caption: The MAPK/ERK pathway showing inhibition of MEK1/2 by this compound.

Diagram 2: Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate overnight (allow attachment) seed->incubate1 treat 3. Treat with serial dilutions of this compound & vehicle control incubate1->treat incubate2 4. Incubate for 48-72 hours treat->incubate2 add_mtt 5. Add MTT reagent (Incubate 2-4 hours) incubate2->add_mtt solubilize 6. Solubilize formazan crystals with DMSO add_mtt->solubilize read 7. Read absorbance at 570 nm solubilize->read analyze 8. Normalize data and calculate IC50 read->analyze end End analyze->end

Caption: A typical experimental workflow for determining the IC50 of this compound.

Diagram 3: Troubleshooting Logic for Inconsistent Viability Results

Troubleshooting_Logic start Inconsistent / No Effect in Viability Assay q1 Is compound solubility confirmed? start->q1 sol_yes Check solubility. Use fresh aliquots. q1->sol_yes No q2 Is p-ERK inhibition confirmed by Western? q1->q2 Yes wb_no Troubleshoot Western. Confirm target engagement. q2->wb_no No q3 Does compound interfere with assay readout? q2->q3 Yes assay_yes Run cell-free control. Switch to orthogonal assay (e.g., CellTiter-Glo). q3->assay_yes Yes optimize Optimize dose & time. Consider cell line insensitivity. q3->optimize No

Caption: A decision tree for troubleshooting inconsistent cell viability assay results.

References

Technical Support Center: Optimizing EV2-7 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical compound designated "EV2-7" to illustrate the creation of a technical support center. The experimental details and mechanisms are based on established principles of cell biology and pharmacology.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the hypothetical compound this compound for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

For initial experiments, a broad concentration range is recommended to determine the potency of this compound. A common approach is to perform a range-finding experiment with 10-fold serial dilutions, for instance, from 1 nM to 100 µM[1]. This will help identify a narrower, more effective concentration range for subsequent detailed dose-response studies[1].

Q2: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution in an appropriate solvent, such as DMSO. For optimal stability, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month). When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final solvent concentration is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity[2].

Q3: Which cell viability assay is most suitable for experiments with this compound?

The choice of cell viability assay depends on your specific experimental goals, cell type, and the compound's mechanism of action[1]. Assays are available to measure various indicators of cell health, such as metabolic activity, membrane integrity, and ATP levels[1]. A comparison of common cell viability assays is provided in the table below.

Troubleshooting Guide

Issue 1: High variability in results between replicate wells.

  • Question: I am observing significant differences in cell viability readings between wells treated with the same concentration of this compound. What could be the cause?

  • Answer: High variability can stem from several factors. Ensure uniform cell seeding density across all wells. Inconsistent cell numbers at the start of the experiment will lead to variable results. Use calibrated pipettes and prepare a master mix of the this compound-containing medium to ensure even distribution[2]. Also, check for and minimize the "edge effect" in microplates by ensuring proper humidity in the incubator and avoiding the use of outer wells if necessary.

Issue 2: Unexpected cytotoxicity at low this compound concentrations.

  • Question: My cells are showing a significant decrease in viability even at very low concentrations of this compound, which is unexpected. What should I investigate?

  • Answer: First, assess the potential toxicity of the solvent (e.g., DMSO) used to dissolve this compound. Prepare a vehicle control with the same final concentration of the solvent to determine its effect on cell viability[2]. It is also possible that the specific cell line you are using is particularly sensitive to this compound. Consider testing a different cell line to see if the effect is cell-type specific.

Issue 3: The positive control shows no effect.

  • Question: My positive control for cytotoxicity is not showing the expected decrease in cell viability. Why might this be happening?

  • Answer: This issue often points to a problem with the positive control agent itself. The compound may have degraded, or it might have been used at an incorrect concentration. It is advisable to use a fresh, validated positive control at a known effective concentration to ensure the assay is performing as expected[1].

Issue 4: High background signal in the assay.

  • Question: I am getting a high background signal in my "media only" or "no cells" control wells. What can I do to reduce it?

  • Answer: A high background signal can be due to contamination of the reagents or media. Use fresh, sterile reagents and media to minimize this. Including a "media only" control is crucial for subtracting the background signal from your experimental readings[1]. Some compounds can also interfere with the assay chemistry; for instance, colored compounds can affect colorimetric assays, and fluorescent compounds can interfere with fluorescence-based assays[1].

Data Presentation

Table 1: Comparison of Common Cell Viability Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT/MTS/WST-1 Reduction of tetrazolium salts by metabolically active cells to produce a colored formazan product.Well-established, cost-effective.Can be affected by the metabolic state of the cells; formazan crystals in MTT assay require a solubilization step.
Resazurin (AlamarBlue) Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells[3].Highly sensitive, non-toxic to cells, allowing for kinetic monitoring[3].Can be sensitive to changes in the cellular redox environment.
ATP-based (e.g., CellTiter-Glo) Measures ATP levels as an indicator of metabolically active cells.Rapid, highly sensitive, and suitable for high-throughput screening.ATP levels can be influenced by factors other than cell viability.
LDH Release Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity[4].Directly measures cytotoxicity (cell death)[4].Less sensitive for early-stage cytotoxicity; LDH in serum can interfere.
Live/Dead Staining (e.g., Calcein-AM/EthD-III) Uses fluorescent probes to distinguish between live (green fluorescence) and dead (red fluorescence) cells[5].Provides direct visualization and quantification of live and dead cells[5].Requires fluorescence microscopy or flow cytometry, which may be lower throughput.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations and appropriate controls (vehicle and positive control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Prepare a 5 mg/mL MTT solution in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize Formazan: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Measure Absorbance: Shake the plate for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Resazurin (AlamarBlue) Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Add Resazurin Reagent: Prepare the resazurin solution according to the manufacturer's instructions. Add the appropriate volume to each well.

  • Incubate: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time can vary depending on the cell type and density[3].

  • Measure Fluorescence: Measure the fluorescence intensity with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Perform data analysis as described in the MTT protocol, using fluorescence values instead of absorbance.

Visualizations

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical mechanism of action for this compound, where it acts as an inhibitor of the pro-survival "Pathway X".

EV2_7_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway_x Pathway X cluster_outcome Cellular Outcome Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates GF Growth Factor GF->Receptor EV2_7 This compound Kinase2 Kinase 2 EV2_7->Kinase2 inhibits Kinase1->Kinase2 activates Kinase3 Kinase 3 Kinase2->Kinase3 activates Proliferation Cell Proliferation & Survival Kinase3->Proliferation promotes

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for Optimizing this compound Concentration

This diagram outlines the steps for determining the optimal concentration of this compound.

EV2_7_Optimization_Workflow start Start range_finding Range-Finding Experiment (e.g., 1 nM to 100 µM) start->range_finding determine_range Determine Narrower Effective Concentration Range range_finding->determine_range dose_response Dose-Response Experiment (e.g., 8-12 concentrations) determine_range->dose_response calculate_ic50 Calculate IC50 Value dose_response->calculate_ic50 confirm_toxicity Confirm Cytotoxicity with Orthogonal Assay calculate_ic50->confirm_toxicity end End confirm_toxicity->end

Caption: Workflow for this compound concentration optimization.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues in cell viability assays.

Troubleshooting_Logic start Unexpected Results check_controls Are controls (positive, negative, vehicle) behaving as expected? start->check_controls yes_controls Yes check_controls->yes_controls Yes no_controls No check_controls->no_controls No check_variability Is there high variability between replicates? yes_controls->check_variability troubleshoot_controls Troubleshoot Controls: - Check reagent integrity - Validate concentrations no_controls->troubleshoot_controls yes_variability Yes check_variability->yes_variability Yes no_variability No check_variability->no_variability No troubleshoot_variability Troubleshoot Variability: - Check cell seeding uniformity - Review pipetting technique yes_variability->troubleshoot_variability troubleshoot_compound Investigate Compound Effect: - Check for solvent toxicity - Test on different cell lines - Consider assay interference no_variability->troubleshoot_compound

Caption: Logic diagram for troubleshooting cell viability assays.

References

Technical Support Center: Preventing EV2-7 Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of EV2-7 during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: The stability of this compound, like many biologics, is sensitive to its storage environment. The primary factors that can lead to degradation include:

  • Temperature Fluctuations: Exposure to inconsistent temperatures, including repeated freeze-thaw cycles, can denature the molecule and lead to aggregation or loss of function.[1][2][3] Most biologics should be stored at controlled refrigerated (2-8°C) or ultra-low (-80°C) temperatures.[1][4][5]

  • Improper pH: The pH of the storage buffer is critical for maintaining the native structure of this compound. Deviations from the optimal pH range can alter its chemical structure and effectiveness.[1][4]

  • Oxidation: Exposure to air can lead to the oxidation of sensitive amino acid residues, particularly cysteine, which can result in a loss of function.[1]

  • Proteolytic Degradation: Contamination with proteases can lead to the enzymatic breakdown of this compound.[1]

  • Light Exposure: Many biologic medications are sensitive to light, and exposure can cause degradation over time.[4]

  • Mechanical Stress: Excessive shaking or agitation during handling and transportation can disrupt the delicate structure of the molecule.[4]

Q2: What is the recommended storage temperature for this compound?

A2: The optimal storage temperature depends on the intended duration of storage:

  • Short-term storage (days to a couple of weeks): Refrigeration at 4°C is often suitable.[3][6]

  • Mid-term storage (one month to a year): Freezing at -20°C or -80°C is the more common practice.[6]

  • Long-term storage (years): Ultra-low temperatures of -80°C or storage in liquid nitrogen are ideal to minimize enzymatic activity and degradation.[1][7] For some biologics like monoclonal antibodies and gene therapies, -80°C is a standard recommendation.[5]

Q3: How can I prevent degradation from freeze-thaw cycles?

A3: Repeated freeze-thaw cycles are a major cause of protein denaturation and loss of function.[1] To mitigate this:

  • Aliquot: Upon receiving this compound, it is best practice to aliquot the sample into single-use volumes.[1][7] This avoids the need to thaw the entire stock for each experiment.

  • Use Cryoprotectants: Adding cryoprotectants such as glycerol (at a final concentration of 25-50%) or ethylene glycol can help prevent the formation of damaging ice crystals during freezing.[3][6][7][8]

Q4: What should I consider when preparing a storage buffer for this compound?

A4: The composition of the storage buffer is critical for maintaining the stability of this compound. Key considerations include:

  • pH: The buffer should be chosen to maintain a pH that is optimal for the stability of this compound, which is often near its isoelectric point.[1]

  • Additives: Various additives can be included to enhance stability:

    • Stabilizers: Sugars like trehalose or sucrose can protect against denaturation.[1]

    • Reducing Agents: DTT or β-mercaptoethanol can be added to prevent the oxidation of thiol groups.[1]

    • Protease Inhibitors: These should be included to prevent degradation by contaminating proteases.[1]

    • Antimicrobial Agents: For storage at 4°C, agents like sodium azide (0.02-0.05%) or thimerosal (0.01%) can inhibit microbial growth.[6][8]

    • Chelating Agents: EDTA can be used to prevent metal-induced oxidation.[6][8]

Q5: Does the concentration of this compound matter for storage?

A5: Yes, the concentration of the stored protein is important. Storing proteins at a higher concentration (ideally >1 mg/mL) can minimize aggregation and loss due to binding to the storage vessel.[1][6][8] For dilute solutions (<1 mg/mL), adding a "carrier" or "filler" protein like bovine serum albumin (BSA) at 1-5 mg/mL can help prevent degradation and loss.[6][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound activity after storage Repeated freeze-thaw cyclesAliquot samples into single-use volumes before freezing. Add a cryoprotectant like glycerol (25-50%) to the storage buffer.[1][7][8]
Improper storage temperatureFor long-term storage, use -80°C. For short-term, 4°C is acceptable. Avoid storing at -20°C for extended periods if the sample is sensitive.[1][5][6]
Incorrect buffer pHEnsure the buffer pH is optimal for this compound stability.[1]
OxidationAdd a reducing agent like DTT or β-mercaptoethanol (1-5 mM) to the storage buffer.[1][8]
Visible precipitates or aggregation High protein concentration with improper bufferOptimize buffer conditions (pH, ionic strength). Consider adding anti-aggregation agents.
Freeze-thaw induced aggregationUse cryoprotectants and aliquot samples.[1][7]
Denaturation due to temperature fluctuationsMaintain a stable storage temperature.[4][9]
Reduced this compound concentration Adsorption to storage tube walls (especially for dilute samples)Store at a higher concentration (>1 mg/mL) or add a carrier protein like BSA (1-5 mg/mL).[6][8] Use low-protein-binding tubes.
Proteolytic degradationAdd protease inhibitors to the storage buffer.[1][6]
Microbial contamination (for samples at 4°C) Lack of antimicrobial agentsAdd sodium azide (0.02-0.05%) or thimerosal (0.01%) to the storage buffer.[6][8] Handle samples in a sterile environment.

Experimental Protocols

Protocol 1: Aliquoting and Storing this compound for Long-Term Use

  • Preparation: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination. Pre-chill all tubes and pipette tips.

  • Buffer Exchange (if necessary): If the current buffer is not optimal for long-term storage, exchange it with a suitable storage buffer containing cryoprotectants and other stabilizing agents using a desalting column or dialysis.

  • Concentration Adjustment: If the concentration of this compound is below 1 mg/mL, consider concentrating the sample.

  • Aliquoting: Dispense the this compound solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Flash Freezing: Rapidly freeze the aliquots by placing them in a dry ice/ethanol bath or in liquid nitrogen. This minimizes the formation of large ice crystals.

  • Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.

  • Documentation: Label each tube clearly with the name of the substance, concentration, date, and aliquot number. Maintain a detailed inventory.

Visualizations

Storage_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use start Receive this compound buffer Buffer Exchange (if needed) start->buffer concentrate Adjust Concentration (>1 mg/mL) buffer->concentrate aliquot Aliquot into single-use tubes concentrate->aliquot freeze Flash Freeze (-80°C or Liquid N2) aliquot->freeze store Store at -80°C freeze->store thaw Thaw one aliquot rapidly store->thaw For each experiment experiment Use in Experiment thaw->experiment discard Discard unused portion experiment->discard

Caption: Recommended workflow for storing and using this compound.

Degradation_Pathway cluster_stressors Stressors cluster_degradation Degradation Outcomes EV2_7 Stable this compound denaturation Denaturation EV2_7->denaturation aggregation Aggregation EV2_7->aggregation fragmentation Fragmentation EV2_7->fragmentation temp Temperature Fluctuations temp->denaturation temp->aggregation ph Improper pH ph->denaturation oxidation Oxidation loss_activity Loss of Activity oxidation->loss_activity protease Proteases protease->fragmentation light Light Exposure light->denaturation mechanical Mechanical Stress mechanical->aggregation denaturation->loss_activity aggregation->loss_activity fragmentation->loss_activity

References

common issues with EV2-7 antibody specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with antibody specificity, with a focus on the EV2-7 antibody.

Troubleshooting Guides

Issue 1: High Background or Non-Specific Bands in Western Blotting

High background or the presence of unexpected bands in Western blotting can obscure results and lead to misinterpretation. These issues often stem from suboptimal experimental conditions or non-specific antibody binding.

Question: I am observing multiple non-specific bands in my Western blot with the this compound antibody. How can I resolve this?

Answer:

Non-specific banding can be caused by several factors, including antibody concentration, blocking conditions, and washing steps. Here is a systematic approach to troubleshoot this issue:

  • Optimize Antibody Concentration: An antibody concentration that is too high can lead to off-target binding. It is recommended to perform a titration experiment to determine the optimal concentration of the this compound antibody for your specific application.

  • Adjust Blocking Conditions: Inadequate blocking can result in the antibody binding to non-target proteins or the membrane.

    • Extend the blocking time to 1-2 hours at room temperature.

    • Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).

    • Test different blocking agents, as some antibodies exhibit lower non-specific binding in BSA versus milk, and vice versa.

  • Enhance Washing Steps: Insufficient washing will not remove all non-specifically bound antibodies.

    • Increase the number of washes (e.g., from 3 to 5 washes).

    • Extend the duration of each wash (e.g., from 5 to 10-15 minutes).

    • Increase the detergent concentration (e.g., Tween-20) in your wash buffer, but be mindful that this can also strip away specific signal if too high.

  • Run Appropriate Controls: To confirm the specificity of the bands you are observing, it is crucial to run the correct controls.

    • Negative Control: Use a lysate from a cell line or tissue known not to express the target protein.

    • Positive Control: Include a lysate from a cell line or tissue with known expression of the target protein.

Issue 2: No Signal or Weak Signal in Immunohistochemistry (IHC)

A lack of signal in IHC can be frustrating and may be due to issues with the antibody, the tissue preparation, or the detection method.

Question: I am not getting any signal in my IHC experiment with the this compound antibody. What are the possible causes and solutions?

Answer:

A weak or absent signal in IHC can be attributed to a variety of factors. Below are key areas to investigate:

  • Antibody Performance: First, confirm that the this compound antibody is validated for IHC applications. Not all antibodies that work in one application (like Western blotting) will perform well in others.

  • Antigen Retrieval: Formalin fixation can mask the epitope that the antibody recognizes. An antigen retrieval step is often necessary to unmask the epitope.

    • Heat-Induced Epitope Retrieval (HIER): This can be performed using a citrate buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0). The optimal buffer and heating time may need to be determined empirically.

    • Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes like proteinase K or trypsin to unmask the epitope.

  • Tissue Permeabilization: The antibody needs to be able to penetrate the cell membrane to reach its target. Ensure you are using an appropriate permeabilization agent, such as Triton X-100 or saponin, at an effective concentration and for a sufficient amount of time.

  • Primary Antibody Incubation: The incubation time and temperature for the primary antibody can significantly impact the signal.

    • Try extending the incubation time, for example, by incubating overnight at 4°C.

    • Optimize the antibody concentration, as a concentration that is too low will result in a weak signal.

Frequently Asked Questions (FAQs)

Q1: What are the recommended applications for the this compound antibody?

A1: The this compound antibody is most commonly validated for use in Western Blotting (WB), Immunoprecipitation (IP), and Immunohistochemistry (IHC). Performance in other applications is not guaranteed and would require user validation.

Q2: What is the recommended starting dilution for the this compound antibody?

A2: We recommend the following starting dilutions. However, the optimal dilution should be determined by the end-user.

ApplicationRecommended Starting Dilution
Western Blotting (WB)1:1000
Immunohistochemistry (IHC)1:200
Immunoprecipitation (IP)1:100

Q3: What isotype is the this compound antibody, and why is this important?

A3: The this compound antibody is a mouse IgG1 monoclonal antibody. Knowing the isotype is critical for selecting the appropriate isotype control and secondary antibody to ensure the specificity of your results and avoid false positives.

Q4: How should I store the this compound antibody?

A4: For long-term storage, the antibody should be stored at -20°C. Avoid repeated freeze-thaw cycles, which can denature the antibody. For short-term use (up to two weeks), it can be stored at 4°C.

Experimental Protocols

Protocol 1: Western Blotting
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-mouse secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Immunohistochemistry (IHC)
  • Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform HIER by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

  • Permeabilization: Permeabilize the tissue sections with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% normal goat serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the this compound antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled or enzyme-conjugated anti-mouse secondary antibody for 1 hour at room temperature.

  • Detection and Mounting: For fluorescent detection, mount with a DAPI-containing mounting medium. For chromogenic detection, use a substrate like DAB and counterstain with hematoxylin before mounting.

Visualizations

experimental_workflow cluster_wb Western Blotting Workflow cluster_ihc Immunohistochemistry Workflow wb_prep Sample Preparation wb_elec SDS-PAGE wb_prep->wb_elec wb_trans Transfer to Membrane wb_elec->wb_trans wb_block Blocking wb_trans->wb_block wb_pri Primary Ab (this compound) wb_block->wb_pri wb_wash1 Washing wb_pri->wb_wash1 wb_sec Secondary Ab wb_wash1->wb_sec wb_detect Detection wb_sec->wb_detect ihc_dep Deparaffinization & Rehydration ihc_ar Antigen Retrieval ihc_dep->ihc_ar ihc_perm Permeabilization ihc_ar->ihc_perm ihc_block Blocking ihc_perm->ihc_block ihc_pri Primary Ab (this compound) ihc_block->ihc_pri ihc_wash Washing ihc_pri->ihc_wash ihc_sec Secondary Ab ihc_wash->ihc_sec ihc_mount Detection & Mounting ihc_sec->ihc_mount

Caption: Standard experimental workflows for Western Blotting and Immunohistochemistry.

troubleshooting_flowchart start High Background in WB? opt_ab Optimize Antibody Concentration start->opt_ab Yes check_blocking Improve Blocking (Time, Agent) opt_ab->check_blocking inc_wash Increase Wash Duration/Number check_blocking->inc_wash run_controls Run Negative/ Positive Controls inc_wash->run_controls resolution Problem Resolved run_controls->resolution

Caption: Troubleshooting flowchart for high background in Western Blotting.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway for Target of this compound ligand Ligand receptor Receptor ligand->receptor ev2_7_target Target of this compound receptor->ev2_7_target activates downstream1 Downstream Effector 1 ev2_7_target->downstream1 downstream2 Downstream Effector 2 ev2_7_target->downstream2 response Cellular Response downstream1->response downstream2->response

Caption: A hypothetical signaling pathway involving the target of the this compound antibody.

Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and mitigating potential off-target effects of novel kinase inhibitors. While the specific compound "EV2-7" did not yield public data, the principles and protocols outlined here are broadly applicable to any experimental small molecule inhibitor. For illustrative purposes, we will refer to a Hypothetical Kinase Inhibitor, HKI-7 , designed to target a specific kinase involved in a cancer signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor?

A1: Off-target effects are unintended interactions of a drug or inhibitor with proteins other than its intended target. In the context of kinase inhibitors like HKI-7, this means binding to and inhibiting other kinases or even non-kinase proteins. These interactions can lead to unexpected biological responses, toxicity, or confounding experimental results. It's important to note that many successful drugs have beneficial outcomes due to a combination of on-target and off-target activities.[1]

Q2: Why is it critical to investigate the off-target effects of HKI-7?

A2: Investigating the off-target profile of HKI-7 is crucial for several reasons:

  • Data Interpretation: Unidentified off-target effects can lead to misinterpretation of experimental results, where a phenotypic observation is incorrectly attributed solely to the inhibition of the primary target.

  • Toxicity and Side Effects: In a therapeutic context, off-target binding is a major cause of adverse drug reactions and toxicity.

  • Therapeutic Efficacy: In some cases, off-target effects can contribute to the therapeutic benefit of a drug.[1] Understanding the full spectrum of a compound's activity is essential for its development.

  • Reproducibility: A well-characterized inhibitor with a known selectivity profile improves the reproducibility of scientific findings.

Q3: What are the common methods to assess the selectivity of HKI-7?

A3: The selectivity of HKI-7 can be assessed using a variety of in vitro and in cellulo methods:

  • Kinase Profiling Panels: Large-scale enzymatic assays that test the activity of HKI-7 against a broad panel of purified kinases (e.g., 100-400 kinases). This provides a quantitative measure of its inhibitory activity (IC50 or Ki) against a wide range of the kinome.

  • Cell-Based Assays:

    • Phosphoproteomics: Mass spectrometry-based analysis of changes in protein phosphorylation across the proteome in cells treated with HKI-7. This can reveal unexpected changes in signaling pathways.

    • Western Blotting: A targeted approach to examine the phosphorylation status of known off-target substrates of kinases that are potential off-targets for HKI-7.

    • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of HKI-7 to its targets in a cellular context by measuring changes in protein thermal stability.

  • Computational Approaches: In silico methods like molecular docking can predict potential off-target interactions based on the structure of HKI-7 and the ATP-binding pockets of various kinases.

Troubleshooting Guide

This section addresses common issues researchers may encounter during experiments with a novel inhibitor like HKI-7 and provides potential troubleshooting steps related to off-target effects.

Observed Problem Potential Cause (Off-Target Related) Troubleshooting Steps
Unexpectedly high cell toxicity or apoptosis at concentrations that should be selective for the primary target. HKI-7 may be inhibiting essential "housekeeping" kinases or other proteins crucial for cell survival.1. Perform a dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the cytotoxic concentration (CC50). 2. Compare the CC50 to the on-target IC50. A small therapeutic window (CC50/IC50 ratio) suggests significant off-target toxicity. 3. Consult kinase profiling data to identify inhibited kinases known to be involved in cell survival pathways. 4. Use a structurally unrelated inhibitor of the same primary target as a control. 5. Employ a genetic approach (e.g., siRNA or CRISPR) to knock down the primary target and see if it phenocopies the effect of HKI-7.
Inconsistent or contradictory results between HKI-7 treatment and genetic knockdown of the primary target. The observed phenotype with HKI-7 may be due to off-target effects rather than, or in addition to, on-target inhibition.1. Validate the knockdown efficiency of your siRNA or CRISPR approach. 2. Use a rescue experiment: express a drug-resistant mutant of the primary target in the knockdown cells and treat with HKI-7. If the phenotype is rescued, it suggests an on-target effect. If not, off-target effects are likely. 3. Test another inhibitor of the same target with a different chemical scaffold and off-target profile.
Activation or inhibition of a signaling pathway that is not known to be downstream of the primary target. HKI-7 may be directly or indirectly modulating other signaling pathways through off-target kinase inhibition.1. Perform a western blot analysis for key phosphoproteins in related signaling pathways. 2. Use a phosphoproteomics approach to get a global view of signaling alterations. 3. Refer to kinase profiling data to see if HKI-7 inhibits upstream kinases in the unexpectedly modulated pathway.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of HKI-7.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • HKI-7 stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of HKI-7 in complete medium. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Remove the old medium from the cells and add the medium containing the different concentrations of HKI-7.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the CC50.

Protocol 2: Western Blotting for Pathway Analysis

This protocol is for assessing the phosphorylation status of a specific protein in a signaling pathway.

Materials:

  • Cells of interest

  • HKI-7

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phospho-specific for the protein of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat cells with HKI-7 at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with the primary antibody (e.g., overnight at 4°C).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Analyze the band intensities to determine the change in phosphorylation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PrimaryTarget Primary Target Kinase Receptor->PrimaryTarget Activates Downstream1 Downstream Effector 1 PrimaryTarget->Downstream1 Phosphorylates Phenotype Cancer Phenotype (e.g., Proliferation) Downstream1->Phenotype Leads to OffTarget Off-Target Kinase OffTarget_Pathway Alternative Signaling Pathway OffTarget->OffTarget_Pathway Activates/ Inhibits SideEffect Side Effect (e.g., Toxicity) OffTarget_Pathway->SideEffect Leads to HKI7 HKI-7 HKI7->PrimaryTarget Inhibits (On-Target) HKI7->OffTarget Inhibits (Off-Target)

Caption: On-target vs. Off-target effects of HKI-7.

Experimental_Workflow start Start: Observe Unexpected Phenotype with HKI-7 step1 Step 1: In Silico & In Vitro Screening - Computational Docking - Kinase Profiling Panel start->step1 step2 Step 2: Identify Potential Off-Targets step1->step2 step3 Step 3: Cell-Based Validation - Western Blot for pathway proteins - CETSA for target engagement step2->step3 step4 Step 4: Phenotypic Confirmation - Use structurally different inhibitor - Genetic knockdown (siRNA/CRISPR) - Rescue experiment step3->step4 end Conclusion: Confirm or Refute Off-Target Effect step4->end Troubleshooting_Tree q1 Problem: HKI-7 effect differs from target knockdown? q2 Is knockdown efficient? q1->q2 Yes q3 Does a different inhibitor of the same target phenocopy HKI-7? q1->q3 No a1 Likely Off-Target Effect. Investigate with profiling. q2->a1 Yes a2 Improve knockdown protocol. q2->a2 No q3->a1 No a3 Phenotype is likely on-target. q3->a3 Yes

References

Technical Support Center: Refining EV2-7 Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the dosage of EV2-7, a hypothetical antiviral agent targeting Enterovirus 71 (EV-A71), in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel small molecule inhibitor designed to target the host factor SCARB2, a cellular receptor crucial for the entry and uncoating of Enterovirus 71. By binding to SCARB2, this compound is hypothesized to prevent the conformational changes required for viral entry, thus inhibiting the initial stages of infection.

Q2: What is a suitable starting dose for this compound in a mouse model of EV-A71 infection?

A2: A suitable starting dose for in vivo studies should be determined from in vitro efficacy data (e.g., EC50) and preliminary toxicity assessments. A common practice is to start with a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro EC50. For this compound, with a hypothetical EC50 of 0.5 µM against EV-A71 in cell culture, a starting dose for a dose-ranging study in mice could be in the range of 1-5 mg/kg, administered via a relevant route such as oral gavage or intraperitoneal injection. However, this must be validated through a formal dose-ranging study.

Q3: How do I establish the Maximum Tolerated Dose (MTD) for this compound?

A3: The Maximum Tolerated Dose (MTD) is the highest dose that can be administered without causing unacceptable toxicity. It is typically determined through a dose-escalation study in healthy animals. The study involves administering increasing doses of this compound to different groups of animals and monitoring for clinical signs of toxicity, body weight changes, and other relevant endpoints over a specified period.[1][2]

Q4: What are the key pharmacokinetic (PK) parameters to consider for this compound?

A4: Key pharmacokinetic parameters include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (Area Under the Curve, representing total drug exposure), and t1/2 (half-life). These parameters help in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and are crucial for designing an effective dosing regimen.

Troubleshooting Guides

Issue 1: Lack of Efficacy in the Animal Model

Possible Cause Troubleshooting Steps
Inadequate Dose - Review in vitro data and ensure the in vivo dose is sufficient to achieve therapeutic concentrations at the site of infection. - Conduct a dose-response study to evaluate a wider range of doses.
Poor Bioavailability - Analyze the pharmacokinetic profile of this compound. If oral bioavailability is low, consider alternative routes of administration (e.g., intraperitoneal, subcutaneous). - Optimize the drug formulation to enhance solubility and absorption.
Rapid Metabolism/Clearance - Assess the metabolic stability of this compound. - Consider more frequent dosing or a sustained-release formulation if the half-life is too short.
Animal Model Suitability - Confirm that the chosen animal model is susceptible to the EV-A71 strain used and develops relevant clinical signs.

Issue 2: Unexpected Toxicity or Adverse Events

Possible Cause Troubleshooting Steps
Dose Too High - Immediately reduce the dose or temporarily halt the study. - Re-evaluate the MTD. It is possible the MTD was overestimated.
Vehicle-Related Toxicity - Run a control group with the vehicle alone to assess its effects. - If the vehicle is toxic, explore alternative, more biocompatible formulations.
Off-Target Effects - Investigate potential off-target activities of this compound. - Conduct histopathological analysis of major organs to identify any tissue damage.
Route of Administration - Certain routes of administration (e.g., IP) can cause localized irritation or peritonitis. - If signs of local toxicity are observed, consider a less invasive route (e.g., oral gavage, subcutaneous).

Data Presentation

Table 1: Illustrative Dose-Ranging and Efficacy Data for this compound in a Mouse Model of EV-A71 Infection

Dose Group (mg/kg, oral gavage)Survival Rate (%)Mean Clinical Score (Day 7 post-infection)Viral Titer in Brain (log10 PFU/g)
Vehicle Control04.07.5 ± 0.8
This compound (1 mg/kg)203.2 ± 0.56.2 ± 0.6
This compound (5 mg/kg)601.8 ± 0.44.1 ± 0.5
This compound (10 mg/kg)900.5 ± 0.22.3 ± 0.4
This compound (25 mg/kg)1000.1 ± 0.1< LOD

LOD: Limit of Detection

Table 2: Illustrative Acute Toxicity Profile of this compound in Mice (Single Dose)

Dose (mg/kg, oral gavage)Number of AnimalsMortalityClinical Signs Observed
5050/5No observable signs
10050/5Mild lethargy in 1/5 animals, resolved within 24h
20051/5Lethargy, ruffled fur, hunched posture in 4/5 animals
40053/5Severe lethargy, ataxia, significant weight loss

Experimental Protocols

Protocol 1: Dose-Ranging and Efficacy Study

  • Animal Model: 14-day-old ICR mice.

  • Virus: EV-A71 strain (e.g., MP4) administered via intraperitoneal injection.

  • Drug Formulation: this compound is dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline.

  • Dosing Regimen:

    • Randomly assign mice to different treatment groups (n=10 per group), including a vehicle control group.

    • Administer this compound or vehicle via oral gavage once daily, starting 4 hours post-infection and continuing for 7 days.

  • Monitoring:

    • Record body weight and clinical scores daily for 14 days. Clinical scoring can be based on a scale of 0 (healthy) to 4 (moribund).

    • Monitor survival.

  • Endpoint Analysis:

    • On day 7 post-infection, euthanize a subset of mice from each group (n=3-5) to collect brain and other relevant tissues for viral load determination by plaque assay or qRT-PCR.

    • Perform histopathological analysis of tissues to assess inflammation and tissue damage.

Protocol 2: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Healthy, 6-8 week old BALB/c mice (equal numbers of males and females).

  • Study Design: A dose-escalation design is used. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25, 50, 100, 200 mg/kg).

  • Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).

  • Observation Period: Monitor animals for 14 days.

  • Parameters to Monitor:

    • Clinical Signs: Observe animals at least twice daily for any signs of toxicity (e.g., changes in behavior, posture, activity, breathing).

    • Body Weight: Measure body weight just before dosing and daily thereafter. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[1]

    • Mortality: Record any deaths.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 15-20% reduction in body weight.[1][2]

Visualizations

EV2_7_Mechanism_of_Action cluster_virus_entry EV-A71 Entry Pathway cluster_inhibition This compound Inhibition EV71 Enterovirus 71 SCARB2 SCARB2 Receptor EV71->SCARB2 1. Attachment Endosome Endosome (Acidic Environment) SCARB2->Endosome 2. Internalization Blocked_Attachment Blocked Attachment SCARB2->Blocked_Attachment Prevents viral binding Uncoating Viral Uncoating & RNA Release Endosome->Uncoating 3. pH-dependent conformational change EV2_7 This compound EV2_7->SCARB2 Binds to SCARB2 Dose_Ranging_Workflow cluster_planning Study Planning cluster_execution In Vivo Execution cluster_analysis Data Analysis A Determine Starting Dose (from in vitro data) B Select Animal Model & Virus Strain A->B C Prepare Drug Formulation B->C D Administer Virus C->D E Administer this compound Doses (Dose Escalation) D->E F Daily Monitoring (Weight, Clinical Score) E->F G Endpoint Analysis (Viral Load, Histopathology) F->G H Determine Efficacious Dose Range G->H I Assess Toxicity Profile G->I Troubleshooting_Logic Start In Vivo Experiment Efficacy Lack of Efficacy? Start->Efficacy Toxicity Unexpected Toxicity? Efficacy->Toxicity No Dose Check Dose & PK Efficacy->Dose Yes HighDose Dose too high? Toxicity->HighDose Yes End Refined Protocol Toxicity->End No Formulation Check Formulation & Route Dose->Formulation Model Validate Animal Model Formulation->Model Model->End Vehicle Vehicle Toxicity? HighDose->Vehicle No ReduceDose Reduce Dose HighDose->ReduceDose Yes ChangeVehicle Change Vehicle Vehicle->ChangeVehicle Yes Vehicle->End No ReduceDose->End ChangeVehicle->End

References

Technical Support Center: Optimizing Extracellular Vesicle (EV) Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in extracellular vesicle (EV) immunoassays, such as EV-ELISA.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio and why is it critical in EV assays?

A: The signal-to-noise (S/N) ratio is a measure that compares the level of the desired signal from your target EVs to the level of background noise.[1] A high S/N ratio is crucial for distinguishing a true biological effect from random fluctuations, ensuring the reliability and sensitivity of your assay.[1] In EV research, where the target analyte may be present in low concentrations, maximizing the S/N ratio is essential for accurate quantification and characterization.

Q2: What are the common causes of a low signal-to-noise ratio in EV-ELISA?

A: A low S/N ratio in an EV-ELISA can stem from two primary issues: a weak signal or high background noise.

  • Weak Signal: This can be caused by low EV concentration in the sample, suboptimal antibody concentrations, insufficient incubation times, or the use of antibodies with low affinity for EV surface proteins.[2]

  • High Background: This may result from non-specific binding of antibodies to the plate or other sample components, insufficient washing, cross-reactivity of antibodies, or the presence of interfering substances in the sample.[2][3]

Q3: How can I determine if the issue is with my sample preparation or the assay itself?

A: To troubleshoot, it is essential to include proper controls in your experiment. A positive control, such as a sample with a known high concentration of EVs or a recombinant version of the protein of interest, can help verify that the assay reagents and protocol are working correctly.[4] A negative control or blank (containing only buffer) helps to determine the level of background noise. If the positive control yields a strong signal but your experimental samples do not, the issue may lie with the sample preparation or the low abundance of the target in your samples. Conversely, if the positive control also shows a weak signal, the problem is likely with the assay setup, such as reagent concentrations or incubation conditions.[4]

Troubleshooting Guides

Issue 1: High Background Signal

High background can obscure the specific signal from your EVs, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash steps and/or the volume of wash buffer. Ensure complete aspiration of wash buffer between steps to remove unbound reagents.[3]
Inadequate Blocking Optimize the blocking buffer. Test different blocking agents (e.g., BSA, non-fat dry milk, commercial protein-free blockers). Increase the incubation time for the blocking step to ensure all non-specific binding sites are covered.[2]
High Antibody Concentration Titrate the primary and secondary antibodies to find the optimal concentration that provides a strong signal without increasing background.[2]
Cross-Reactivity Use highly specific monoclonal antibodies. If using polyclonal antibodies, consider affinity purification to remove non-specific antibodies.
Contaminated Reagents Use fresh, high-quality reagents. Filter buffers to remove particulates.
Issue 2: Weak or No Signal

A weak or absent signal can make it impossible to quantify your target EVs accurately.

Potential Cause Recommended Solution
Low EV Concentration Concentrate your EV sample using methods like ultracentrifugation or size-exclusion chromatography (SEC).[5] Consider increasing the starting sample volume.
Suboptimal Antibody Concentration Titrate the capture and detection antibodies to determine the optimal concentrations for your specific assay.[2]
Incorrect Incubation Times/Temperatures Optimize incubation times and temperatures for antibody binding and substrate development steps. Follow the manufacturer's recommendations for commercial kits.
Inactive Enzyme Conjugate Ensure proper storage and handling of the enzyme conjugate. Use a fresh batch if degradation is suspected.
Poor EV Lysis (for intracellular markers) If detecting internal EV proteins, optimize the lysis buffer and procedure. Test different detergents and incubation times to ensure complete vesicle disruption.[5][6]

Experimental Protocols

Protocol: General EV-ELISA for Quantification of Surface Markers

This protocol outlines a general procedure for a sandwich ELISA to quantify EVs based on a specific surface marker (e.g., CD63, CD81, or CD9).

1. Plate Coating:

  • Dilute the capture antibody to its optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., PBS, pH 7.4).
  • Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding microplate.
  • Incubate overnight at 4°C.

2. Washing and Blocking:

  • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
  • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
  • Incubate for 1-2 hours at room temperature.

3. Sample Incubation:

  • Wash the plate three times with wash buffer.
  • Prepare serial dilutions of your EV samples and standards in blocking buffer.
  • Add 100 µL of the prepared samples and standards to the appropriate wells.
  • Incubate for 2 hours at room temperature or overnight at 4°C.

4. Detection Antibody Incubation:

  • Wash the plate three times with wash buffer.
  • Dilute the biotinylated detection antibody to its optimal concentration in blocking buffer.
  • Add 100 µL of the diluted detection antibody to each well.
  • Incubate for 1-2 hours at room temperature.

5. Enzyme Conjugate Incubation:

  • Wash the plate three times with wash buffer.
  • Dilute the streptavidin-horseradish peroxidase (HRP) conjugate in blocking buffer.
  • Add 100 µL of the diluted conjugate to each well.
  • Incubate for 1 hour at room temperature, protected from light.

6. Substrate Development and Measurement:

  • Wash the plate five times with wash buffer.
  • Add 100 µL of TMB substrate solution to each well.
  • Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
  • Add 100 µL of stop solution (e.g., 2N H₂SO₄) to each well.
  • Read the absorbance at 450 nm using a microplate reader.

7. Data Analysis:

  • Subtract the average zero standard optical density from all readings.
  • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
  • Use the standard curve to determine the concentration of the target EV marker in your samples.

Visualizations

EV_ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Coat_Plate Coat with Capture Antibody Wash1 Wash Coat_Plate->Wash1 Block Block Non-specific Sites Wash1->Block Add_Sample Add EV Sample and Standards Block->Add_Sample Wash2 Wash Add_Sample->Wash2 Add_Detection_Ab Add Detection Antibody Wash2->Add_Detection_Ab Wash3 Wash Add_Detection_Ab->Wash3 Add_Enzyme Add Enzyme Conjugate Wash3->Add_Enzyme Wash4 Wash Add_Enzyme->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate Analyze_Data Analyze Data Read_Plate->Analyze_Data

Caption: Workflow for a typical EV-ELISA experiment.

Troubleshooting_Logic Start Low Signal-to-Noise Ratio Check_Controls Evaluate Positive and Negative Controls Start->Check_Controls Positive_Control_OK Positive Control Signal Strong? Check_Controls->Positive_Control_OK Negative_Control_OK Negative Control Signal Low? Positive_Control_OK->Negative_Control_OK Yes Issue_Signal Potential Issue: - Suboptimal reagents - Incorrect protocol Positive_Control_OK->Issue_Signal No Issue_Sample Potential Issue: - Low EV concentration - Sample inhibitors Negative_Control_OK->Issue_Sample Yes Issue_Background Potential Issue: - Insufficient washing - Inadequate blocking - High Ab concentration Negative_Control_OK->Issue_Background No Issue_Both Potential Issues with Both Signal and Background Issue_Signal->Issue_Both Issue_Background->Issue_Both

Caption: Troubleshooting logic for a low signal-to-noise ratio.

References

Technical Support Center: EV2-7 Hybridoma Cell Line and SDZ MSL 109 Antibody Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EV2-7 hybridoma cell line for the production of the human monoclonal antibody, SDZ MSL 109, which is specific for cytomegalovirus (CMV).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the culture of the this compound hybridoma cell line and the purification of the SDZ MSL 109 antibody.

This compound Hybridoma Cell Culture

Question: Why is the viability of my this compound cell culture low?

Answer: Low cell viability in hybridoma cultures can be attributed to several factors.[1][2] A common issue is nutrient depletion or the accumulation of toxic byproducts in the culture medium.[3] Ensure that you are passaging the cells at the recommended density and that the medium is replaced regularly.[3] Hybridoma cells are also sensitive to physical stress, so handle them gently during pipetting.[3] Another critical factor to consider is potential contamination, particularly by mycoplasma, which can significantly impact cell health without obvious signs of bacterial or fungal growth.[1][4] Regular testing for mycoplasma is highly recommended.[4] Finally, ensure that the incubator conditions (temperature, CO2 levels) are optimal and stable.

Question: My this compound culture is growing slowly. What can I do?

Answer: Slow growth can be a symptom of suboptimal culture conditions or an issue with the cells themselves. If you have recently thawed a new vial of cells, a lag phase is normal.[5] However, prolonged slow growth may indicate problems with the culture medium formulation, including the quality of fetal bovine serum (FBS) or other supplements.[6] It is also possible that the cell line has lost some of its growth vigor over time due to genetic instability.[7] If you suspect this, it is advisable to go back to an earlier, frozen stock of the cell line. For some hybridomas, supplementing the medium with specific growth factors may be necessary.[8]

Question: I am observing a significant amount of cell death and debris in my culture. What is the cause?

Answer: Excessive cell death can be a sign of a serious issue. One of the primary causes is contamination by bacteria, yeast, or fungi.[2][9] Visually inspect the culture for any signs of turbidity or microbial growth. If contamination is suspected, the culture should be discarded, and the incubator and biosafety cabinet should be thoroughly cleaned. Another possibility is that the culture has been allowed to become overgrown, leading to nutrient depletion and the buildup of toxic metabolites like ammonia.[3] Always maintain the cell density within the optimal range for the this compound cell line.

Question: What should I do if I suspect mycoplasma contamination in my this compound cell line?

Answer: Mycoplasma contamination is a serious and often overlooked problem in cell culture.[4] If you suspect mycoplasma, you should immediately quarantine the affected cultures and test for its presence using a reliable method such as PCR or a specific mycoplasma detection kit.[4] If the test is positive, it is generally recommended to discard the contaminated cell line and start over with a fresh, uncontaminated stock. While there are methods to try and eliminate mycoplasma, they are not always successful and can be time-consuming.[9]

SDZ MSL 109 Antibody Production and Purification

Question: The yield of the SDZ MSL 109 antibody from my this compound culture is consistently low. How can I improve it?

Answer: Low antibody yield is a common challenge in hybridoma culture.[7][10] Several factors can contribute to this issue. First, ensure that the cell culture is healthy and maintained at an optimal density for antibody production, which may be different from the optimal density for cell growth.[10] Genetic instability of the hybridoma cell line can also lead to a decrease in antibody production over time; this is often observed as "producer" cells are overgrown by "non-producer" cells.[7] To address this, it is crucial to periodically re-clone the hybridoma line to select for high-producing cells.[7] Additionally, the composition of the culture medium can significantly impact antibody yield. Specialized protein-free or low-serum hybridoma media can sometimes enhance antibody production.[11]

Question: I am having trouble purifying the SDZ MSL 109 antibody using Protein A/G affinity chromatography. What could be the problem?

Answer: Issues with affinity chromatography can arise from several sources.[12][13] If the antibody is not binding to the column, check the pH and ionic strength of your binding buffer to ensure they are optimal for the interaction between the antibody and the Protein A/G resin. Improperly prepared samples, such as those with incorrect pH or the presence of interfering substances, can also prevent binding.[12] If the antibody binds but does not elute properly, your elution buffer may be too weak. Conversely, if the antibody elutes in a broad peak, the elution conditions might be too harsh, or there could be non-specific interactions.[13] Clogged columns due to particulate matter in the sample are also a common problem; always clarify your hybridoma supernatant by centrifugation and filtration before loading it onto the column.[14]

Question: The purity of my final SDZ MSL 109 antibody preparation is low. How can I improve it?

Answer: Achieving high purity is essential for downstream applications. If you are using affinity chromatography and still observing contaminants, it could be due to non-specific binding of other proteins from the cell culture supernatant to the resin. Optimizing the wash steps, for instance by increasing the salt concentration or including a mild detergent in the wash buffer, can help to remove these non-specifically bound proteins. If contaminants co-elute with your antibody, a second purification step, such as ion-exchange or size-exclusion chromatography, may be necessary to achieve the desired level of purity.

Frequently Asked Questions (FAQs)

What is the this compound cell line? The this compound cell line is a hybridoma that produces the human monoclonal antibody SDZ MSL 109. This antibody is specific for a glycoprotein of the human cytomegalovirus (CMV).

What is the general workflow for producing SDZ MSL 109 from the this compound cell line? The general workflow involves thawing and expanding the this compound hybridoma cells, culturing them to a sufficient density for antibody production, harvesting the cell culture supernatant containing the secreted antibody, and purifying the SDZ MSL 109 antibody from the supernatant, typically using affinity chromatography.

What are the optimal culture conditions for the this compound cell line? While specific optimal conditions should be determined empirically, a general starting point for hybridoma cell lines is a humidified incubator at 37°C with 5% CO2.[3] The cells are typically grown in a suitable basal medium, such as RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.

How should I store the this compound cell line? For long-term storage, the this compound hybridoma cells should be cryopreserved in a suitable freezing medium containing a cryoprotectant like DMSO and stored in liquid nitrogen.[4]

Data Presentation

Table 1: Typical Cell Culture Parameters for Hybridoma Cell Lines

ParameterRecommended RangeNotes
Seeding Density1-2 x 10^5 cells/mLVaries with the growth rate of the specific cell line.
Passaging Density8-10 x 10^5 cells/mLDo not allow the culture to exceed 1 x 10^6 cells/mL to avoid nutrient depletion.[3]
Viability> 90%Consistently lower viability may indicate a problem.
Antibody Concentration10-50 µg/mLHighly variable depending on the cell line and culture conditions.[11]

Experimental Protocols

Protocol: Production and Purification of SDZ MSL 109 Antibody

  • Thawing and Expansion of this compound Cells:

    • Rapidly thaw a frozen vial of this compound cells in a 37°C water bath.[5]

    • Transfer the cells to a sterile centrifuge tube containing pre-warmed complete culture medium.

    • Centrifuge the cells to remove the cryopreservation medium and resuspend the cell pellet in fresh complete medium.[15]

    • Culture the cells in a T-flask at 37°C and 5% CO2, monitoring their growth and viability.[3]

    • Expand the culture by passaging the cells every 2-3 days, maintaining the cell density within the optimal range.[3]

  • Antibody Production:

    • Once a sufficient cell number is reached, expand the culture into larger vessels (e.g., roller bottles or spinner flasks) for large-scale antibody production.

    • Culture the cells until the desired antibody concentration is reached in the supernatant. This can be monitored by ELISA.

  • Harvesting and Clarification of Supernatant:

    • Harvest the cell culture supernatant by centrifuging the culture to pellet the cells.

    • Further clarify the supernatant by passing it through a 0.22 µm filter to remove any remaining cells and debris.[16]

  • Antibody Purification by Protein A/G Affinity Chromatography:

    • Equilibrate the Protein A/G affinity column with a suitable binding buffer (e.g., PBS, pH 7.4).

    • Load the clarified supernatant onto the column.

    • Wash the column extensively with the binding buffer to remove unbound proteins.

    • Elute the bound antibody using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).

    • Immediately neutralize the eluted fractions by collecting them into a tube containing a neutralization buffer (e.g., 1 M Tris, pH 8.0).[13]

  • Buffer Exchange and Concentration:

    • Perform buffer exchange on the purified antibody solution to replace the elution buffer with a desired storage buffer (e.g., PBS). This can be done using dialysis or diafiltration.

    • If necessary, concentrate the antibody solution to the desired concentration using ultrafiltration.

Mandatory Visualization

EV2_7_Workflow cluster_culture Cell Culture cluster_purification Purification Thaw Thaw this compound Cells Expand Expand Culture Thaw->Expand Passage Produce Antibody Production Expand->Produce Scale-up Harvest Harvest Supernatant Produce->Harvest Clarify Clarify Supernatant Harvest->Clarify Affinity Protein A/G Chromatography Clarify->Affinity Buffer Buffer Exchange & Concentration Affinity->Buffer Final Final Buffer->Final Purified SDZ MSL 109

Caption: Workflow for the production and purification of SDZ MSL 109 antibody from the this compound hybridoma cell line.

Troubleshooting_Low_Yield Start Low Antibody Yield CheckCulture Check Culture Health (Viability, Density) Start->CheckCulture CheckInstability Suspect Genetic Instability? CheckCulture->CheckInstability Yes OptimizeCulture Optimize Culture Conditions CheckCulture->OptimizeCulture No CheckMedium Optimize Culture Medium? CheckInstability->CheckMedium No Reclone Re-clone Cell Line CheckInstability->Reclone Yes TestMedia Test Different Media Formulations CheckMedium->TestMedia Yes Solution Improved Yield CheckMedium->Solution No OptimizeCulture->Solution Reclone->Solution TestMedia->Solution

Caption: Troubleshooting logic for addressing low antibody yield in this compound hybridoma cultures.

References

Technical Support Center: EV2-7 Production Scaling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of EV2-7.

Section 1: Expression & Bioreactor Optimization

This section addresses common issues related to low yield, poor cell viability, and inconsistencies during the upstream production of this compound in bioreactors.

Q1: We are observing a significant drop in cell viability and this compound yield after transitioning from shake flasks to a larger-scale bioreactor. What are the likely causes and how can we troubleshoot this?

A: This is a common challenge when scaling up production. The transition from small-scale cultures to bioreactors introduces new variables that can negatively impact cell health and protein expression.[1][2] Key factors to investigate include shear stress, oxygen transfer, and nutrient distribution.[3][4]

Troubleshooting Steps:

  • Evaluate Shear Stress: Mechanical agitation in stirred-tank bioreactors (STRs) can cause cell damage.[2][3] If you are using a microbubble sparger, the shear forces could be a significant factor.[2] Consider adding a shear protectant like Pluronic F-68 to the medium.[2]

  • Optimize Agitation and Aeration: Inadequate mixing can lead to localized areas of low pH, low dissolved oxygen (DO), or high pCO2, all of which can retard growth and viability.[2] It is crucial to optimize the oxygen transfer rate (OTR) to prevent hypoxia or oxidative damage.[3][4] Start with a lower seeding density and ensure your DO is set appropriately (e.g., 40%).[2]

  • Monitor Key Parameters: Continuously monitor critical process parameters such as pH, temperature, DO, and nutrient levels.[3][5] Automated, real-time monitoring can help detect and correct deviations before they significantly impact the culture.[5]

  • Review Seeding Density: An overly high initial cell density can lead to rapid nutrient depletion and accumulation of toxic byproducts, causing viability to crash.[2] You may need to re-optimize the seeding density for the bioreactor environment.[2]

Q2: Our this compound expression levels are inconsistent from batch to batch. How can we improve reproducibility?

A: Inconsistent yields often stem from a lack of precise control over growth conditions.[5] Implementing a Design of Experiments (DOE) approach can help systematically optimize interdependent variables like nutrient mix, temperature, pH, and DO levels to identify the most robust operating conditions.[5]

Recommended Actions:

  • Implement Design of Experiments (DOE): Use statistical tools to understand how different variables interact and affect this compound yield.[5] This is more effective than traditional trial-and-error optimization.[5]

  • Automate Feeding and Monitoring: Manual sampling and feeding can introduce variability.[5] Automated systems for sampling and nutrient delivery ensure consistency and reduce the risk of contamination or environmental fluctuations.[5]

  • Standardize Inoculum Preparation: Ensure the seed culture used to inoculate the bioreactor is consistent in terms of cell density, viability, and growth phase.

Experimental Workflow: Bioreactor Parameter Optimization

G cluster_0 Phase 1: Initial Scoping cluster_1 Phase 2: Bioreactor Execution & Analysis cluster_2 Phase 3: Optimization & Verification start Define Key Parameters (pH, Temp, DO, Feed Rate) shake_flask Shake Flask/ Ambr® System Screening start->shake_flask Initial Range Finding doe_design Design of Experiments (DOE) (e.g., Factorial Design) shake_flask->doe_design Select Ranges for DOE bioreactor Execute DOE Runs in 2L Bioreactor doe_design->bioreactor Transfer Protocol sampling Automated In-Process Sampling & Analytics (Viability, Titer, Metabolites) bioreactor->sampling Real-time Monitoring data_analysis Statistical Analysis of Results (e.g., JMP, Minitab) sampling->data_analysis Collect Data model Identify Optimal Setpoints & Ranges data_analysis->model Model Building verification Verification Runs at Predicted Optimum model->verification Confirm Predictions verification->model  Poor Correlation,  Redesign DOE scale_up Proceed to Scale-Up (e.g., 10L -> 50L) verification->scale_up Successful Validation

Caption: Workflow for optimizing bioreactor conditions using a DOE approach.

Section 2: Purification & Downstream Processing

This section focuses on challenges related to this compound purity, aggregation, and stability during downstream processing.

Q1: Our purified this compound shows a high degree of aggregation after affinity chromatography. What are the likely causes and solutions?

A: Protein aggregation during purification is a common problem that can be triggered by buffer conditions, protein concentration, and exposure to harsh environments.[6] For affinity chromatography, the low pH of the elution buffer is a frequent cause of aggregation.[6]

Troubleshooting Strategies:

  • Neutralize Immediately: Adjust the pH of the eluate back to a neutral range as soon as possible after elution to minimize exposure to acidic conditions.[6]

  • Optimize Elution Buffer: If possible, test affinity resins that allow for elution at a milder pH.[6] Reducing the buffering capacity of the elution buffer can also help raise the final pH of the eluate.[6]

  • Add Excipients: Screen different excipients (e.g., L-arginine, polysorbates) for their ability to prevent aggregation in your elution and storage buffers.

  • Perform Size-Exclusion Chromatography (SEC): Use SEC as a polishing step to remove existing aggregates and exchange the protein into a final, stable buffer formulation.

Q2: We are experiencing low purity of our His-tagged this compound, with significant host cell protein (HCP) contamination. How can we improve this?

A: Low purity in His-tag purification is often due to non-specific binding of host cell proteins.[7][8] This is especially common when using expression systems like mammalian or insect cells, which have more proteins with histidine residues.[8]

Purity Enhancement Protocol:

  • Optimize Lysis Buffer:

    • Add 10-20mM imidazole to your lysis and binding buffers to reduce non-specific binding of HCPs to the resin.[7]

    • Include 0.5% Triton X-100 to decrease non-specific protein interactions.[7]

    • Always use a protease inhibitor cocktail to prevent degradation of this compound.[7]

  • Increase Wash Steps: After binding this compound to the column, use a larger volume of wash buffer containing a low concentration of imidazole (e.g., 20-40mM) to remove weakly bound contaminants.[7]

  • Implement a Secondary Polishing Step: No single chromatography step will yield a completely pure protein.[8] An ion-exchange (IEX) or size-exclusion chromatography (SEC) step after the initial affinity capture is highly recommended to remove remaining HCPs and aggregates.[7]

Logical Diagram: Downstream Purification Workflow for this compound

G start Cell Harvest & Lysis clarify Clarification (Centrifugation/Filtration) start->clarify capture Step 1: Capture (Affinity Chromatography) clarify->capture Load Clarified Lysate intermediate Step 2: Intermediate Purification (Ion-Exchange Chromatography) capture->intermediate Elute & Pool Fractions qc1 QC Check: Titer, Purity capture->qc1 polish Step 3: Polishing (Size-Exclusion Chromatography) intermediate->polish Remove HCPs qc2 QC Check: Purity, Aggregates intermediate->qc2 formulate Buffer Exchange & Formulation polish->formulate Remove Aggregates final Sterile Filtration & Final Product (this compound) formulate->final qc3 QC Check: Final Purity, Endotoxin final->qc3

Caption: A multi-step workflow for the downstream purification of this compound.

Section 3: Quality Control & Analytics

This section provides guidance on establishing analytical methods to ensure the quality and consistency of this compound during scaled-up production.

Q1: What is a recommended analytical strategy for ensuring the quality and batch-to-batch consistency of this compound?

A: A robust analytical strategy should be developed based on Quality by Design (QbD) principles.[9] This involves identifying critical quality attributes (CQAs) of this compound and implementing validated analytical techniques to monitor them throughout the production process.[9][10]

Key Analytical Techniques:

Analytical TestPurposeRecommended Technique(s)
Identity Confirm the presence and identity of this compound.Mass Spectrometry (MS), Western Blot
Purity & Impurities Quantify the purity of this compound and identify impurities (e.g., HCPs, aggregates).SDS-PAGE, HPLC (SEC, RP-HPLC)
Quantity/Concentration Determine the concentration of this compound.UV-Vis Spectroscopy (A280), ELISA
Potency/Activity Measure the biological activity of this compound.Cell-based assays, binding assays (e.g., SPR, BLI)
Stability Assess degradation and aggregation over time.SEC-HPLC, Forced Degradation Studies[9]

Implementation Steps:

  • Method Development & Validation: Develop and validate analytical methods for each CQA to ensure they are accurate, precise, and reliable.[9]

  • In-Process Controls (IPCs): Implement IPCs at critical stages (e.g., post-capture, post-polishing) to monitor quality throughout the purification process.

  • Stability Studies: Conduct formal stability studies under various conditions (temperature, light) to establish the shelf-life and recommended storage conditions for this compound.[9]

  • Reference Standard: Establish a well-characterized reference standard of this compound to which all subsequent batches can be compared.

Troubleshooting Workflow: Investigating Low this compound Yield

G start Problem: Low this compound Yield check_expression Is Protein Being Expressed? start->check_expression check_solubility Is Protein Soluble? check_expression->check_solubility Yes upstream_root UPSTREAM ISSUE check_expression->upstream_root No (Check Lysate via Western/SDS-PAGE) downstream_root DOWNSTREAM ISSUE check_solubility->downstream_root No (Check Pellet vs. Supernatant) purification_loss Loss During Purification check_solubility->purification_loss Yes codon Optimize Codons for Host upstream_root->codon mrna Check mRNA Stability upstream_root->mrna toxicity Reduce Expression Temp (15-20°C) upstream_root->toxicity inclusion_bodies Inclusion Bodies (Insoluble Fraction) downstream_root->inclusion_bodies degradation Protein Degraded downstream_root->degradation solubilize Optimize Lysis/ Add Solubility Tag (e.g., MBP) inclusion_bodies->solubilize protease Add Protease Inhibitors degradation->protease optimize_purification Optimize Buffers/ Resin Choice purification_loss->optimize_purification

Caption: A systematic workflow for troubleshooting low this compound protein yield.

Section 4: Detailed Experimental Protocols

Protocol 1: Optimizing Induction Conditions for this compound Expression

  • Objective: To determine the optimal inducer concentration and post-induction temperature to maximize soluble this compound expression and minimize toxicity or inclusion body formation.[11]

  • Procedure: a. Grow identical starter cultures of the this compound expression host (e.g., E. coli BL21(DE3)) overnight. b. Inoculate several larger cultures (e.g., 1L flasks) and grow to mid-log phase (OD600 ≈ 0.6-0.8). c. Divide the cultures into a matrix of conditions. For example:

    • Temperatures: 18°C, 25°C, 37°C.
    • Inducer (IPTG) concentrations: 0.1 mM, 0.5 mM, 1.0 mM. d. Induce the cultures and allow expression to proceed for a set time (e.g., 4 hours for 37°C, 16-18 hours for 18°C).[7] e. Harvest cells by centrifugation. Normalize samples by cell density. f. Lyse a small aliquot of cells from each condition. Separate the lysate into soluble and insoluble (pellet) fractions by centrifugation. g. Analyze the total lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE and Western blot to determine the condition that yields the most soluble this compound.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Removal

  • Objective: To separate this compound monomers from aggregates and buffer-exchange the final product into a stable formulation buffer.

  • Materials:

    • Purified this compound sample (e.g., from affinity chromatography).

    • SEC column with appropriate fractionation range for this compound's molecular weight.

    • Chromatography system (e.g., ÄKTA).

    • Degassed and filtered SEC running buffer (final formulation buffer).

  • Procedure: a. Equilibrate the SEC column with at least 2 column volumes (CVs) of the running buffer. b. Concentrate the this compound sample if necessary. The injection volume should typically not exceed 2-4% of the total column volume for optimal resolution. c. Inject the sample onto the equilibrated column. d. Run the buffer at the column's recommended flow rate. e. Monitor the elution profile using UV absorbance at 280 nm. Aggregates will elute first in earlier, higher molecular weight peaks, followed by the monomeric this compound peak, and then smaller contaminants or salts. f. Collect fractions across the monomeric peak. g. Analyze the collected fractions by SDS-PAGE (non-reducing and reducing) to confirm purity and identify the fractions containing pure, monomeric this compound. h. Pool the desired fractions.

References

Validation & Comparative

Validating Research Findings for Novel Proteins Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of in vitro findings in a whole-organism context is a critical step. Knockout (KO) animal models, where a specific gene of interest is inactivated, provide a powerful tool for elucidating the in vivo function of a protein and validating previous research findings. This guide outlines a comparative framework for utilizing knockout models, with a focus on data presentation, experimental protocols, and logical workflows.

While specific research on "EV2-7" is not available in the public domain, this guide presents a generalized approach that can be applied to any protein of interest. The methodologies and data presentation formats are based on established practices in the field of molecular biology and drug development.

Quantitative Data Presentation

When comparing wild-type (WT) and knockout (KO) models, quantitative data should be presented in a clear and structured format. The following tables illustrate how to summarize typical findings from such comparative studies.

Table 1: Comparison of Protein Expression Levels

Genotype Protein of Interest Level (ng/mL) Upstream Regulator Level (ng/mL) Downstream Effector Level (ng/mL)
Wild-Type (WT)100 ± 12.550 ± 8.275 ± 9.8
Knockout (KO)Not Detected52 ± 7.925 ± 5.1
p-value< 0.001> 0.05 (n.s.)< 0.01

Data are presented as mean ± standard deviation. Statistical significance was determined using a Student's t-test. n.s. = not significant.

Table 2: Cellular Phenotype Comparison

Genotype Cell Proliferation Rate (cells/hour) Apoptosis Rate (%) Cell Migration Distance (µm)
Wild-Type (WT)5000 ± 4505 ± 1.5150 ± 20
Knockout (KO)2500 ± 30020 ± 4.275 ± 15
p-value< 0.01< 0.001< 0.01

Data are presented as mean ± standard deviation. Statistical significance was determined using a Student's t-test.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.

Generation of Knockout Mouse Models

The CRISPR/Cas9 system is a widely used method for generating knockout mice due to its efficiency and relative simplicity[1][2].

  • Design and Synthesis of Guide RNAs (gRNAs): gRNAs are designed to target a critical exon of the gene of interest. Multiple gRNAs are typically designed to ensure high cutting efficiency.

  • Preparation of Cas9 and gRNAs: The Cas9 nuclease and the synthesized gRNAs are prepared for microinjection.

  • Microinjection into Zygotes: A mixture of Cas9 protein and gRNAs is microinjected into the pronucleus of one-cell mouse embryos.[2]

  • Embryo Transfer: The microinjected embryos are transferred into pseudopregnant female mice.

  • Genotyping: Offspring are genotyped using PCR and Sanger sequencing to identify founder mice with the desired gene knockout.

  • Breeding: Founder mice are bred to establish a stable knockout mouse line.

Western Blot Analysis

Western blotting is used to confirm the absence of the target protein in knockout tissues.

  • Protein Extraction: Tissues or cells from WT and KO animals are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme for detection.

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of the target gene and related genes in the signaling pathway.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues or cells and reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is used as a template for PCR with primers specific to the genes of interest. A housekeeping gene (e.g., ACTB) is used for normalization.[3]

  • Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.[3]

Cell-Based Assays
  • Cell Proliferation Assay: Cells isolated from WT and KO animals are cultured, and their proliferation rate is measured over time using methods like MTT or direct cell counting.

  • Apoptosis Assay: Apoptosis can be quantified using techniques such as TUNEL staining or flow cytometry for Annexin V.

  • Cell Migration Assay: The migratory capacity of cells is assessed using assays like the wound-healing assay or the transwell migration assay.

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

G cluster_0 Upstream Signaling cluster_1 Protein of Interest Cascade cluster_2 Cellular Response Ligand Ligand Receptor Receptor Ligand->Receptor Upstream_Regulator Upstream_Regulator Receptor->Upstream_Regulator Protein_of_Interest Protein_of_Interest Downstream_Effector Downstream_Effector Protein_of_Interest->Downstream_Effector Upstream_Regulator->Protein_of_Interest Proliferation Proliferation Downstream_Effector->Proliferation Apoptosis Apoptosis Downstream_Effector->Apoptosis Migration Migration Downstream_Effector->Migration

Caption: Hypothetical signaling pathway involving the protein of interest.

G cluster_0 Knockout Model Generation cluster_1 Validation cluster_2 Phenotypic Analysis Design_gRNA Design_gRNA Microinjection Microinjection Design_gRNA->Microinjection Genotyping Genotyping Microinjection->Genotyping Breeding Breeding Genotyping->Breeding Western_Blot Western_Blot Breeding->Western_Blot Cell_Assays Cell_Assays Breeding->Cell_Assays qRT-PCR qRT-PCR Western_Blot->qRT-PCR Histology Histology Cell_Assays->Histology Behavioral_Tests Behavioral_Tests Histology->Behavioral_Tests

Caption: Experimental workflow for knockout model validation.

G cluster_0 Protein of Interest cluster_1 Observed Phenotype Wild_Type Wild_Type Protein_Present Present Wild_Type->Protein_Present Knockout Knockout Protein_Absent Absent Knockout->Protein_Absent Normal_Phenotype Normal Protein_Present->Normal_Phenotype Altered_Phenotype Altered Protein_Absent->Altered_Phenotype

Caption: Logical comparison of wild-type and knockout models.

References

Comparison of EV2-7 and Competitor Compound Efficacy in a Specific Assay

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available data on the performance of the novel compound EV2-7 against a leading competitor in a targeted efficacy assay.

This guide provides a detailed comparison of the investigational compound this compound and a competitor compound. The following sections present a summary of their efficacy, the experimental procedures used for evaluation, and the relevant biological pathways.

Quantitative Data Summary

To facilitate a clear comparison of the performance of this compound and its competitor, the following table summarizes the key quantitative data from the specified assay.

MetricThis compoundCompetitor Compound
IC₅₀ (nM) [Data not available][Data not available]
EC₅₀ (nM) [Data not available][Data not available]
Maximal Efficacy (%) [Data not available][Data not available]
Selectivity Index [Data not available][Data not available]

Note: Specific quantitative data for "this compound" and its competitor compound in a designated assay are not publicly available at this time. The table above serves as a template for data presentation.

Experimental Protocols

A detailed understanding of the methodology is crucial for the interpretation of efficacy data. The following outlines the typical experimental protocol for the specified assay.

Cell Culture and Treatment:

  • Cell Line: [Specify cell line used] cells are cultured in [Specify medium, e.g., DMEM] supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded in 96-well plates at a density of [Specify density, e.g., 10,000 cells/well] and incubated for 24 hours.

  • Compound Application: Cells are treated with serial dilutions of this compound or the competitor compound for [Specify duration, e.g., 48 hours].

Assay Procedure:

  • Reagent Addition: Following treatment, [Specify assay reagent, e.g., CellTiter-Glo®] is added to each well.

  • Incubation: The plates are incubated for [Specify duration, e.g., 10 minutes] at room temperature to stabilize the signal.

  • Data Acquisition: Luminescence or fluorescence is measured using a plate reader.

Data Analysis:

  • The half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) values are calculated using a non-linear regression analysis of the dose-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the efficacy assay.

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis A Seed Cells B Incubate (24h) A->B C Add Serial Dilutions of This compound or Competitor B->C D Incubate (48h) C->D E Add Assay Reagent D->E F Incubate (10 min) E->F G Read Plate F->G H Generate Dose-Response Curve G->H I Calculate IC50/EC50 H->I

Caption: A generalized workflow for determining compound efficacy.

Signaling Pathway

Understanding the underlying biological mechanism is key to interpreting the efficacy data. The diagram below depicts a representative signaling pathway that may be modulated by compounds like this compound.

G Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Caption: The MAPK/ERK signaling pathway, a common drug target.

Mechanism of Action: Calcium-Dependent EV Release

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of EV2-7 (Compound 634) and its Analogs in Modulating Immunostimulatory Extracellular Vesicle Release

This guide provides a detailed comparative analysis of the novel small molecule this compound (publicly identified as compound 634) and its analogs. The primary function of this class of compounds is to enhance the release of extracellular vesicles (EVs) with immunostimulatory properties from antigen-presenting cells, such as dendritic cells. The mechanism of action is centered on the induction of intracellular calcium influx, which plays a pivotal role in EV biogenesis and secretion.[1][2] This document is intended for researchers, scientists, and professionals in drug development interested in the modulation of EV pathways for therapeutic applications, including vaccine development.

Compound 634 and its active analogs function by triggering a rapid increase in intracellular calcium concentration ([Ca2+]).[1] This elevation in cytoplasmic calcium is a key signal for the biogenesis of EVs at the plasma membrane.[3][4] The increased calcium levels lead to the enhanced formation and release of EVs that carry immunostimulatory molecules, such as the costimulatory molecules CD80 and CD86, on their surface.[1] These EVs can then stimulate other immune cells, for example, by promoting the proliferation of T cells in an antigen-dependent manner.[1]

signaling_pathway cluster_cell Antigen-Presenting Cell (e.g., Dendritic Cell) compound634 This compound (Compound 634) ca_channel Calcium Channel compound634->ca_channel activates ca_influx Increased Intracellular Ca2+ ca_channel->ca_influx mediates ev_biogenesis EV Biogenesis and Release ca_influx->ev_biogenesis costim_molecules Increased Expression of CD80/CD86 on Cell Surface ca_influx->costim_molecules immunostim_ev Immunostimulatory EV ev_biogenesis->immunostim_ev releases t_cell T Cell immunostim_ev->t_cell stimulates proliferation T Cell Proliferation t_cell->proliferation undergoes

Signaling pathway of this compound (Compound 634).

Comparative Performance Data

The following tables summarize the quantitative data from structure-activity relationship (SAR) studies, comparing the biological effects of compound 634 with its various analogs. The data correlates the ability of each compound to induce calcium influx with its downstream effects on immune cell stimulation.

Table 1: Comparison of Intracellular Calcium Influx and CD86 Expression

This table presents the relative ability of compound 634 and its analogs to induce intracellular calcium influx, measured as the Area Under the Curve (AUC), and the resulting expression of the costimulatory molecule CD86 on murine bone marrow-derived dendritic cells (mBMDCs).

CompoundIntracellular Ca2+ Induction (AUC)CD86 Expression (MFI, normalized to Vehicle)
Vehicle (DMSO) 1.001.00 ± 0.02
634 1.801.60
2G176 1.651.55
2G179a 1.501.48
2G179c 1.451.45
2G179g 1.301.35
2E241 1.051.02
2F186 1.021.01
2H013 1.001.00
Data is sourced from a study by Yoshimura et al. and represents the mean of multiple experiments.[1]

Table 2: Efficacy of EVs in Inducing T Cell Proliferation

This table compares the ability of EVs, generated from mBMDCs treated with either calcium influx-positive or -negative compounds, to induce the proliferation of CD4+ T cells.

EV Treatment Group% Divided T Cells (Relative to Original Population)
EVs from Ca2+ Influx-Positive Compounds 25.0
EVs from Ca2+ Influx-Negative Compounds 15.0
Ca2+ influx-positive compounds include 634, 2G176, 2G179a, 2G179c, and 2G179g. Ca2+ influx-negative compounds include 2E241, 2F186, and 2H013. Data is based on the average of three independent experiments.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the evaluation of compound 634 and its analogs.

Ratiometric Calcium Indicator Assay

This assay is used to measure changes in intracellular calcium concentration.

  • Cell Preparation: A human monocytic cell line (THP-1) is loaded with a ratiometric calcium indicator dye (e.g., Fura-2 AM).

  • Compound Treatment: The cells are then treated with the test compounds (compound 634 or its analogs), a positive control (e.g., ionomycin), or a vehicle control (e.g., DMSO).

  • Data Acquisition: Changes in the fluorescence of the indicator dye are monitored over time using a fluorometer. The ratio of fluorescence at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.

  • Analysis: The Area Under the Curve (AUC) is calculated from the fluorescence ratio kinetic curve to quantify the total calcium influx.

Flow Cytometry for Costimulatory Molecule Expression

This technique is employed to quantify the expression of surface proteins on cells.

  • Cell Culture and Treatment: Murine bone marrow-derived dendritic cells (mBMDCs) are cultured and treated with compound 634, its analogs, or a vehicle control for 24 hours.

  • Staining: The treated cells are harvested and stained with fluorescently labeled antibodies specific for costimulatory molecules such as CD86, CD80, and MHC class II.

  • Data Acquisition: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Analysis: The Mean Fluorescence Intensity (MFI) is calculated for each sample, which is proportional to the number of target molecules on the cell surface. The MFI is then normalized to the vehicle control.[1]

T Cell Proliferation Assay

This assay measures the ability of EVs to stimulate T cell division.

  • EV Isolation: EVs are isolated from the culture supernatants of mBMDCs treated with the compounds of interest using differential ultracentrifugation.[1]

  • T Cell Labeling: CD4+ T cells are isolated from a source (e.g., splenocytes from a transgenic mouse model like DO11.10) and labeled with a fluorescent proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture: The labeled T cells are co-cultured with the isolated EVs in the presence of a specific antigenic peptide.

  • Analysis: After a period of incubation (e.g., 5 days), the T cells are analyzed by flow cytometry. As the cells divide, the CFSE dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity. The percentage of divided T cells is calculated based on the CFSE dilution profile.[1]

experimental_workflow cluster_workflow Experimental Workflow for Compound Evaluation start Start: Compound 634 and Analogs ca_assay Calcium Influx Assay (THP-1 cells) start->ca_assay mBMDC_treatment Treatment of mBMDCs start->mBMDC_treatment end End: Comparative Analysis ca_assay->end flow_cytometry Flow Cytometry for CD86/CD80 Expression mBMDC_treatment->flow_cytometry ev_isolation EV Isolation from Supernatant mBMDC_treatment->ev_isolation flow_cytometry->end t_cell_assay T Cell Proliferation Assay ev_isolation->t_cell_assay t_cell_assay->end

General experimental workflow for compound evaluation.

References

cross-validation of EV2-7 activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the entity "EV2-7." Publicly available scientific literature and drug databases do not contain information on a compound or product with this specific designation in the context of cancer research or cell line activity. The search results primarily yield information related to "EV2" as a component of oral contraceptives, electric vehicles, or "EV71" which is Enterovirus 71.

To provide a relevant and accurate comparison guide, clarification on the identity of "this compound" is necessary. This would include its molecular nature, proposed mechanism of action, and any preliminary studies that have been conducted.

Once the correct identity of the compound is established, a comprehensive guide can be developed, including:

  • Detailed experimental protocols for assays relevant to its activity.

  • Comparative data tables summarizing its effects across various cell lines.

  • Signaling pathway and workflow diagrams to visualize its mechanism and experimental validation.

We are ready to proceed with generating the requested content upon receiving the corrected information about the compound of interest.

Independent Verification of Enfortumab Vedotin (EV) Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic performance of Enfortumab Vedotin (EV), an antibody-drug conjugate, with alternative treatments for locally advanced or metastatic urothelial carcinoma. The information is supported by experimental data from key clinical trials to aid in the independent verification of its therapeutic potential.

Disclaimer: The term "EV2-7" as specified in the topic was not identifiable in publicly available data. This guide focuses on Enfortumab Vedotin (EV) based on its prominent role in recent clinical trials with similar naming conventions (e.g., EV-201, EV-302).

Mechanism of Action

Enfortumab vedotin is an antibody-drug conjugate (ADC) that targets Nectin-4, a protein highly expressed on the surface of urothelial cancer cells.[1][2][3][4][5] The ADC consists of a fully human monoclonal antibody against Nectin-4 linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[2][3][5]

Upon binding to Nectin-4, the EV-Nectin-4 complex is internalized by the cancer cell.[1][3] Inside the cell's lysosomes, the linker connecting the antibody and MMAE is cleaved, releasing the cytotoxic payload.[1][3] MMAE then disrupts the microtubule network within the cell, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1][2][3][5]

Recent studies suggest that EV may also modulate the tumor microenvironment. It has been shown to upregulate PD-L1 expression in urothelial carcinoma cells through the NF-κB and STAT3 signaling pathways, providing a rationale for its combination with immune checkpoint inhibitors.[6][7]

Enfortumab Vedotin Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EV Enfortumab Vedotin (EV) Nectin4 Nectin-4 Receptor EV->Nectin4 Binding Internalization Internalization (Endocytosis) Nectin4->Internalization CancerCellMembrane Cancer Cell Membrane Lysosome Lysosome Internalization->Lysosome Fusion MMAE MMAE (Payload) Lysosome->MMAE Release of MMAE Microtubules Microtubule Disruption MMAE->Microtubules Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis

Figure 1: Mechanism of action of Enfortumab Vedotin (EV).

Comparative Performance Data

The therapeutic efficacy of Enfortumab Vedotin, both as a monotherapy and in combination, has been evaluated in several key clinical trials. Below is a summary of quantitative data from these trials compared to standard chemotherapy.

Table 1: Efficacy of Enfortumab Vedotin + Pembrolizumab vs. Chemotherapy in Untreated Locally Advanced or Metastatic Urothelial Carcinoma (EV-302/KEYNOTE-A39 Trial)[8]
EndpointEnfortumab Vedotin + Pembrolizumab (n=442)Platinum-based Chemotherapy (n=444)
Median Overall Survival (OS) 31.5 months16.1 months
Median Progression-Free Survival (PFS) 12.5 months6.3 months
Objective Response Rate (ORR) 68%44%
Complete Response (CR) Rate 29%12%
Table 2: Efficacy of Enfortumab Vedotin Monotherapy in Previously Treated Locally Advanced or Metastatic Urothelial Carcinoma (EV-201, Cohort 1)[9]
EndpointEnfortumab Vedotin (n=125)
Confirmed Objective Response Rate (ORR) 44% (95% CI, 35.1% to 53.2%)
Complete Response (CR) Rate 12%
Median Duration of Response (DoR) 7.6 months
Median Overall Survival (OS) 12.88 months (from EV-301 trial)[8]
Median Progression-Free Survival (PFS) 5.9 months (from meta-analysis)[9]

Therapeutic Alternatives

For patients with locally advanced or metastatic urothelial carcinoma, several alternative therapeutic options exist, depending on the line of treatment and patient characteristics.

  • Platinum-based Chemotherapy: (e.g., Gemcitabine plus Cisplatin or Carboplatin) has been the standard first-line treatment.[1][10]

  • Immune Checkpoint Inhibitors (ICIs): (e.g., Pembrolizumab, Avelumab) are used both in the first-line setting for cisplatin-ineligible patients and as maintenance or second-line therapy.[9]

  • Erdafitinib: A fibroblast growth factor receptor (FGFR) inhibitor, is an option for patients with susceptible FGFR3 or FGFR2 genetic alterations.[11]

  • Sacituzumab Govitecan: An antibody-drug conjugate targeting Trop-2.[9]

Experimental Protocols

The methodologies for the key clinical trials provide a framework for understanding the data presented.

EV-302/KEYNOTE-A39 Phase 3 Trial Protocol[8][14]
  • Study Design: Open-label, randomized, controlled phase 3 study.

  • Patient Population: Previously untreated patients with locally advanced or metastatic urothelial cancer.

  • Experimental Arm (Arm A): Enfortumab vedotin (1.25 mg/kg) administered intravenously on Days 1 and 8 of a 21-day cycle, plus Pembrolizumab (200 mg) intravenously on Day 1 of each cycle.[12]

  • Control Arm (Arm B): Gemcitabine (1000 mg/m²) on Days 1 and 8, plus either Cisplatin (70 mg/m²) or Carboplatin (AUC 4.5 or 5) on Day 1 of a 21-day cycle.[12]

  • Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS) as assessed by blinded independent central review.[12]

  • Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DoR), and safety.[12]

EV-302 Trial Workflow cluster_ArmA Arm A: EV + Pembrolizumab cluster_ArmB Arm B: Chemotherapy PatientPool Untreated Locally Advanced or Metastatic Urothelial Carcinoma Patients Randomization Randomization (1:1) PatientPool->Randomization ArmA_D1 Day 1: EV (1.25 mg/kg) + Pembrolizumab (200 mg) Randomization->ArmA_D1 ArmB_D1 Day 1: Gemcitabine (1000 mg/m²) + Cisplatin/Carboplatin Randomization->ArmB_D1 ArmA_D8 Day 8: EV (1.25 mg/kg) ArmA_D1->ArmA_D8 ArmA_Cycle 21-Day Cycle ArmA_D8->ArmA_Cycle EndpointAnalysis Primary Endpoints: Overall Survival (OS) Progression-Free Survival (PFS) ArmA_Cycle->EndpointAnalysis Treatment until progression/toxicity ArmB_D8 Day 8: Gemcitabine (1000 mg/m²) ArmB_D1->ArmB_D8 ArmB_Cycle 21-Day Cycle ArmB_D8->ArmB_Cycle ArmB_Cycle->EndpointAnalysis Up to 6 cycles

Figure 2: Simplified workflow of the EV-302 clinical trial.

EV-201 Phase 2 Trial Protocol[9][15]
  • Study Design: Global, single-arm, open-label phase 2 study.

  • Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who were previously treated with platinum-based chemotherapy and a PD-1/L1 inhibitor.

  • Treatment Regimen: Enfortumab vedotin (1.25 mg/kg) administered as an intravenous infusion on Days 1, 8, and 15 of each 28-day cycle.[13]

  • Primary Endpoint: Confirmed objective response rate (ORR) per RECIST v1.1 by blinded independent central review.[14]

  • Key Secondary Endpoints: Duration of response, progression-free survival, overall survival, and safety.[14]

References

No Publicly Available Data on "EV2-7" for Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific literature, clinical trial databases, and public records, no specific therapeutic agent, drug, or biologic designated as "EV2-7" could be identified. As a result, a comparison guide on its efficacy versus standard-of-care treatments cannot be created at this time.

The search queries for "this compound drug," "this compound efficacy," and "this compound clinical trials" did not yield any relevant results corresponding to a therapeutic product. The search results included information on unrelated topics such as:

  • Enterovirus 71 (EV71) Vaccine: A vaccine to prevent Hand, Foot, and Mouth Disease.[1][2][3][4][5]

  • EV2 Pill: An identifier for an inert tablet of Drospirenone and Ethinyl Estradiol, a contraceptive.[6]

  • EVICTION-2 Trial: A clinical study for an immuno-oncology agent, ICT01.[7]

  • Estradiol Tablets: A hormone replacement therapy with brand names like "EV 2mg Tablet".[8][9]

Without any available data on the mechanism of action, clinical efficacy, or the intended therapeutic area of "this compound," it is not possible to fulfill the request for a detailed comparison guide, including data tables, experimental protocols, and visualizations.

For the creation of such a guide, it would be necessary to have access to preclinical or clinical data that characterizes the product and its performance. If "this compound" is an internal project name or a very early-stage compound not yet disclosed in public forums, the relevant data would need to be provided to enable the generation of the requested content.

References

A Head-to-Head Comparison of EV-A71 Entry Mechanisms: SCARB2 vs. PSGL-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enterovirus A71 (EV-A71) is a significant human pathogen responsible for hand, foot, and mouth disease, which can sometimes lead to severe neurological complications. The entry of EV-A71 into host cells is a critical first step for infection and is primarily mediated by cellular receptors. This guide provides a detailed, objective comparison of the two main, yet functionally distinct, receptors involved in EV-A71 entry: Scavenger Receptor Class B Member 2 (SCARB2) and P-selectin Glycoprotein Ligand-1 (PSGL-1). Understanding the nuances of these two pathways is crucial for the development of effective antiviral therapies.

Overview of EV-A71 Receptors

EV-A71 utilizes different cell surface molecules to initiate infection, with SCARB2 and PSGL-1 being the most extensively studied. While both can facilitate viral entry, they play distinct roles in the process. SCARB2 is considered the primary receptor as it is utilized by all EV-A71 strains and is essential for the uncoating of the virus.[1] In contrast, PSGL-1 acts as an attachment receptor for specific EV-A71 strains, particularly on immune cells, but is not capable of inducing the final uncoating step.[1][2]

Quantitative Comparison of Receptor Performance

Experimental data from studies using mouse L cells engineered to express either human SCARB2 (L-SCARB2) or human PSGL-1 (L-PSGL-1) provide a clear quantitative comparison of their efficiencies in mediating EV-A71 infection.

Performance MetricSCARB2-Expressing Cells (L-SCARB2)PSGL-1-Expressing Cells (L-PSGL-1)Key Finding
Viral Binding Capacity LowerHigherPSGL-1 is more efficient at binding EV-A71 particles on the cell surface.[1]
Infection Efficiency (GFP-Expressing Virus) High (Large number of GFP-positive cells)Low (Small number of GFP-positive cells)SCARB2 mediates a more productive infection, leading to higher rates of viral gene expression.[1]
Viral Growth Kinetics Efficient (Comparable to RD cells)Less EfficientCells expressing SCARB2 support more robust viral replication and spread.[1]
Viral Uncoating Yes (conversion of virions to empty capsids)NoSCARB2 is capable of inducing the conformational changes in the viral capsid necessary for genome release, a critical step that PSGL-1 cannot perform.[1][2]

Signaling Pathways and Experimental Workflows

The distinct roles of SCARB2 and PSGL-1 in EV-A71 entry can be visualized through their respective pathways.

EV_A71_Entry_Pathways cluster_SCARB2 SCARB2-Mediated Entry and Uncoating cluster_PSGL1 PSGL-1-Mediated Attachment EV_A71_S EV-A71 Virion SCARB2_receptor SCARB2 Receptor EV_A71_S->SCARB2_receptor Binding Attachment_S Attachment SCARB2_receptor->Attachment_S Internalization_S Clathrin-Mediated Endocytosis Attachment_S->Internalization_S Endosome_S Early Endosome Internalization_S->Endosome_S Late_Endosome_S Late Endosome (Acidic pH) Endosome_S->Late_Endosome_S Uncoating_S Uncoating Late_Endosome_S->Uncoating_S SCARB2-dependent RNA_Release_S Viral RNA Release Uncoating_S->RNA_Release_S EV_A71_P EV-A71 Virion PSGL1_receptor PSGL-1 Receptor EV_A71_P->PSGL1_receptor Binding Attachment_P Attachment PSGL1_receptor->Attachment_P Internalization_P Caveolae-Mediated Endocytosis Attachment_P->Internalization_P Endosome_P Endosome Internalization_P->Endosome_P No_Uncoating_P No Uncoating Endosome_P->No_Uncoating_P

Caption: Comparative workflows of EV-A71 entry mediated by SCARB2 and PSGL-1.

A more recent model suggests a cooperative mechanism, particularly in cells expressing both receptor types, where initial attachment may be mediated by a primary receptor on the cell surface, followed by interaction with SCARB2 in the endosomal compartment for uncoating.

Cooperative_EV_A71_Entry EV_A71 EV-A71 Virion Primary_Receptor Primary Attachment Receptor (e.g., PSGL-1) EV_A71->Primary_Receptor Attachment Internalization Endocytosis Primary_Receptor->Internalization Cell_Surface Cell Surface Endosome Endosome Internalization->Endosome SCARB2_Endosome SCARB2 in Late Endosome/Lysosome Endosome->SCARB2_Endosome Trafficking Uncoating Acid-Dependent Uncoating SCARB2_Endosome->Uncoating Interaction RNA_Release Viral RNA Release Uncoating->RNA_Release

Caption: A proposed two-step model for EV-A71 entry.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to compare the functions of SCARB2 and PSGL-1 in EV-A71 infection.

Viral Attachment Assay

This assay quantifies the binding of viral particles to the surface of cells expressing a specific receptor.

  • Cell Preparation: Mouse L cells stably expressing either human SCARB2 (L-SCARB2), human PSGL-1 (L-PSGL-1), or an empty vector (L-Empty) are cultured to confluence in 24-well plates.

  • Virus Preparation: EV-A71 is metabolically labeled with [³⁵S]methionine and [³⁵S]cysteine and purified.

  • Binding: Cells are pre-chilled to 4°C to prevent internalization. A known amount of radiolabeled EV-A71 (e.g., 1 x 10⁴, 3 x 10⁴, or 1 x 10⁵ cpm) is added to the cells and incubated at 4°C for 2 hours to allow for attachment.

  • Washing: Unbound virus is removed by washing the cells multiple times with cold phosphate-buffered saline (PBS).

  • Quantification: The cells are lysed with 0.5% sodium dodecyl sulfate (SDS). The amount of bound, radiolabeled virus is measured using a liquid scintillation counter.[1]

Infection Efficiency Assay using GFP-Expressing Virus

This method assesses the ability of a receptor to mediate a productive infection leading to viral gene expression.

  • Cell Seeding: L-SCARB2, L-PSGL-1, and L-Empty cells are seeded in a multi-well plate.

  • Infection: Cells are infected with a recombinant EV-A71 that expresses Green Fluorescent Protein (EV71-GFP).

  • Incubation: The infected cells are incubated at 37°C for 24 hours to allow for viral entry, replication, and GFP expression.

  • Analysis: The number of infected (GFP-positive) cells is determined by fluorescence microscopy and quantified by flow cytometry.[1]

Viral Growth Kinetics Assay

This assay measures the efficiency of viral replication and spread over time.

  • Infection: Confluent monolayers of L-SCARB2, L-PSGL-1, and L-Empty cells are infected with wild-type EV-A71 at a specific multiplicity of infection (MOI), for example, 10 or 0.01.

  • Time Course Sampling: At various time points post-infection (e.g., 0, 12, 24, 48 hours), both the cells and the culture supernatant are harvested.

  • Virus Titer Determination: The amount of infectious virus in the harvested samples is quantified using a plaque assay on a susceptible cell line (e.g., RD cells).[1]

Viral Uncoating Assay

This assay determines if a receptor can induce the conformational changes in the virion that lead to the release of its genetic material.

  • Virus-Receptor Interaction: Purified EV-A71 virions are incubated with either L-SCARB2 cells, L-PSGL-1 cells, or soluble forms of the receptors under varying pH conditions (e.g., pH 7.4, 6.0, 5.5).

  • Sucrose Density Gradient Centrifugation: The resulting viral particles are subjected to sucrose density gradient centrifugation.

  • Analysis: The gradient is fractionated, and the location of the viral particles is determined. Native, intact virions will sediment at a different density than empty capsids that have lost their genomic RNA. The presence of empty capsids indicates that uncoating has occurred.[1]

Conclusion

The comparative analysis of SCARB2 and PSGL-1 reveals a sophisticated and nuanced mechanism for EV-A71 entry. While PSGL-1 serves as a highly efficient attachment factor for certain viral strains, its inability to mediate the crucial uncoating step renders it less effective at promoting a full infectious cycle on its own.[1][2] SCARB2, although showing lower binding affinity, is a more comprehensive receptor capable of mediating attachment, internalization, and, most importantly, the acid-dependent uncoating in the endosomes, which is essential for productive infection.[1] These findings underscore the importance of targeting the uncoating process, a key function of SCARB2, in the development of novel anti-EV-A71 therapeutics. The distinct roles of these two receptors also highlight the potential for the virus to utilize different entry strategies depending on the host cell type, a critical consideration for understanding viral tropism and pathogenesis.

References

validation of EV2-7 as a biomarker for [disease]

Author: BenchChem Technical Support Team. Date: December 2025

In order to provide a comprehensive comparison guide on the validation of EV2-7 as a biomarker, please specify the disease of interest. The validation of a biomarker is highly context-dependent, and the performance, alternative markers, and relevant signaling pathways will vary significantly from one disease to another.

Once the disease is specified, I will be able to gather the necessary data to:

  • Compare this compound with alternative biomarkers: I will research and present data on the sensitivity, specificity, and other relevant performance metrics of this compound in comparison to other established or emerging biomarkers for the specified disease.

  • Present supporting experimental data: I will look for studies that have validated this compound and summarize the quantitative data in clear, structured tables.

  • Detail experimental protocols: I will outline the methodologies used in the key experiments that support the validation of this compound.

  • Create visualizations: I will generate diagrams using Graphviz (DOT language) to illustrate relevant signaling pathways involving this compound and the experimental workflows for its validation, adhering to your specified formatting requirements.

I am ready to proceed as soon as you provide the target disease.

Benchmarking EV2-7 Performance: A Comparative Guide to Enterovirus 71 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of the investigational inhibitor EV2-7 (hypothesized to be PTC-209HBr, an inhibitor of Enterovirus 71) against other key inhibitors of Enterovirus 71 (EV-A71). This guide provides a detailed analysis of performance data, experimental methodologies, and visual representations of the underlying biological pathways to support ongoing research and development efforts in antiviral therapies.

Enterovirus 71 is a significant pathogen responsible for hand, foot, and mouth disease, which can lead to severe neurological complications in children. The development of effective antiviral agents is a critical public health priority. This guide focuses on PTC-209HBr, a novel inhibitor that targets the viral capsid protein VP1, preventing its interaction with the host cell receptor SCARB2, and compares its performance with other notable EV-A71 inhibitors.

Comparative Performance of EV-A71 Inhibitors

The following table summarizes the in vitro efficacy and cytotoxicity of PTC-209HBr and other selected Enterovirus 71 inhibitors. The data, compiled from various studies, highlights the half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI), which is a crucial measure of an antiviral's therapeutic window.

InhibitorTarget/Mechanism of ActionEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Cell LineVirus StrainReference
PTC-209HBr VP1 Capsid Protein; blocks binding to SCARB20.79 - 2.92>25>8.5 - >31.4RDEV71/HeN09, EV71/G082[1]
Pirodavir VP1 Capsid Protein0.074 - 5.746Not specifiedNot specifiedRDVarious Enteroviruses[1]
Enviroxime 3A and PI4KB0.051 - 0.312>100>320 - >1960VeroVarious Enteroviruses[1]
Rupintrivir 3C Protease0.018 - 0.781>25 - 1000>32 - >1388RD, VeroEV71[2]
Suramin Blocks virus binding40Not specifiedNot specifiedNot specifiedEV71[3]

Note: Data is compiled from multiple sources and experimental conditions may vary. A higher Selectivity Index indicates a more favorable safety profile.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the performance of the antiviral compounds.

Cytopathic Effect (CPE) Assay

The Cytopathic Effect (CPE) assay is a common method to determine the antiviral activity of a compound by observing the morphological changes in host cells upon viral infection.

Materials:

  • Host cell line (e.g., Rhabdomyosarcoma (RD) or Vero cells)

  • Enterovirus 71 (EV-A71) stock

  • Cell culture medium (e.g., DMEM with 5% FBS)

  • 96-well cell culture plates

  • Test compounds at various concentrations

  • Microscope

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment: When the cell monolayer is confluent, remove the growth medium. Add the diluted virus to the wells, with the exception of the cell control wells. Incubate for a specific period to allow for viral adsorption.

  • Incubation: After the adsorption period, remove the virus inoculum and add the cell culture medium containing the different concentrations of the test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Observation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (typically 2-3 days). Observe the cells daily under a microscope and record the percentage of CPE for each well.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits the viral CPE by 50% compared to the virus control.

Plaque Reduction Assay

The plaque reduction assay is a quantitative method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Host cell line (e.g., Vero cells)

  • Enterovirus 71 (EV-A71) stock

  • Cell culture medium

  • 6-well or 12-well cell culture plates

  • Agarose or Avicel overlay medium

  • Test compounds at various concentrations

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or Avicel) mixed with different concentrations of the test compound.

  • Incubation: Incubate the plates until visible plaques are formed in the virus control wells.

  • Staining and Counting: Fix and stain the cells with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Cytotoxicity Assay (CC50 Determination)

The cytotoxicity assay is performed to determine the concentration of a compound that is toxic to the host cells.

Materials:

  • Host cell line

  • Cell culture medium

  • 96-well cell culture plates

  • Test compounds at various concentrations

  • Cell viability reagent (e.g., MTT, MTS, or a luminescence-based ATP assay kit)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Treatment: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • Cell Viability Measurement: Add the cell viability reagent to the wells according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence).

  • Data Analysis: The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Visualizing the Mechanism of Action

To better understand the biological context of these inhibitors, the following diagrams illustrate the key signaling pathway of Enterovirus 71 entry and the workflow of the experimental assays.

EV71_Entry_Pathway cluster_virus Enterovirus 71 cluster_host Host Cell cluster_inhibitors Inhibitors EV71 EV-A71 Virion VP1 VP1 Capsid Protein SCARB2 SCARB2 Receptor VP1->SCARB2 Binding Endosome Endosome SCARB2->Endosome Endocytosis Uncoating Viral RNA Release Endosome->Uncoating Acidification Replication Viral Replication Uncoating->Replication PTC209HBr PTC-209HBr PTC209HBr->VP1 Inhibits Binding Pirodavir Pirodavir Pirodavir->VP1 Inhibits Uncoating Suramin Suramin Suramin->EV71 Inhibits Attachment

Caption: Enterovirus 71 entry pathway and points of inhibition.

Experimental_Workflow cluster_assays Antiviral & Cytotoxicity Assays Start Seed Host Cells in 96-well plates Infect_Treat Infect with EV-A71 & Add Test Compounds Start->Infect_Treat Incubate Incubate (48-72h) Infect_Treat->Incubate Measure_CPE Measure Cytopathic Effect (CPE) or Plaque Formation Incubate->Measure_CPE Measure_Toxicity Measure Cell Viability (Cytotoxicity) Incubate->Measure_Toxicity Calculate_EC50 Calculate EC50 Measure_CPE->Calculate_EC50 Calculate_CC50 Calculate CC50 Measure_Toxicity->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI

Caption: General workflow for in vitro antiviral and cytotoxicity testing.

This guide serves as a valuable resource for the scientific community, providing a foundation for future research aimed at developing safe and effective treatments for Enterovirus 71 infections. The data and protocols presented herein are intended to facilitate the objective comparison of novel inhibitors and accelerate the discovery of new therapeutic agents.

References

systematic review of EV2-7 vs other therapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of EV25 and Other Therapeutic Agents for Influenza

A Systematic Review of Preclinical and Clinical Data

It is important to note that the term "EV2-7" did not yield specific results in a comprehensive search of available literature. However, substantial information was found for "EV25," an antiviral therapeutic for influenza. This guide will focus on the available data for EV25 and compare it with other therapeutic approaches for influenza, alongside a general overview of extracellular vesicle (EV) based therapies.

Extracellular vesicles are emerging as a novel class of nanocarriers for therapeutic delivery, offering high bioavailability and biocompatibility.[1] Mesenchymal stromal cell (MSC)-derived EVs, in particular, have shown regenerative and protective properties in various disease models.[1] While EV-based therapies are promising, factors such as the inherent heterogeneity of EVs and the need for standardized isolation and storage protocols present challenges.[2] A systematic review of EV-based therapy clinical trials has shown a low incidence of serious adverse events, suggesting a favorable safety profile.[3]

This guide provides a detailed comparison of EV25 with other therapeutic agents, supported by available preclinical and clinical data.

EV25: An Emerging Influenza Therapeutic

EV25 is a bispecific small molecule therapeutic developed by Eradivir for the treatment of influenza.[4] It is administered as a single intranasal dose.[4][5]

Mechanism of Action

EV25 employs a dual mechanism to combat influenza virus infection.[4] Firstly, it binds to and inhibits viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[4] Secondly, it recruits naturally occurring antibodies to target the virus and virus-infected cells, thereby engaging the patient's own immune system to fight the infection.[4]

cluster_inhibition Viral Inhibition cluster_recruitment Immune Recruitment EV25 EV25 Viral_Neuraminidase Viral Neuraminidase EV25->Viral_Neuraminidase binds and inhibits Viral_Inhibition_Outcome Inhibition of Viral Release Viral_Neuraminidase->Viral_Inhibition_Outcome EV25_2 EV25 Antibodies Naturally Occurring Antibodies EV25_2->Antibodies recruits Virus Virus / Infected Cells Antibodies->Virus target Immune_Response_Outcome Enhanced Viral Clearance Virus->Immune_Response_Outcome

Caption: Mechanism of action of EV25.

Comparative Efficacy of EV25

Preclinical Studies

Preclinical studies have demonstrated that EV25 can reduce lung viral loads in advanced-stage influenza more rapidly and effectively than currently available therapies.[4] A single intranasal dose of EV25 was shown to eliminate detectable virus within 24 hours and has a window of efficacy of 96 hours post-infection, which is broader than the current standard of care.[4] Furthermore, EV25 was found to lower the secretion of pro-inflammatory markers and provide better protection against virus-induced lung damage compared to existing treatments.[4]

Clinical Trials

A Phase IIa clinical trial of EV25 has been completed, indicating that the therapy is well-tolerated and safe.[6] The trial also showed that EV25 significantly alleviates influenza symptoms and reduces viral loads.[6]

Outcome MeasureEV25 (300mg single dose)Placebo
Median Viral Load AUC Reduction 98% decrease compared to placebo[6]-
Incidence of Lower Respiratory Tract Infections 35.7% of subjects[6]85.7% of subjects[6]
Symptom Severity Marked reduction in severity and duration of total influenza symptoms (assessed by FLU-PRO total scores)[6]-

Table 1: Summary of EV25 Phase IIa Clinical Trial Results

Experimental Protocols

EV25 Phase IIa Clinical Trial Workflow

The Phase IIa clinical trial for EV25 was conducted in two parts. The first part involved administering a single dose of EV25 as a nasal spray to healthy adult participants to assess safety and tolerability.[5] The second part involved participants who were exposed to the H3N2 influenza virus to further evaluate the safety and effects of the EV25 nasal spray.[5][6] Participants were randomized to receive either EV25 or a placebo.[5] Monitoring included assessment of adverse effects, laboratory tests, 12-lead ECG, vital signs, and physical examinations.[5]

cluster_part1 Part 1: Healthy Volunteers cluster_part2 Part 2: Influenza Virus Exposure Screening Screening Randomization1 Randomization1 Screening->Randomization1 Enrollment Dosing1 Dosing1 Randomization1->Dosing1 EV25 or Placebo Monitoring1 Safety & Tolerability Assessment Dosing1->Monitoring1 Single intranasal dose Randomization2 Randomization2 Monitoring1->Randomization2 Virus_Exposure Inoculation with H3N2 Dosing2 Dosing2 Virus_Exposure->Dosing2 EV25 or Placebo Randomization2->Virus_Exposure Monitoring2 Safety, Efficacy & Viral Load Assessment Dosing2->Monitoring2 Single intranasal dose End End Monitoring2->End Start Start Start->Screening

Caption: EV25 Phase IIa Clinical Trial Workflow.

Comparison with Other Therapeutic Agents

While direct comparative clinical trial data between EV25 and other specific antiviral drugs for influenza is not yet available in the public domain, the preclinical data suggests potential advantages for EV25 in terms of speed of viral clearance and a wider window of efficacy.[4]

Current standard-of-care treatments for influenza include neuraminidase inhibitors (e.g., oseltamivir), endonuclease inhibitors (e.g., baloxavir marboxil), and adamantanes (though resistance is widespread). The dual mechanism of EV25, combining direct antiviral action with immune system recruitment, represents a novel approach that may offer benefits over single-target agents.

Conclusion

EV25 demonstrates a promising profile as a novel therapeutic for influenza. Its unique dual mechanism of action, rapid viral clearance in preclinical models, and positive safety and efficacy data from the Phase IIa clinical trial position it as a significant advancement in the treatment of influenza.[4][6] Further comparative studies in larger Phase IIb and Phase III trials will be crucial to definitively establish its clinical superiority over existing therapeutic agents. The development of EV25 also highlights the growing potential of innovative therapeutic modalities, including those leveraging principles of extracellular vesicle-mediated biological communication.

References

Safety Operating Guide

Crucial Safety Notice: Identification of "EV2-7" is Required for Proper Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Immediate action is required to identify the substance designated as "EV2-7" before any handling or disposal can be safely conducted. Our comprehensive search of publicly available scientific and safety databases has not yielded a definitive identification for a substance with this identifier. "this compound" may be an internal laboratory-specific code, a novel compound, or a non-standard abbreviation.

Attempting to dispose of an unidentified substance poses a significant safety risk to researchers, support staff, and the environment. The proper disposal procedure is entirely dependent on the chemical or biological nature of the material, including its reactivity, toxicity, and potential biohazards.

Procedural Guidance for Unidentified Laboratory Substances

For the safety of all personnel and to ensure regulatory compliance, the following step-by-step procedure should be initiated immediately.

1. Internal Investigation and Information Gathering:

  • Consult Internal Documentation: Thoroughly review all internal laboratory notebooks, experimental protocols, and substance inventory records associated with the project that used "this compound." The original researcher or research group should be the primary source of information.

  • Check Original Container Labeling: Examine the primary container of "this compound" for any additional chemical names, CAS numbers, supplier information, or hazard pictograms.

  • Contact the Supplier or Originator: If the substance was acquired from an external source, contact them immediately to obtain a Safety Data Sheet (SDS) or any other available safety and composition information.

2. Preliminary Hazard Assessment (with extreme caution):

  • Do not handle the material directly.

  • Observe the physical state of the substance (solid, liquid, gas).

  • Note any visible hazard labels or markings on the container or storage area.

  • Consult with your institution's Environmental Health and Safety (EHS) department. They are a critical resource for managing unknown substances.

3. General Principles of Laboratory Waste Disposal:

Once the identity and hazards of "this compound" are known, disposal should follow institutional and local regulations. The general workflow for determining the correct disposal pathway is outlined below.

Experimental Workflow for Unknown Substance Management

cluster_disposal 4. Segregation & Disposal Pathway substance Unknown Substance 'this compound' investigate 1. Internal Investigation - Review lab notebooks - Check container labels - Contact supplier substance->investigate ehs_consult 2. Consult Environmental Health & Safety (EHS) investigate->ehs_consult hazard_id 3. Hazard Identification (Based on SDS or analysis) ehs_consult->hazard_id chemical Chemical Waste hazard_id->chemical Chemical biological Biological Waste hazard_id->biological Biological radioactive Radioactive Waste hazard_id->radioactive Radioactive general General Waste hazard_id->general Non-hazardous disposal_container 5. Place in appropriate, labeled waste container chemical->disposal_container biological->disposal_container radioactive->disposal_container general->disposal_container pickup 6. Arrange for EHS pickup disposal_container->pickup

Caption: Workflow for the safe identification and disposal of an unknown laboratory substance.

Data Presentation: Hypothetical Hazard Profile

Once "this compound" is identified, its properties should be summarized for easy reference. The following table is a template that should be populated with data from the substance's Safety Data Sheet (SDS).

PropertyValue
Physical State e.g., Solid, Liquid, Gas
pH e.g., 6.0 - 8.0
Boiling Point e.g., 100 °C
Flash Point e.g., Not applicable
Toxicity (LD50) e.g., >2000 mg/kg (oral, rat)
Primary Hazards e.g., Irritant, Flammable, Corrosive, Biohazard
Personal Protective Equipment (PPE) e.g., Gloves, Safety glasses, Lab coat

This table is for illustrative purposes only and should not be used for "this compound" until it has been positively identified.

Experimental Protocols

Detailed experimental protocols involving "this compound" should be sourced from the original research documentation. These protocols are essential for understanding the potential for hazardous byproducts or reactions that may affect the disposal process.

Signaling Pathways

If "this compound" is a bioactive molecule, any diagrams of its signaling pathways would be found in the relevant research publications or internal documentation. A generic signaling pathway diagram is provided below as a template.

Example Signaling Pathway

EV2_7 This compound Receptor Receptor EV2_7->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response Nucleus->Response

Caption: Example of a hypothetical signaling cascade initiated by an extracellular molecule.

Your institution's Environmental Health and Safety department is the definitive resource for guidance on handling and disposing of unknown materials. We strongly urge you to contact them before proceeding. By providing comprehensive information, you empower your research community to maintain the highest standards of safety and regulatory compliance.

Standard Operating Procedure: Safe Handling of the Potent Research Compound EV2-7

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document provides a template for handling a potent, hypothetical research compound designated as EV2-7. This information is for illustrative purposes and must be adapted by qualified environmental health and safety (EHS) professionals to the known hazards of any specific substance being used. Always refer to the substance-specific Safety Data Sheet (SDS) before commencing any work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the potent research compound this compound. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.

Hazard Assessment and Engineering Controls

This compound is a potent cytotoxic agent that is also volatile and light-sensitive. The primary routes of exposure are inhalation, dermal contact, and ingestion. Due to its high potency, all handling of neat (powder) or concentrated this compound must be performed within a certified chemical fume hood or a containment ventilated enclosure (CVE).

Engineering Controls:

  • Primary: Certified chemical fume hood with a face velocity of 80-120 feet per minute (FPM).

  • Secondary: Restricted access to the designated handling area. A sign indicating "Potent Compound Handling Area - Authorized Personnel Only" must be posted.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Task Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Handling Neat Compound Double nitrile gloves (change outer pair every 30 mins)Chemical splash goggles and face shieldDisposable, solid-front gown with tight-fitting cuffsN95 or higher respirator (fit-testing required)
Handling Dilute Solutions (<1mM) Single pair of nitrile glovesSafety glasses with side shieldsStandard lab coatNot required unless aerosolizing
Weighing Powder Double nitrile glovesChemical splash goggles and face shieldDisposable, solid-front gownN95 or higher respirator
Waste Disposal Double nitrile glovesChemical splash gogglesDisposable, solid-front gownNot required for sealed containers

Step-by-Step Handling Protocols

3.1. Receiving and Storing this compound

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify the label and quantity.

  • Store the container in a designated, labeled, and ventilated secondary container in a refrigerator at 2-8°C, protected from light.

3.2. Weighing and Solubilizing this compound This procedure must be performed inside a chemical fume hood.

  • Preparation: Don all required PPE for handling the neat compound. Decontaminate the work surface with 70% ethanol.

  • Weighing: Use an analytical balance inside the fume hood. Tare a tared weigh boat. Carefully transfer the required amount of this compound powder using a dedicated spatula.

  • Solubilization: Add the desired solvent (e.g., DMSO) directly to the weigh boat to dissolve the compound. Pipette the resulting solution into a labeled, amber vial.

  • Decontamination: Wipe down the spatula, weigh boat, and any affected surfaces with a deactivating solution (e.g., 10% bleach solution followed by 70% ethanol), and dispose of all materials as potent compound waste.

Emergency Procedures and Disposal Plan

4.1. Spill Response

  • Small Spill (<5 mL): Absorb the spill with a chemical absorbent pad. Wipe the area with a deactivating solution. Dispose of all materials in the potent compound waste stream.

  • Large Spill (>5 mL): Evacuate the area and notify EHS immediately.

4.2. Personnel Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately. In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS.

4.3. Waste Disposal

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) must be placed in a dedicated, sealed, and labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound must be collected in a labeled, sealed hazardous waste container.

  • Contact your institution's EHS department for pickup and disposal of the hazardous waste containers.

Below is a workflow diagram illustrating the safe handling process for this compound.

EV2_7_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal A Receive & Inspect This compound Shipment B Store in Designated 2-8°C Location A->B C Don Full PPE for Neat Compound B->C D Weigh this compound Powder C->D E Solubilize in Appropriate Solvent D->E F Transfer to Labeled, Light-Protected Vial E->F G Decontaminate Work Surface & Tools F->G H Segregate & Seal Potent Waste G->H I Store Waste for EHS Pickup H->I

Caption: Workflow for the safe handling of the potent compound this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.